Deoxypeganine
Description
This compound has been reported in Nitraria komarovii, Peganum nigellastrum, and Peganum harmala with data available.
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-2,4-5H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFQLZTXIWKION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3CN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61939-05-7 (hydrochloride) | |
| Record name | 3-Deoxyvasicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40197807 | |
| Record name | 3-Deoxyvasicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-59-0 | |
| Record name | Deoxypeganine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Deoxyvasicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deoxyvasicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYPEGANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3P6YTL6RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Deoxypeganine: A Technical Guide to Its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypeganine is a quinazoline alkaloid that has been identified in several plant species, notably within the genera Peganum and Nitraria. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources, distribution, and analytical methodologies for this compound. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of this compound
This compound has been primarily isolated from and identified in the following plant species:
-
Peganum harmala L. : Also known as Syrian rue, this perennial herb is a well-documented source of a variety of alkaloids, including this compound.
-
Peganum nigellastrum Bunge : This species is another member of the Peganum genus where this compound has been reported.[1]
-
Nitraria komarovii Iljin & Lava ex Bobrov : this compound has been isolated from the epigeal (above-ground) parts of this plant.
-
Nitraria roborowskii Kom. : This species of Nitraria is also a potential source of various alkaloids.
-
Nitraria schoberi L. : Another species within the Nitraria genus that contains a variety of alkaloids.
The distribution of this compound within the plant can vary significantly between different organs and developmental stages.
Quantitative Analysis of this compound
The concentration of this compound varies considerably among different plant parts and their developmental stages. The following table summarizes the available quantitative data for this compound in Peganum harmala.
| Plant Species | Plant Part | Developmental Stage | This compound Concentration (% w/w) | Reference |
| Peganum harmala | Immature Fruits | - | High | [2] |
| Peganum harmala | Green Fruits | - | High | [2] |
| Peganum harmala | Dry Seeds | - | < 1% | [2] |
| Peganum harmala | Flowers | - | High levels of peganine, low quinazolines | [2] |
| Peganum harmala | Leaves | - | High levels of peganine, low quinazolines | |
| Peganum harmala | Roots | - | Low amount of quinazolines | |
| Peganum harmala | Stems | - | Low amount of quinazolines |
Note: "High" and "Low" are as described in the source and may not represent specific quantitative values.
Experimental Protocols
General Protocol for Extraction and Quantification of this compound
The following is a generalized protocol for the extraction and quantification of this compound from plant material, based on common methods for alkaloid analysis.
1. Sample Preparation:
-
Collect and air-dry the desired plant material (e.g., seeds, leaves, fruits).
-
Grind the dried material into a fine powder.
2. Extraction:
-
Acid-Base Extraction:
-
Macerate the powdered plant material in an acidic solution (e.g., 0.5 M HCl) for a specified period (e.g., 24 hours) with occasional shaking.
-
Filter the mixture and collect the acidic extract.
-
Basify the extract with a base (e.g., NH4OH) to a pH of approximately 9-10.
-
Perform liquid-liquid extraction with an organic solvent such as chloroform or dichloromethane.
-
Collect the organic phase and evaporate to dryness to obtain the crude alkaloid extract.
-
-
Ethanolic Extraction:
-
Reflux the powdered plant material with ethanol (e.g., 80% ethanol) for a set duration.
-
Filter the extract and concentrate it under reduced pressure to obtain the crude extract.
-
3. Isolation (Optional, for obtaining pure this compound):
-
Subject the crude alkaloid extract to column chromatography on silica gel.
-
Elute with a gradient of solvents (e.g., chloroform-methanol mixtures of increasing polarity).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine and purify the relevant fractions to yield isolated this compound.
4. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (containing an acidifier like formic acid or a buffer) in an isocratic or gradient elution mode.
-
Detection: Monitor the eluent at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally, but is often in the range of 220-350 nm for quinazoline alkaloids).
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Dissolve a known weight of the crude extract in the mobile phase, filter, and inject into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Molecular Targets
Currently, there is a significant lack of specific information in the scientific literature regarding the signaling pathways and direct molecular targets of this compound. The pharmacological activities of the broader class of quinazoline alkaloids suggest potential interactions with pathways involved in:
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Anticancer Activity: Many synthetic quinazoline derivatives are known to target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival.
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Anti-inflammatory Effects: Some quinoline and quinazoline alkaloids have been shown to inhibit pro-inflammatory signaling pathways.
-
Antimicrobial Activity: The mechanisms here are diverse and can involve disruption of microbial cell membranes or inhibition of essential enzymes.
A molecular docking study on vasicine, a structurally related quinazoline alkaloid, investigated its potential to inhibit DNA methyltransferase 1 (DNMT1), a target in cancer therapy. This suggests a possible avenue for investigating the molecular targets of this compound.
Hypothetical Workflow for Investigating this compound's Mechanism of Action
The following diagram illustrates a hypothetical workflow for elucidating the signaling pathways and molecular targets of this compound.
Conclusion
This compound is a naturally occurring quinazoline alkaloid with a distribution primarily in the Peganum and Nitraria genera. While its presence has been confirmed, comprehensive quantitative data across different plant parts and developmental stages remain limited. Standard phytochemical analysis techniques, particularly HPLC, can be employed for its quantification. A significant gap exists in the understanding of its specific molecular mechanisms of action and the signaling pathways it may modulate. Further research, following systematic workflows as proposed, is necessary to unlock the full therapeutic potential of this natural compound. This guide provides a foundational resource for researchers to build upon in their future investigations of this compound.
References
Deoxypeganine: A Technical Guide to its Discovery, Pharmacology, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxypeganine, a quinazoline alkaloid primarily isolated from plants of the Peganum genus, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides an in-depth technical overview of this compound, encompassing its historical discovery, key biological functions with a focus on its effects on the central nervous system, and detailed protocols for its isolation and the experimental evaluation of its enzymatic inhibition. Quantitative data from various studies are summarized, and its mechanism of action, particularly its role as a cholinesterase and monoamine oxidase inhibitor, is explored through signaling pathway diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Historical Context and Discovery
The discovery of this compound is intrinsically linked to the broader investigation of the rich alkaloid content of plants from the Nitrariaceae family, particularly Peganum harmala (Syrian rue). While the exact date of its first isolation is not definitively documented in readily available literature, intensive pharmacological investigations of compounds from this plant were notably carried out in the former USSR. Key figures in this research area include Russian chemists N. F. Proskurnina and A. P. Orekhov, who made significant contributions to the study of alkaloids in the mid-20th century.
This compound, also known by its chemical name 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline, is structurally related to other well-known quinazoline alkaloids like vasicine. Its presence has been confirmed in Peganum harmala, Peganum nigellastrum, and Nitraria komarovii[1]. Early research focused on the isolation and structural elucidation of these alkaloids, paving the way for later pharmacological studies that would uncover the therapeutic potential of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| CAS Number | 495-59-0 |
| Appearance | Solid |
| Melting Point | 96.5-97.5 °C |
| Boiling Point | 110-120 °C at 0.02 Torr |
| Topological Polar Surface Area | 15.6 Ų |
Pharmacological Activity and Mechanism of Action
This compound exhibits a range of pharmacological effects, primarily centered on its activity as an inhibitor of key enzymes in the nervous system. It is a potent, orally active, and reversible inhibitor of both cholinesterases and monoamine oxidase A (MAO-A).
Cholinesterase Inhibition
This compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is the basis for its investigation in conditions characterized by cholinergic deficits.
Monoamine Oxidase Inhibition
This compound is also a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme that metabolizes monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain, which is a mechanism associated with antidepressant effects.
Central Nervous System Effects
A crucial characteristic of this compound is its ability to cross the blood-brain barrier, allowing it to exert its effects directly within the central nervous system (CNS). This property has led to its investigation for the treatment of various CNS disorders, including:
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Alcohol Abuse: Studies have shown that this compound can reduce voluntary ethanol consumption.
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Clinical Depression: Its MAO-A inhibitory activity suggests potential as an antidepressant.
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Intoxication by Psychotropic Substances: this compound has been explored for its potential to treat central nervous system symptoms resulting from intoxication.
Dopamine Receptor Antagonism
While the primary mechanisms of action are cholinesterase and MAO-A inhibition, there is also evidence to suggest that this compound may act as a dopamine receptor antagonist. This interaction could contribute to its overall pharmacological profile and its effects on the CNS.
Quantitative Data on Biological Activity
The inhibitory potency of this compound against its primary enzymatic targets has been quantified in various studies. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.
| Enzyme | IC₅₀ (µM) |
| Acetylcholinesterase (AChE) | 17 |
| Butyrylcholinesterase (BChE) | 2 |
| Monoamine Oxidase A (MAO-A) | 2 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound from its natural source and for the in vitro assessment of its key pharmacological activities.
Isolation of this compound from Peganum harmala Seeds
The following protocol outlines a general method for the extraction and isolation of total alkaloids from Peganum harmala seeds, from which this compound can be further purified.
Materials:
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Powdered Peganum harmala seeds
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Petroleum ether
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90% Ethanol
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2% Hydrochloric acid (HCl)
-
Ammonium hydroxide solution
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Chloroform
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Anhydrous sodium sulfate
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Separatory funnel
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Reflux apparatus
-
Water bath
-
Filter paper
Procedure:
-
Defatting: Macerate 50 g of powdered Peganum harmala seeds in 500 ml of petroleum ether for 24 hours to remove fats and lipids. Filter the mixture and discard the petroleum ether.
-
Extraction: The defatted seed material is then subjected to reflux extraction with 90% ethanol for 1 hour.
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Acidification: The ethanolic extract is filtered and then acidified with 2% HCl.
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Basification and Liquid-Liquid Extraction: The acidic solution is made alkaline with ammonium hydroxide solution. The alkaloids are then extracted with chloroform in a separatory funnel.
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Drying and Concentration: The chloroform layer containing the alkaloids is collected, dried over anhydrous sodium sulfate, and then concentrated by evaporation to yield the crude alkaloid mixture.
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Purification: this compound can be further purified from the crude alkaloid mixture using chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC).
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to screen for AChE inhibitors.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
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Phosphate buffer (pH 8.0)
-
This compound test solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound test solution (or buffer for the control).
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to all wells.
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Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of compounds against MAO-A.
Principle: MAO-A catalyzes the oxidative deamination of a substrate (e.g., kynuramine or a proprietary substrate), producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product, which can be measured.
Materials:
-
MAO-A enzyme
-
MAO-A substrate
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer
-
This compound test solutions at various concentrations
-
Positive control inhibitor (e.g., clorgyline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation: In a 96-well black microplate, add the assay buffer and the this compound test solutions or positive control.
-
Enzyme Addition: Add the MAO-A enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Add a reaction mixture containing the MAO-A substrate, HRP, and the fluorescent probe to all wells.
-
Fluorescence Measurement: Incubate the plate at a controlled temperature (e.g., 37°C) and measure the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals.
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Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action of this compound.
Conclusion
This compound is a pharmacologically active alkaloid with significant potential for therapeutic applications, particularly in the realm of central nervous system disorders. Its dual action as a cholinesterase and monoamine oxidase A inhibitor makes it a compelling molecule for further investigation. This technical guide provides a foundational understanding of this compound's history, biological activities, and the experimental methodologies used to study it. The detailed protocols and summarized data are intended to facilitate future research and development efforts focused on this promising natural product. Further studies are warranted to fully elucidate its clinical potential and to develop it into a safe and effective therapeutic agent.
References
The Enigmatic Pathway of Deoxypeganine Biosynthesis in Peganum harmala: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth exploration of the biosynthetic pathway of deoxypeganine, a quinazoline alkaloid of significant pharmacological interest found in the medicinal plant Peganum harmala (Syrian Rue). This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the current understanding, a proposed biosynthetic route, and detailed experimental protocols to facilitate further investigation into this complex metabolic pathway.
Introduction
Peganum harmala is a perennial plant renowned for its rich profile of bioactive alkaloids, broadly classified into β-carbolines and quinazolines. Among the quinazoline alkaloids, this compound (also known as deoxyvasicine) has garnered attention for its diverse pharmacological activities. While the precursor role of anthranilic acid in quinazoline alkaloid biosynthesis is established, the precise enzymatic steps leading to this compound remain an area of active research. This guide synthesizes the existing literature to propose a putative biosynthetic pathway and provides the necessary technical framework for its experimental validation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the primary metabolite chorismate, which is converted to anthranilic acid. The subsequent steps are proposed based on known biochemical transformations and analogies with other alkaloid biosynthetic pathways.
dot
Caption: Proposed biosynthetic pathway of this compound in Peganum harmala.
The proposed pathway initiates with the conversion of chorismate to anthranilic acid by anthranilate synthase (AS) . Subsequently, anthranilic acid is likely activated to anthraniloyl-CoA by an anthranilate-CoA ligase (ACL) . The pathway is then postulated to proceed through a reductive step to form a 2-aminobenzaldehyde derivative . This intermediate is believed to undergo condensation with a nitrogen-containing moiety derived from an amino acid, such as ornithine or arginine, which serves as the precursor for the pyrrolidine ring. The resulting iminium intermediate would then be cyclized by a yet-to-be-identified cyclase to form the characteristic tricyclic structure of this compound.
Quantitative Data on this compound Content
Quantitative analysis of alkaloid content in Peganum harmala reveals significant variation across different plant organs. The following table summarizes representative data on this compound concentrations.
| Plant Organ | This compound Concentration (mg/g dry weight) | Reference |
| Seeds (dry) | 0.9 - 10.9 | [1] |
| Fruits (immature) | High amounts detected | [1] |
| Fruits (green) | High amounts detected | [1] |
| Flowers | Low amounts detected | [1] |
| Leaves | Low amounts detected | [1] |
| Stems | Low amounts detected | |
| Roots | Low amounts detected |
Note: The exact concentrations can vary depending on the geographical origin, developmental stage, and environmental conditions of the plant.
Experimental Protocols
To facilitate the elucidation of the this compound biosynthetic pathway, this section provides detailed methodologies for key experiments.
Extraction and Quantification of this compound
This protocol describes a general method for the extraction and quantification of this compound from P. harmala plant material.
dot
Caption: Workflow for the extraction and analysis of this compound.
Methodology:
-
Sample Preparation: Dry the plant material (e.g., seeds) at 40-50°C and grind it into a fine powder.
-
Extraction: Macerate the powdered material in methanol containing 1% hydrochloric acid (HCl) for 24 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Acid-Base Partitioning: Resuspend the crude extract in 5% aqueous HCl and partition it against ethyl acetate to remove neutral and weakly basic compounds.
-
Alkaloid Extraction: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. Extract the alkaloids with chloroform or dichloromethane.
-
Final Concentration: Combine the organic layers and evaporate to dryness to obtain the total alkaloid extract.
-
Quantification: Dissolve the extract in a known volume of methanol and analyze by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. Use an authentic this compound standard for calibration and quantification.
Enzyme Extraction and Assay (General Protocol)
This protocol provides a general framework for the extraction of enzymes from P. harmala and a subsequent activity assay, which can be adapted for the specific enzymes of the this compound pathway.
dot
Caption: General workflow for enzyme extraction and activity assay.
Methodology:
-
Enzyme Extraction:
-
Harvest fresh plant tissue (e.g., young leaves or roots) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM dithiothreitol (DTT), 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone (PVPP)).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
-
-
Enzyme Purification (Partial):
-
Perform fractional precipitation of the crude extract using ammonium sulfate. A common range for precipitating enzymes is between 40% and 70% saturation.
-
Centrifuge to collect the precipitated protein, discard the supernatant.
-
Resuspend the protein pellet in a minimal volume of assay buffer and dialyze against the same buffer to remove excess salt.
-
-
Enzyme Activity Assay (Example for a hypothetical ACL):
-
The reaction mixture (total volume of 100 µL) should contain: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM ATP, 0.5 mM Coenzyme A, 1 mM anthranilic acid, and the partially purified enzyme extract.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of acidic methanol.
-
Analyze the formation of anthraniloyl-CoA by HPLC or LC-MS.
-
Future Directions
The complete elucidation of the this compound biosynthetic pathway in Peganum harmala requires a multi-faceted approach. Key future research should focus on:
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Identification and Characterization of Key Enzymes: Utilizing transcriptomics and proteomics to identify candidate genes for the proposed enzymatic steps (ACL, reductase, cyclase). Subsequent heterologous expression and biochemical characterization of these enzymes are crucial.
-
Metabolic Engineering: Once the pathway is fully understood, metabolic engineering strategies in microbial or plant systems could be employed for the sustainable production of this compound and its derivatives for pharmaceutical applications.
-
Regulatory Mechanisms: Investigating the transcriptional regulation of the pathway in response to developmental cues and environmental stresses.
This technical guide provides a foundational resource for advancing our understanding of this compound biosynthesis. The proposed pathway and detailed protocols offer a clear roadmap for researchers to unravel the intricate enzymatic machinery responsible for the production of this valuable alkaloid in Peganum harmala.
References
Deoxypeganine: A Technical Guide to Its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxypeganine, a quinazoline alkaloid naturally occurring in plants of the Nitraria and Peganum species, has garnered significant interest within the scientific community. Its biological activity, primarily as a reversible inhibitor of cholinesterases and a selective inhibitor of monoamine oxidase A (MAO-A), positions it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its primary signaling pathways and experimental workflows. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physical and Chemical Properties
This compound, with the systematic IUPAC name 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline, is a heterocyclic organic compound. Its core structure consists of a quinazoline moiety fused with a pyrrolidine ring.
General and Physical Properties
The fundamental physical and identifying properties of this compound are summarized in the table below. It is important to note that while some physical constants have been experimentally determined, others, such as a precise pKa value and quantitative solubility in various solvents, require further empirical investigation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |
| Molecular Weight | 172.23 g/mol | [1][2] |
| Appearance | Solid (form may vary) | General knowledge |
| Melting Point | 86-87 °C, 96.5-97.5 °C | [2] |
| Boiling Point | 110-120 °C at 0.02 Torr | |
| pKa | Data not available | |
| Solubility | Soluble in DMSO, water, and alcohol; Slightly soluble in chloroform; Insoluble in acetone. Quantitative data not available. | |
| CAS Number | 495-59-0 |
Spectral Properties
The structural elucidation of this compound relies on various spectroscopic techniques. While publicly available, comprehensive spectral data with full assignments is limited. The following tables provide expected and reported spectral characteristics.
Table 1.2.1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data (Predicted)
Note: The following are predicted chemical shifts based on the structure of this compound and typical values for similar chemical environments. Experimental verification is required.
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||
| Atom No. | Predicted δ (ppm) | Atom No. | Predicted δ (ppm) |
| Aromatic H's | 7.0 - 8.0 | Aromatic C's | 110 - 150 |
| CH₂ (aliphatic) | 2.0 - 4.5 | Aliphatic C's | 20 - 60 |
| N-CH₂ | 3.0 - 4.5 | C=N | ~160 |
Table 1.2.2: Infrared (IR) Spectroscopy Data (Predicted)
Note: Predicted absorption bands based on the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3100 - 3000 | Aromatic C-H | Stretch |
| 3000 - 2850 | Aliphatic C-H | Stretch |
| 1620 - 1580 | C=N (quinazoline) | Stretch |
| 1600 - 1450 | Aromatic C=C | Stretch |
| 1470 - 1430 | CH₂ | Bend (Scissoring) |
| 1300 - 1000 | C-N | Stretch |
Table 1.2.3: Mass Spectrometry (MS) Data
| Ion | m/z (Da) | Interpretation | Source(s) |
| [M+H]⁺ | 173.107 | Protonated Molecular Ion | |
| Fragment | 144.064 | Likely loss of ethylene (C₂H₄) from the pyrrolidine ring | |
| Fragment | 106.065 | Further fragmentation, potentially of the quinazoline ring |
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound from its natural source, as well as a standard protocol for assessing its biological activity.
Extraction and Purification of this compound from Peganum harmala Seeds
The following protocol is a general method for the isolation of alkaloids, including this compound, from Peganum harmala.
-
Defatting: Macerate 100 g of powdered Peganum harmala seeds in 500 mL of petroleum ether for 24 hours to remove fatty components.
-
Extraction: Filter the defatted seed material and subsequently extract with 90% ethanol by refluxing for 2 hours. Repeat the extraction process three times.
-
Acid-Base Extraction:
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Dissolve the crude extract in 5% hydrochloric acid (HCl).
-
Filter the acidic solution to remove insoluble matter.
-
Basify the filtrate to a pH of 9-10 with a concentrated ammonium hydroxide solution.
-
Extract the alkaline solution with chloroform three times.
-
-
Purification:
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to yield the crude total alkaloids.
-
Further purification of this compound can be achieved using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Determination of Cholinesterase Inhibitory Activity (Ellman's Method)
This colorimetric assay is a standard method for measuring acetylcholinesterase (AChE) activity and its inhibition.
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
Acetylthiocholine iodide (ATCI) solution (substrate).
-
AChE enzyme solution.
-
This compound solutions of varying concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the this compound solution (or buffer for control).
-
Add the AChE solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Signaling Pathways and Mechanism of Action
This compound exerts its primary biological effects through the inhibition of two key enzymes: Acetylcholinesterase (AChE) and Monoamine Oxidase A (MAO-A).
Acetylcholinesterase (AChE) Inhibition
AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, terminating its signal. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission.
Monoamine Oxidase A (MAO-A) Inhibition
MAO-A is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This compound's selective inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, which is a mechanism shared by several antidepressant medications.
Conclusion
This compound presents a compelling profile for further investigation in the fields of pharmacology and drug development. This guide has consolidated the available data on its physical and chemical properties, providing a foundation for researchers. However, it also highlights the need for further experimental work to fully characterize this promising alkaloid, particularly in obtaining precise quantitative data for its pKa and solubility, and comprehensive, assigned spectral data. The detailed protocols and pathway diagrams herein serve as a valuable resource for initiating and guiding future research endeavors into the therapeutic potential of this compound.
References
Deoxypeganine CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to deoxypeganine, a quinazoline alkaloid with significant pharmacological interest.
Chemical Identity and Properties
This compound, also known as 3-deoxyvasicine, is a naturally occurring alkaloid found in plants of the Nitraria and Peganum genera.[1] Its chemical structure and key identifiers are summarized below.
Chemical Identifiers
A comprehensive list of chemical identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in literature and databases.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 495-59-0[1][2] |
| IUPAC Name | 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline[1] |
| Molecular Formula | C₁₁H₁₂N₂[2] |
| Molecular Weight | 172.23 g/mol |
| InChI | InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-2,4-5H,3,6-8H2 |
| InChIKey | WUFQLZTXIWKION-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=NC3=CC=CC=C3CN2C1 |
| PubChem CID | 442894 |
| ChEBI ID | CHEBI:4428 |
| ChEMBL ID | CHEMBL355821 |
| Synonyms | 3-Deoxyvasicine, Desoxypeganine, Pegene |
Physicochemical Properties
Key physicochemical properties of this compound are presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 96.5-97.5 °C |
| Boiling Point | 110-120 °C @ 0.02 Torr |
| Topological Polar Surface Area | 15.6 Ų |
| Complexity | 234 |
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against cholinesterases and monoamine oxidase A (MAO-A). These activities are central to its pharmacological effects and potential therapeutic applications.
Cholinesterase Inhibition
This compound is an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its inhibitory concentrations (IC₅₀) are summarized in Table 3. The inhibition of these enzymes leads to an increase in the levels of the neurotransmitter acetylcholine, which plays a crucial role in cognitive function.
Monoamine Oxidase A (MAO-A) Inhibition
This compound is also a selective inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. The IC₅₀ value for MAO-A inhibition is presented in Table 3. By inhibiting MAO-A, this compound can increase the synaptic availability of these neurotransmitters, suggesting its potential as an antidepressant or anxiolytic agent.
Table 3: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (µM) |
| Butyrylcholinesterase (BChE) | 2 |
| Acetylcholinesterase (AChE) | 17 |
| Monoamine Oxidase A (MAO-A) | 2 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound.
Chemical Synthesis
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against AChE and BChE can be determined using the spectrophotometric method developed by Ellman.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and various concentrations of this compound in phosphate buffer.
-
In a 96-well plate, add the enzyme solution and the this compound solution (or buffer for control). Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Assay Workflow:
Caption: Workflow for the cholinesterase inhibition assay.
MAO-A Inhibition Assay (Fluorometric)
The inhibitory effect of this compound on MAO-A can be assessed using a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of its substrate. Commercially available kits provide a standardized protocol.
Materials (based on a typical kit):
-
MAO-A enzyme
-
MAO-A substrate (e.g., tyramine)
-
A fluorescent probe that reacts with H₂O₂ (e.g., OxiRed™ Probe)
-
Developer
-
MAO-A Assay Buffer
-
This compound (test compound)
-
96-well black microplate with a flat bottom
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare working solutions of the MAO-A enzyme, substrate, developer, fluorescent probe, and various concentrations of this compound according to the kit's instructions.
-
In a 96-well black plate, add the MAO-A enzyme solution and the test inhibitor (this compound) or a known inhibitor (for positive control) or buffer (for enzyme control).
-
Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).
-
Prepare a substrate solution containing the MAO-A substrate, developer, and the fluorescent probe.
-
Add the substrate solution to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity kinetically for 10-30 minutes at 25 °C (Ex/Em = 535/587 nm).
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each this compound concentration and calculate the IC₅₀ value.
MAO-A Inhibition Assay Principle:
Caption: Principle of the fluorometric MAO-A inhibition assay.
Signaling Pathways
Currently, there is a lack of specific published research directly elucidating the signaling pathways modulated by this compound. However, based on its known inhibitory activities, potential downstream effects on major signaling cascades can be hypothesized.
-
Cholinergic Signaling: By inhibiting AChE and BChE, this compound directly enhances cholinergic signaling. This can have widespread effects on pathways regulated by acetylcholine, including those involved in learning, memory, and inflammation.
-
Monoaminergic Signaling: As a MAO-A inhibitor, this compound elevates the levels of serotonin, norepinephrine, and dopamine. This can impact signaling pathways regulated by these neurotransmitters, such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K-Akt (Phosphatidylinositol 3-kinase-Akt) pathways, which are known to be influenced by monoaminergic neurotransmission and are critical in cell proliferation, survival, and apoptosis.
Further research is required to definitively map the specific signaling cascades directly and indirectly affected by this compound.
Hypothesized Signaling Interactions:
Caption: Hypothesized impact of this compound on major signaling pathways.
Conclusion
This compound is a promising natural product with well-defined inhibitory activities against key enzymes in the nervous system. This guide provides the essential chemical and biological data, along with detailed experimental protocols, to support further research and development of this compound. Future studies should focus on elucidating its precise mechanisms of action, particularly its impact on cellular signaling pathways, to fully realize its therapeutic potential.
References
Deoxypeganine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypeganine, a quinazoline alkaloid isolated from plants of the Zygophyllaceae family, has garnered scientific interest due to its unique pharmacological profile. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its enzymatic inhibition and the resulting effects on key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this compound.
Core Mechanism of Action: Dual Enzyme Inhibition
This compound exerts its primary effects through the reversible inhibition of two distinct classes of enzymes: cholinesterases and monoamine oxidases. This dual-action capability results in a complex pharmacological profile that modulates both the cholinergic and monoaminergic systems. Notably, this compound can cross the blood-brain barrier, allowing it to act on central nervous system targets.
Cholinesterase Inhibition
This compound reversibly inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the synaptic concentration of acetylcholine, leading to enhanced cholinergic neurotransmission. Clinical and preclinical studies have shown that this compound inhibits butyrylcholinesterase more potently than acetylcholinesterase.
Monoamine Oxidase Inhibition
In addition to its effects on the cholinergic system, this compound is a selective inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A by this compound leads to an increase in the synaptic levels of these neurotransmitters, thereby modulating monoaminergic signaling. This selective inhibition of MAO-A suggests a lower potential for the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors.
Quantitative Data
The inhibitory potency of this compound against its primary enzyme targets has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Target | IC50 Value (µM) |
| Butyrylcholinesterase (BChE) | 2[1][2] |
| Acetylcholinesterase (AChE) | 17 |
| Monoamine Oxidase A (MAO-A) | 2 |
| Monoamine Oxidase B (MAO-B) | Significantly higher than MAO-A |
Signaling Pathways
The dual inhibitory action of this compound impacts two major neurotransmitter signaling pathways: the cholinergic and monoaminergic pathways.
Cholinergic Signaling Pathway
By inhibiting AChE and BChE, this compound potentiates cholinergic signaling. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged activation of postsynaptic muscarinic and nicotinic receptors.
Cholinergic signaling pathway modulation by this compound.
Monoaminergic Signaling Pathway
This compound's selective inhibition of MAO-A leads to an increase in the levels of serotonin, norepinephrine, and dopamine in the presynaptic neuron and synaptic cleft. This enhances monoaminergic neurotransmission.
Monoaminergic signaling pathway modulation by this compound.
Experimental Protocols
The determination of the inhibitory activity of this compound on cholinesterases and monoamine oxidases is typically performed using established in vitro enzymatic assays.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure cholinesterase activity.
-
Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.
-
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Butyrylcholinesterase (from equine serum or recombinant human)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (test inhibitor)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the enzyme solution (AChE or BChE) to each well.
-
Add the this compound dilutions to the respective wells. Include a control well with buffer instead of the inhibitor.
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The percent inhibition is calculated for each this compound concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Experimental workflow for cholinesterase inhibition assay.
Monoamine Oxidase Inhibition Assay
A common method for determining MAO-A and MAO-B inhibition involves a fluorometric or spectrophotometric assay.
-
Principle: This assay measures the activity of MAO by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., kynuramine for MAO-A or benzylamine for MAO-B). The H₂O₂ is then detected using a probe that generates a fluorescent or colored product in the presence of horseradish peroxidase (HRP).
-
Materials:
-
Recombinant human MAO-A and MAO-B
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Horseradish peroxidase (HRP)
-
Fluorescent or colorimetric probe (e.g., Amplex Red)
-
Phosphate buffer (pH 7.4)
-
This compound (test inhibitor)
-
96-well black or clear microplate
-
Microplate reader (fluorometer or spectrophotometer)
-
-
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the this compound dilutions to the respective wells. Include a control well with buffer instead of the inhibitor.
-
Prepare a reaction mixture containing the substrate, HRP, and the probe in phosphate buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
The percent inhibition is calculated for each this compound concentration, and the IC50 value is determined.
-
Experimental workflow for monoamine oxidase inhibition assay.
Conclusion
This compound presents a compelling pharmacological profile characterized by its dual inhibition of cholinesterases and monoamine oxidase A. This mechanism of action suggests its potential for therapeutic applications in conditions where modulation of both cholinergic and monoaminergic systems is beneficial. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential and optimization of this compound and its derivatives. Future research should focus on elucidating the in vivo efficacy and safety profile of this compound, as well as exploring its potential for multi-target drug design.
References
Deoxypeganine: A Technical Guide to its Function as a Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxypeganine, a quinazoline alkaloid naturally occurring in plants of the Nitraria and Peganum genera, has emerged as a compound of interest in neuropharmacology. This technical guide provides a comprehensive overview of this compound's role as a cholinesterase inhibitor. It details its inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), presenting key quantitative data, outlining established experimental protocols for its assessment, and exploring its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents targeting the cholinergic system.
Introduction
The cholinergic system, primarily mediated by the neurotransmitter acetylcholine (ACh), plays a pivotal role in a myriad of physiological processes, including learning, memory, and muscle contraction. The enzymatic degradation of ACh by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical step in regulating cholinergic signaling. Inhibition of these enzymes has been a cornerstone in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease, by augmenting the levels of ACh in the synaptic cleft.
This compound (also known as deoxyvasicine) is an alkaloid that has demonstrated potent inhibitory activity against both AChE and BChE, in addition to being a selective inhibitor of monoamine oxidase-A (MAO-A)[1]. Its dual action on the cholinergic and monoaminergic systems makes it a compelling candidate for further investigation in the context of complex neurological disorders.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against both acetylcholinesterase and butyrylcholinesterase has been quantified, with the half-maximal inhibitory concentrations (IC50) determined to be:
| Enzyme | IC50 (µM) |
| Acetylcholinesterase (AChE) | 17[1] |
| Butyrylcholinesterase (BChE) | 2[1] |
| Monoamine Oxidase-A (MAO-A) | 2[1] |
Table 1: Inhibitory concentrations of this compound against target enzymes.
These values indicate that this compound is a more potent inhibitor of BChE than AChE. Its significant inhibitory activity against MAO-A suggests a multi-target profile that could be advantageous in treating conditions with complex pathologies.
Experimental Protocols
The determination of the cholinesterase inhibitory activity of this compound is typically performed using the Ellman's method, a widely accepted spectrophotometric assay.
Principle of the Ellman's Assay
This assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The hydrolysis of the thiocholine ester substrate by the enzyme produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, will reduce the rate of this color change.
Materials
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant source.
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant source.
-
This compound (test inhibitor).
-
Donepezil or Galantamine (positive control).
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE.
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
96-well microplate.
-
Microplate reader.
Assay Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzymes (AChE and BChE) in phosphate buffer.
-
Prepare solutions of the substrates (ATCI and BTCI) and DTNB in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add:
-
Phosphate buffer.
-
A solution of the test inhibitor (this compound) at various concentrations.
-
A solution of the enzyme (AChE or BChE).
-
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings at regular intervals for a specific duration (e.g., every minute for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.
-
Mechanism of Action
The precise kinetic mechanism of cholinesterase inhibition by this compound has not been extensively detailed in the available literature. However, based on the general mechanisms of other alkaloid cholinesterase inhibitors, it is likely that this compound interacts with the active site of the enzymes.
Cholinesterases have a deep and narrow gorge containing the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at the entrance. The CAS is responsible for the hydrolysis of acetylcholine, while the PAS is involved in substrate trapping and allosteric modulation of the enzyme's activity.
The inhibition by this compound could be:
-
Competitive: this compound may compete with the substrate for binding to the CAS.
-
Non-competitive: It might bind to a site other than the CAS, altering the enzyme's conformation and reducing its catalytic efficiency.
-
Mixed: this compound could bind to both the free enzyme and the enzyme-substrate complex.
Further kinetic studies, such as Lineweaver-Burk or Dixon plots, are required to elucidate the exact mode of inhibition.
Signaling Pathways
The direct downstream signaling pathways specifically modulated by this compound's cholinesterase inhibitory activity have not yet been fully elucidated. By increasing the synaptic levels of acetylcholine, this compound would potentiate the activation of both nicotinic and muscarinic acetylcholine receptors. This would, in turn, influence a multitude of intracellular signaling cascades, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: Known to be involved in cell survival and neuroprotection.
-
Mitogen-activated protein kinase (MAPK)/ERK pathway: Plays a role in synaptic plasticity and cognitive function.
Further research is necessary to delineate the specific signaling networks that are impacted by this compound's activity.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics targeting the cholinergic system. Its dual inhibitory action on both AChE and BChE, coupled with its MAO-A inhibitory properties, warrants further investigation. Future research should focus on:
-
Detailed kinetic studies: To elucidate the precise mechanism of inhibition for both AChE and BChE.
-
In vivo studies: To assess the efficacy and safety of this compound in relevant animal models of neurological disorders.
-
Structure-activity relationship (SAR) studies: To identify key structural features responsible for its inhibitory activity and to guide the synthesis of more potent and selective analogs.
-
Exploration of downstream signaling pathways: To gain a deeper understanding of its molecular mechanisms of action.
This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent.
References
Deoxypeganine as a selective monoamine oxidase-A inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of deoxypeganine, a naturally occurring β-carboline alkaloid, and its role as a selective and reversible inhibitor of monoamine oxidase-A (MAO-A). This document consolidates key quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visual representations of its mechanism of action and experimental workflows.
Introduction
Monoamine oxidases (MAO) are a family of mitochondrial outer membrane enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][2][3] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2][4] Selective inhibitors of MAO-A have been developed as effective therapeutic agents for the treatment of depression and anxiety disorders. This compound has emerged as a compound of interest due to its potent and selective inhibition of the MAO-A isoform.
Quantitative Inhibitory Activity
The efficacy and selectivity of an inhibitor are quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Selectivity is determined by comparing the IC50 values for MAO-A and MAO-B.
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index (SI) | Reference |
| This compound | MAO-A | 0.8 | 100 | |
| This compound | MAO-B | 80 | ||
| Harmaline | MAO-A | 0.008 | 12500 | |
| Harmaline | MAO-B | 100 | ||
| Clorgyline (Reference) | MAO-A | 0.0012 | 1583 | |
| Clorgyline (Reference) | MAO-B | 1.9 | ||
| Selegiline (Reference) | MAO-A | >100 | <0.01 | |
| Selegiline (Reference) | MAO-B | 0.1 |
-
Selectivity Index (SI) is calculated as (IC50 for MAO-B) / (IC50 for MAO-A). A higher SI value indicates greater selectivity for MAO-A.
Mechanism of Action: MAO-A Inhibition
This compound acts as a competitive and reversible inhibitor of MAO-A. It binds to the active site of the enzyme, preventing the substrate (e.g., serotonin) from binding and being metabolized. This leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which is believed to be the basis for its potential antidepressant effects.
Caption: Mechanism of this compound's MAO-A Inhibition.
Experimental Protocol: In Vitro MAO-A Inhibition Assay
The following protocol outlines a common method for determining the MAO-A inhibitory activity of a compound like this compound using a continuous spectrophotometric assay with kynuramine as the substrate.
1. Materials and Reagents:
-
Recombinant human MAO-A enzyme (e.g., from insect cells or human placenta)
-
Kynuramine dihydrobromide (substrate)
-
This compound (test inhibitor)
-
Clorgyline (reference MAO-A inhibitor)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 314 nm
2. Preparation of Solutions:
-
Enzyme Solution: Dilute the recombinant MAO-A in sodium phosphate buffer to the desired working concentration.
-
Substrate Solution: Prepare a stock solution of kynuramine in water and then dilute to the final working concentration (e.g., 60 µM) in the buffer.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions at various concentrations to determine the IC50 value. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
3. Assay Procedure:
-
To each well of the 96-well plate, add:
-
Sodium phosphate buffer
-
Inhibitor solution (this compound or reference inhibitor at various concentrations) or vehicle (DMSO) for control wells.
-
Enzyme solution
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the kynuramine substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 314 nm over time (e.g., every minute for 20 minutes) using a spectrophotometer. This measures the formation of the product, 4-hydroxyquinoline.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the control (vehicle-only) wells to obtain the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Caption: Experimental workflow for IC50 determination.
Conclusion
The available data strongly support the classification of this compound as a potent and selective inhibitor of MAO-A. Its clear selectivity over MAO-B makes it a valuable lead compound for the development of novel therapeutics targeting conditions associated with monoamine neurotransmitter dysregulation, such as depression. The provided experimental protocol offers a standardized method for further investigation and characterization of this compound and its analogs in a research and drug development setting.
References
- 1. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 2. Redefining differential roles of MAO-A in dopamine degradation and MAO-B in tonic GABA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
Deoxypeganine: A Technical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxypeganine, a quinazoline alkaloid derived from plants of the Zygophyllaceae family, exhibits a compelling pharmacological profile characterized by its dual inhibition of cholinesterases and monoamine oxidase A (MAO-A). This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its mechanism of action, available pharmacokinetic insights, and pharmacodynamic effects. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways are illustrated to support further research and development efforts.
Introduction
This compound, also known as deoxyvasicine, is a natural alkaloid that has garnered scientific interest for its potential therapeutic applications. Its ability to modulate cholinergic and monoaminergic neurotransmitter systems positions it as a candidate for investigating treatments for a range of neurological and psychiatric conditions. Notably, it has been shown to reduce voluntary ethanol consumption in preclinical models. A key characteristic of this compound is its ability to cross the blood-brain barrier, a critical attribute for centrally acting therapeutics.[1]
Mechanism of Action
This compound's primary mechanism of action involves the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a more potent inhibitory effect on BChE.[1] Additionally, it is a selective inhibitor of monoamine oxidase A (MAO-A).[2] This dual action leads to an increase in the synaptic levels of acetylcholine and monoamine neurotransmitters such as serotonin and norepinephrine, respectively.
Cholinesterase Inhibition
This compound's inhibition of AChE and BChE prevents the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission. This mechanism is a key strategy in the symptomatic treatment of Alzheimer's disease.
Monoamine Oxidase-A Inhibition
As a selective MAO-A inhibitor, this compound prevents the degradation of monoamine neurotransmitters. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, which is a common mechanism for antidepressant and anxiolytic drugs.
Pharmacological Data
Quantitative data on the inhibitory potency of this compound against its primary targets have been determined in vitro.
| Target Enzyme | IC50 Value (µM) |
| Butyrylcholinesterase (BChE) | 2 |
| Acetylcholinesterase (AChE) | 17 |
| Monoamine Oxidase A (MAO-A) | 2 |
| Table 1: In vitro inhibitory potency of this compound.[2] |
Pharmacokinetics
Detailed pharmacokinetic studies providing specific parameters such as Cmax, Tmax, half-life, and clearance for this compound are not extensively available in the public domain. However, preclinical studies in alcohol-preferring Alko Alcohol (AA) rats have demonstrated its oral activity. Administration of this compound-HCl by gavage at doses between 10 and 30 mg/kg body weight resulted in a dose-dependent reduction in ethanol intake.[3] More pronounced effects were observed with subcutaneous and intraperitoneal applications, suggesting good systemic absorption. The ability of this compound to cross the blood-brain barrier has been noted.
Pharmacodynamics
The primary pharmacodynamic effect of this compound stems from its dual enzymatic inhibition.
Effects on the Cholinergic System
By inhibiting cholinesterases, this compound enhances cholinergic neurotransmission. This can impact cognitive functions, muscle activity, and various autonomic processes.
Effects on the Monoaminergic System
The inhibition of MAO-A by this compound leads to increased levels of serotonin, norepinephrine, and to a lesser extent, dopamine in the brain. This modulation of monoaminergic signaling is likely responsible for its observed effects on mood and behavior, including the reduction of alcohol preference.
Preclinical Efficacy in Alcohol Consumption
In studies with alcohol-preferring AA rats, this compound has been shown to dose-dependently reduce voluntary ethanol intake and preference. Daily administration over 16 days did not lead to habituation, indicating a sustained effect.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of this compound for AChE and BChE.
Principle: This colorimetric method measures the activity of cholinesterases by quantifying the rate of hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (test inhibitor)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of inhibitor concentrations.
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
DTNB solution
-
This compound solution (or solvent for control)
-
Cholinesterase enzyme solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Monoamine Oxidase-A (MAO-A) Inhibition Assay
Objective: To determine the IC50 value of this compound for MAO-A.
Principle: This fluorometric assay measures the activity of MAO-A through the oxidative deamination of a substrate (e.g., p-tyramine), which produces hydrogen peroxide (H2O2). The H2O2, in the presence of horseradish peroxidase (HRP), reacts with a probe (e.g., Amplex Red) to generate a fluorescent product (resorufin), which is measured at an excitation of ~535 nm and an emission of ~587 nm.
Materials:
-
Recombinant human MAO-A
-
p-Tyramine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent probe)
-
This compound (test inhibitor)
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound and create serial dilutions.
-
In a 96-well black plate, add:
-
Phosphate buffer
-
MAO-A enzyme solution
-
This compound solution (or solvent for control)
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Prepare a working solution containing the substrate (p-tyramine), HRP, and the fluorescent probe.
-
Initiate the reaction by adding the working solution to each well.
-
Measure the increase in fluorescence over time in a kinetic mode using a fluorescence microplate reader.
-
Determine the reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Caption: Workflow for MAO-A inhibition assay.
Signaling Pathways
The dual inhibitory action of this compound impacts both the cholinergic and adrenergic/monoaminergic signaling pathways.
Cholinergic Signaling Pathway
By inhibiting AChE and BChE, this compound increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced activation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron. This potentiation of cholinergic signaling can influence a variety of downstream cellular processes, including ion channel opening and G-protein coupled signaling cascades.
Caption: this compound's effect on cholinergic signaling.
Monoaminergic Signaling Pathway
This compound's inhibition of MAO-A within the presynaptic neuron prevents the breakdown of monoamine neurotransmitters like serotonin and norepinephrine. This increases their concentration within the presynaptic terminal and subsequently enhances their release into the synaptic cleft upon neuronal firing. The elevated levels of these neurotransmitters then lead to greater activation of their respective postsynaptic receptors.
Caption: this compound's effect on monoaminergic signaling.
Conclusion and Future Directions
This compound presents a promising pharmacological profile with its dual inhibition of cholinesterases and MAO-A. The available data underscore its potential for modulating key neurotransmitter systems implicated in various CNS disorders. However, a comprehensive understanding of its therapeutic potential requires further investigation.
Future research should focus on:
-
Detailed Pharmacokinetic Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies in various animal models are crucial to determine key pharmacokinetic parameters and to inform potential dosing regimens in humans.
-
In-depth Signaling Pathway Analysis: Elucidating the specific downstream signaling cascades (e.g., cAMP, MAPK pathways) affected by this compound will provide a more nuanced understanding of its cellular mechanisms.
-
Preclinical Efficacy and Safety: Further preclinical studies are needed to evaluate the efficacy of this compound in a broader range of animal models for relevant CNS disorders and to establish a comprehensive safety and toxicology profile.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.
The continued exploration of this compound's pharmacology holds the potential to yield novel therapeutic strategies for challenging neurological and psychiatric conditions.
References
Deoxypeganine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Deoxypeganine Analogs as Cholinesterase Inhibitors
This compound, a quinazoline alkaloid, has emerged as a promising scaffold for the development of novel therapeutic agents, particularly for neurodegenerative diseases such as Alzheimer's disease. Its mechanism of action is primarily attributed to the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives, focusing on their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Core Structure and Pharmacological Activity
This compound, with its rigid tetracyclic structure (1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline), serves as a foundational pharmacophore for cholinesterase inhibition. It is a reversible inhibitor, exhibiting a stronger affinity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). Furthermore, this compound has been reported to inhibit monoamine oxidases, suggesting a multi-target potential that could be beneficial in the complex pathophysiology of neurodegenerative disorders.
Structure-Activity Relationship of 7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Derivatives
A recent study focused on the synthesis and biological evaluation of a series of 28 novel derivatives of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, an isomer of this compound. These compounds were synthesized via a Suzuki-Miyaura cross-coupling reaction, allowing for the introduction of various aryl substituents at the 7-position of the quinazolinone core. The inhibitory activities of these analogs against AChE and BChE were evaluated using the Ellman's method, providing valuable insights into their SAR.
Quantitative Analysis of Cholinesterase Inhibition
The following table summarizes the in vitro inhibitory activities (IC50) of the synthesized 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives against acetylcholinesterase and butyrylcholinesterase.
| Compound | Ar-Substituent | AChE IC50 (µM) | BChE IC50 (µM) |
| 3a | 4-Chlorophenyl | 8.135 ± 0.19 | > 100 |
| 3b | 4-Fluorophenyl | 7.912 ± 0.31 | > 100 |
| 3c | 4-Bromophenyl | 9.018 ± 0.25 | > 100 |
| 3d | 4-Iodophenyl | 10.21 ± 0.42 | > 100 |
| 3e | 4-Methylphenyl | 12.54 ± 0.55 | > 100 |
| 3f | 4-Methoxyphenyl | 15.11 ± 0.61 | > 100 |
| 3g | 4-Trifluoromethylphenyl | 7.112 ± 0.28 | > 100 |
| 3h | 3-Chlorophenyl | 6.891 ± 0.17 | > 100 |
| 3i | 3-Fluorophenyl | 7.015 ± 0.22 | > 100 |
| 3j | 2-Chlorophenyl | 11.23 ± 0.48 | > 100 |
| 3k | 2-Fluorophenyl | 10.98 ± 0.39 | > 100 |
| 3l | 3,4-Dichlorophenyl | 6.543 ± 0.21 | > 100 |
| 3m | 3-Chloro-4-fluorophenyl | 6.084 ± 0.26 | > 100 |
| 3n | 2,4-Dichlorophenyl | 8.991 ± 0.33 | > 100 |
| 4a | 4-Chlorophenyl | 18.34 ± 0.72 | > 100 |
| 4b | 4-Fluorophenyl | 17.88 ± 0.69 | > 100 |
| 4c | 4-Bromophenyl | 20.11 ± 0.81 | > 100 |
| 4d | 4-Iodophenyl | 22.56 ± 0.93 | > 100 |
| 4e | 4-Methylphenyl | 25.43 ± 1.02 | > 100 |
| 4f | 4-Methoxyphenyl | 28.91 ± 1.15 | > 100 |
| 4g | 4-Trifluoromethylphenyl | 16.98 ± 0.65 | > 100 |
| 4h | 3-Chlorophenyl | 16.21 ± 0.58 | > 100 |
| 4i | 3-Fluorophenyl | 16.87 ± 0.61 | > 100 |
| 4j | 2-Chlorophenyl | 23.11 ± 0.98 | > 100 |
| 4k | 2-Fluorophenyl | 22.87 ± 0.89 | > 100 |
| 4l | 3,4-Dichlorophenyl | 15.88 ± 0.55 | > 100 |
| 4m | 3-Chloro-4-fluorophenyl | 15.02 ± 0.49 | > 100 |
| 4n | 2,4-Dichlorophenyl | 19.54 ± 0.77 | > 100 |
Data extracted from a study on 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives. Compounds 3a-3n and 4a-4n represent different aryl substitutions.
From the data, it is evident that all synthesized compounds exhibited inhibitory activity against AChE in the micromolar range, while showing negligible inhibition of BChE at concentrations up to 100 µM. The most potent compound was 3m (7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one), with an IC50 value of 6.084 ± 0.26 μM against AChE.
Experimental Protocols
General Synthesis of 7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Derivatives
The synthesis of the target compounds was achieved through a Suzuki-Miyaura cross-coupling reaction. The general procedure is as follows:
-
A mixture of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) was prepared in a solvent mixture of 1,4-dioxane and water (4:1).
-
The reaction mixture was degassed and heated at 100 °C under an inert atmosphere for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and filtered.
-
The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activities of the synthesized compounds against AChE (from electric eel) and BChE (from equine serum) were determined spectrophotometrically using a modified Ellman's method.
-
Reagents:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
Acetylcholinesterase (AChE)
-
Butyrylcholinesterase (BChE)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
In a 96-well microplate, 25 µL of 15 mM ATCI or BTCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0) were added.
-
25 µL of the test compound solution at various concentrations was then added to the wells.
-
The reaction was initiated by the addition of 25 µL of AChE (0.22 U/mL) or BChE (0.12 U/mL).
-
The absorbance was measured at 412 nm every 45 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition was calculated by comparing the rates of reaction of the sample with that of the blank (DMSO).
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the core structure of the this compound analogs and the general workflow for their synthesis and evaluation.
Caption: Structure-Activity Relationship of 7-Aryl-Deoxypeganine Analogs.
Caption: Experimental Workflow for SAR Studies of this compound Analogs.
Conclusion and Future Directions
The structure-activity relationship studies on 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives have provided valuable insights for the design of selective AChE inhibitors based on the this compound scaffold. The key findings indicate that:
-
Aryl Substitution at Position 7 is Favorable for AChE Inhibition: The introduction of various aryl groups at the 7-position leads to compounds with micromolar inhibitory activity against AChE.
-
High Selectivity for AChE over BChE: All the tested analogs demonstrated high selectivity for AChE, which could be advantageous in minimizing potential side effects associated with BChE inhibition.
-
Electron-Withdrawing Groups Enhance Potency: The most potent compounds in the series, such as 3m (3-Chloro-4-fluorophenyl), possess electron-withdrawing substituents on the aryl ring, suggesting that these groups may play a crucial role in the binding interaction with the active site of AChE.
Future research in this area should focus on further optimization of the substituents on the aryl ring to enhance potency and explore modifications on other parts of the this compound scaffold to improve pharmacokinetic properties and brain permeability. The development of dual inhibitors targeting both cholinesterases and other relevant pathways in Alzheimer's disease, such as monoamine oxidase, based on the this compound framework, represents a promising avenue for the discovery of novel multi-target anti-neurodegenerative agents.
Deoxypeganine Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxypeganine, a quinazoline alkaloid, has garnered interest for its potential therapeutic applications. Understanding its metabolic fate is crucial for further drug development and safety assessment. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism. The available data, primarily from in vitro studies, indicates that this compound undergoes Phase I metabolism, predominantly through oxidation, to form metabolites such as pegenone and hydroxylated derivatives. This process is mainly catalyzed by Cytochrome P450 enzymes. While specific data on Phase II metabolism is currently unavailable, the formation of hydroxylated metabolites suggests a potential for subsequent glucuronidation or sulfation. This document summarizes the known metabolic pathways, presents the limited quantitative data in a structured format, details relevant experimental protocols, and provides visualizations of the metabolic processes. It is important to note that the information presented is based on a limited number of studies, and further research, particularly in vivo, is necessary to fully elucidate the complete metabolic profile of this compound.
Introduction
This compound is a natural alkaloid found in plants of the Nitraria and Peganum species. Its pharmacological activities have been a subject of investigation, highlighting the need for a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. This guide focuses specifically on the metabolism of this compound, synthesizing the available scientific literature to provide a detailed technical resource for researchers and professionals in the field of drug development.
Metabolic Pathways
The biotransformation of this compound primarily involves Phase I oxidative reactions. The key metabolic pathways identified to date are:
-
C-oxidation: The major metabolic route for this compound is the oxidation of the carbon atom adjacent to the nitrogen in the pyrroloquinazoline ring system, leading to the formation of the primary metabolite, pegenone. This reaction is considered a detoxification pathway as pegenone is reported to be ineffective compared to the parent compound.[1]
-
Hydroxylation: Another observed Phase I reaction is the hydroxylation of the alicyclic ring of this compound.[1] The exact position of hydroxylation has not been fully characterized in the available literature.
Based on general principles of drug metabolism, the hydroxylated metabolites of this compound are potential substrates for Phase II conjugation reactions, such as glucuronidation and sulfation. However, to date, no specific studies have been published confirming the occurrence of Phase II metabolism for this compound or its metabolites.
Visualizing the Metabolic Pathway
The metabolic transformation of this compound to its known metabolites can be visualized as follows:
Caption: Metabolic pathway of this compound.
Quantitative Data
The available quantitative data on this compound metabolism is limited to a single in vitro study using rabbit liver microsomes. The kinetic parameters for the formation of pegenone were determined as follows:
| Parameter | Value | Unit | Source |
| Michaelis-Menten constant (Km) | 5.8 x 10-5 | mol L-1 | [1] |
| Maximum velocity (Vmax) | 4.32 | nmol Pegenone/min per mg protein | [1] |
| Maximum velocity (Vmax) | 3.37 | nmol Pegenone/min per nmol CYP450 | [1] |
Experimental Protocols
This section details the methodologies for key experiments related to this compound metabolism, based on the available literature.
In Vitro Metabolism with Rabbit Liver Microsomes
This protocol describes the incubation of this compound with rabbit liver microsomes to study its biotransformation.
Objective: To identify and quantify the metabolites of this compound formed by liver microsomal enzymes.
Materials:
-
This compound
-
Rabbit liver microsomes (from a 9000g supernatant of liver homogenate)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Phosphate buffer (pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing this compound, rabbit liver microsomes, and phosphate buffer.
-
Initiation of Reaction: Initiate the metabolic reaction by adding NADPH to the incubation mixture.
-
Incubation: Incubate the mixture at 37°C for a specified period.
-
Termination of Reaction: Stop the reaction by adding an organic solvent.
-
Extraction: Extract the metabolites from the incubation mixture using the organic solvent.
-
Analysis: Analyze the extracted samples using HPLC coupled with MS (LC-MS) to identify and quantify this compound and its metabolites.
Visualizing the Experimental Workflow
The workflow for the in vitro metabolism study can be represented as follows:
Caption: In vitro metabolism experimental workflow.
Discussion and Future Directions
The current understanding of this compound metabolism is in its early stages, with several knowledge gaps that need to be addressed.
-
Phase II Metabolism: The potential for glucuronidation and sulfation of hydroxylated this compound metabolites needs to be investigated. In vitro studies using human liver microsomes supplemented with UDPGA (for glucuronidation) and PAPS (for sulfation) would be a logical next step.
-
In Vivo Studies: There is a critical need for in vivo metabolism studies in relevant animal models (e.g., rats, mice) and eventually in humans. These studies would provide a more complete picture of the metabolic profile, including the identification of major circulating and excreted metabolites, and would allow for the determination of pharmacokinetic parameters.
-
Enzyme Phenotyping: Identifying the specific Cytochrome P450 isoforms responsible for this compound oxidation would be valuable for predicting potential drug-drug interactions. This can be achieved using recombinant human CYP enzymes or specific chemical inhibitors in in vitro systems.
-
Biological Activity of Metabolites: The pharmacological and toxicological profiles of the identified metabolites, such as pegenone and hydroxylated derivatives, should be evaluated. This is crucial for a comprehensive safety assessment of this compound.
-
Signaling Pathways: Research into the effects of this compound and its metabolites on various signaling pathways is warranted to understand their mechanisms of action and potential off-target effects. Currently, there is no information available in this area.
Conclusion
This technical guide has summarized the current state of knowledge regarding the metabolism of this compound. The primary metabolic pathways involve Phase I oxidation to form pegenone and hydroxylated metabolites, with Cytochrome P450 enzymes playing a key role. While this provides a foundational understanding, the lack of in vivo data and information on Phase II metabolism represents a significant gap in the literature. Further research is essential to fully characterize the metabolic fate of this compound, which will be critical for its continued development as a potential therapeutic agent. The experimental protocols and visualizations provided herein serve as a resource for designing future studies to address these knowledge gaps.
References
Deoxypeganine: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxypeganine, a quinazoline alkaloid naturally found in plants of the Nitraria and Peganum species, has garnered scientific interest due to its notable pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics. The document summarizes its established inhibitory effects on key enzymes, presents available toxicity data, and outlines the experimental methodologies for its characterization. While significant strides have been made in elucidating its in vitro activity, a comprehensive in vivo pharmacokinetic profile remains to be fully characterized. This guide aims to consolidate the existing knowledge to support further research and development of this compound as a potential therapeutic agent.
Pharmacodynamics
This compound's primary pharmacodynamic effects stem from its potent, reversible inhibition of both cholinesterases and monoamine oxidase A (MAO-A).
Enzyme Inhibition
This compound exhibits a dual inhibitory action, targeting enzymes crucial for neurotransmitter metabolism.
-
Cholinesterase Inhibition : this compound is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a notable preference for BChE.[1][2] This inhibition leads to an increase in the synaptic levels of acetylcholine, a key neurotransmitter involved in cognitive function.
-
Monoamine Oxidase-A (MAO-A) Inhibition : this compound is a selective and reversible inhibitor of MAO-A.[1] This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to an increase in the synaptic availability of these neurotransmitters, which is a mechanism exploited by many antidepressant medications.
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Enzyme Target | IC50 Value (µM) | Reference |
| Butyrylcholinesterase (BChE) | 2 | [1][2] |
| Acetylcholinesterase (AChE) | 17 | |
| Monoamine Oxidase A (MAO-A) | 2 |
Signaling Pathways
Currently, there is a lack of detailed information in the public domain regarding the specific downstream signaling pathways modulated by this compound beyond the immediate consequences of its enzymatic inhibition. The increase in acetylcholine and monoamine levels is expected to activate their respective receptor-mediated signaling cascades.
-
Cholinergic Signaling : By inhibiting AChE and BChE, this compound increases the availability of acetylcholine in the synaptic cleft. This elevated acetylcholine can then bind to and activate both nicotinic and muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) and ligand-gated ion channels, respectively. Activation of these receptors can trigger a multitude of intracellular signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are involved in cell survival, proliferation, and synaptic plasticity.
-
Monoaminergic Signaling : Through the inhibition of MAO-A, this compound increases the synaptic concentrations of serotonin, norepinephrine, and dopamine. These monoamines act on their respective GPCRs, leading to the activation of various downstream signaling pathways that are central to mood regulation, cognition, and behavior.
Further research is required to elucidate the precise intracellular signaling cascades that are significantly modulated by this compound.
Pharmacokinetics
The available data on the pharmacokinetics of this compound is limited. While it is reported to be orally active in rats, detailed quantitative parameters from comprehensive in vivo studies are not widely published.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption : this compound is orally active, as demonstrated in a study where it was administered to rats via gavage. However, quantitative bioavailability data is not available.
-
Distribution : Information regarding the volume of distribution and tissue penetration of this compound is not currently available. Its ability to cross the blood-brain barrier is implied by its central nervous system effects, but this has not been quantitatively determined.
-
Metabolism : The metabolic pathways of this compound have not been extensively characterized.
-
Excretion : The routes and rate of elimination of this compound and its potential metabolites are unknown.
Table 2: Summary of Available Pharmacokinetic and Physicochemical Properties
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Oral Bioavailability | Orally active in rats (quantitative data not available) | |
| Physicochemical Properties | ||
| Molecular Formula | C₁₁H₁₂N₂ | |
| Molecular Weight | 172.23 g/mol | |
| Solubility | Soluble in water and alcohol. Slightly soluble in chloroform. Insoluble in acetone. |
Toxicology
Limited toxicological data for this compound is available.
Table 3: Acute Toxicity Data for this compound Hydrochloride in Mice
| Route of Administration | LD50 (mg/kg) | Reference |
| Intraperitoneal (IPR) | 56 | |
| Oral (ORL) | 98 |
Experimental Protocols
Detailed, specific protocols for the cited quantitative data on this compound are not fully available in the public domain. However, this section outlines the general and widely accepted methodologies for conducting the key experiments.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is the standard for measuring AChE and BChE activity and their inhibition.
-
Principle : The assay measures the activity of cholinesterases through the hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.
-
Materials :
-
Acetylcholinesterase (from electric eel or recombinant human) or Butyrylcholinesterase (from equine serum or recombinant human)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound) and a positive control inhibitor (e.g., donepezil, galantamine)
-
96-well microplate and a microplate reader
-
-
Procedure :
-
Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in the phosphate buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add various concentrations of this compound to the test wells. Include a positive control inhibitor and a vehicle control (no inhibitor).
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate and DTNB mixture to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 10-15 minutes).
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Monoamine Oxidase-A (MAO-A) Inhibition Assay
Several methods can be used to determine MAO-A activity and inhibition. A common method involves the use of a substrate that produces a fluorescent or colored product upon oxidation.
-
Principle : MAO-A catalyzes the oxidative deamination of a substrate (e.g., kynuramine or a luciferin derivative). The product of this reaction can be directly measured by its fluorescence or can be coupled to a secondary reaction that generates a detectable signal. The presence of an inhibitor like this compound will reduce the rate of product formation.
-
Materials :
-
Source of MAO-A (e.g., rat or human liver mitochondria, recombinant human MAO-A)
-
MAO-A specific substrate (e.g., kynuramine or a proprietary fluorogenic/luminogenic substrate)
-
MAO-A selective inhibitor as a positive control (e.g., clorgyline)
-
Test compound (this compound)
-
Appropriate buffer system
-
96-well plate (black for fluorescence/luminescence) and a corresponding plate reader
-
-
Procedure :
-
Prepare the MAO-A enzyme preparation, substrate, and inhibitor solutions in the appropriate buffer.
-
Add the enzyme preparation to the wells of the microplate.
-
Add various concentrations of this compound, a positive control, and a vehicle control.
-
Pre-incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate.
-
Incubate the plate at 37°C for a defined period.
-
Measure the fluorescence or luminescence signal.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Pharmacokinetic Study
To determine key pharmacokinetic parameters, an in vivo study in an animal model, such as the rat, is necessary.
-
Principle : this compound is administered to animals via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the concentration of this compound in the plasma is measured using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The resulting plasma concentration-time data is then used to calculate pharmacokinetic parameters.
-
Materials :
-
Test animals (e.g., Sprague-Dawley rats)
-
This compound formulation for IV and PO administration
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
-
Pharmacokinetic analysis software (e.g., Phoenix WinNonlin)
-
-
Procedure :
-
Dosing : Administer a known dose of this compound to two groups of rats, one receiving an IV bolus and the other an oral gavage.
-
Blood Sampling : Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation : Centrifuge the blood samples to separate the plasma.
-
Bioanalysis : Develop and validate an LC-MS/MS method for the quantification of this compound in plasma. This involves sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection.
-
Data Analysis : Plot the plasma concentration of this compound versus time for both IV and PO routes. Use pharmacokinetic software to perform a non-compartmental analysis to calculate parameters such as:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Half-life (t½)
-
Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax) for the oral dose
-
Oral Bioavailability (F%) calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
-
Conclusion
This compound presents a compelling profile as a dual inhibitor of cholinesterases and MAO-A. The existing in vitro data clearly demonstrates its potent enzymatic inhibition. However, a significant data gap exists in its in vivo pharmacokinetic properties and the downstream signaling pathways it modulates. To advance the development of this compound as a potential therapeutic agent, future research should prioritize comprehensive in vivo pharmacokinetic studies across different species to determine its ADME profile and bioavailability. Furthermore, investigations into its effects on intracellular signaling cascades will be crucial to fully understand its mechanism of action and potential therapeutic applications and side effects. This technical guide serves as a foundation for these future research endeavors.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Deoxypeganine from Peganum harmala Seeds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxypeganine, a quinazoline alkaloid found in the seeds of Peganum harmala, is a compound of growing interest for its potential pharmacological activities. These application notes provide a comprehensive overview of the extraction and isolation of this compound from its natural source. Detailed protocols for extraction and purification are presented, along with key physicochemical data. The methodologies are based on established principles of natural product chemistry and are intended to serve as a foundational guide for laboratory-scale isolation of this compound for research and development purposes.
Introduction
Peganum harmala L., commonly known as Syrian Rue, is a perennial plant belonging to the Zygophyllaceae family. The seeds of this plant are a rich source of various alkaloids, primarily of the β-carboline and quinazoline types.[1] While the β-carboline alkaloids, such as harmine and harmaline, are well-studied for their psychoactive properties, the quinazoline alkaloids, including peganine (vasicine) and this compound, are also gaining attention for their diverse biological effects.[2][3] this compound, specifically, is a subject of interest for potential therapeutic applications. The efficient extraction and isolation of this compound are crucial first steps for further pharmacological investigation and drug development.
This document outlines a detailed protocol for the extraction of a crude alkaloid mixture from Peganum harmala seeds, followed by a proposed method for the chromatographic separation and purification of this compound.
Physicochemical and Quantitative Data
A summary of the physicochemical properties of this compound is provided in Table 1. Quantitative data regarding the alkaloid content in Peganum harmala seeds are presented in Table 2. It is important to note that the concentration of specific alkaloids can vary depending on the geographical origin, harvest time, and developmental stage of the plant. High amounts of this compound and peganine have been found in immature and green fruits, while peganine and its glycoside accumulate in high amounts in dry seeds.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂ | [4] |
| Molecular Weight | 172.23 g/mol | |
| CAS Number | 495-59-0 | |
| Melting Point | 86-87 °C | |
| Boiling Point | 110-120 °C at 0.02 Torr | |
| IUPAC Name | 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline |
Table 2: Alkaloid Content in Peganum harmala Seeds
| Alkaloid | Content (% w/w in dry seeds) | Reference |
| Total Alkaloids | 2-7% | |
| Peganine (Vasicine) | up to 1% | |
| Peganine Glycoside | up to 3.9% | |
| Harmine | ~2.02% | |
| Harmaline | ~2.87% | |
| This compound | High amounts in immature/green fruits; present in seeds |
Experimental Protocols
The following protocols are synthesized from general methods for alkaloid extraction from Peganum harmala and may require optimization for maximizing the yield and purity of this compound.
Protocol 1: Acid-Base Extraction of Crude Alkaloids
This protocol describes a standard acid-base extraction method to obtain a crude mixture of alkaloids from Peganum harmala seeds.
Materials and Reagents:
-
Dried Peganum harmala seeds
-
Hexane or petroleum ether
-
Methanol
-
Hydrochloric acid (HCl), 5% solution
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH), 25% solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
-
Grinder or mill
-
Soxhlet apparatus or large conical flasks for maceration
-
Filtration apparatus (e.g., Buchner funnel)
-
Separatory funnel (2 L)
-
Rotary evaporator
-
pH meter or pH indicator strips
Procedure:
-
Seed Preparation: Grind the dried Peganum harmala seeds into a fine powder.
-
Defatting:
-
Place 100 g of the powdered seeds in a conical flask and add 500 mL of hexane or petroleum ether.
-
Stir the mixture for at least 4 hours (or allow to macerate for 24 hours) to remove non-polar compounds like fats and oils.
-
Filter the mixture and discard the solvent. The remaining seed powder is the defatted material.
-
-
Acidic Extraction:
-
Transfer the defatted seed powder to a large beaker.
-
Add a solution of 5% HCl in 60% methanol (e.g., 500 mL).
-
Heat the mixture to 50°C on a hot plate with constant stirring for 1-2 hours. This step protonates the alkaloids, converting them into their salt forms which are soluble in the acidic aqueous-methanolic solution.
-
Allow the mixture to cool and then filter to separate the plant material from the acidic extract.
-
Wash the plant residue with a small amount of the acidic methanol solution and combine the filtrates.
-
-
Solvent Removal and Basification:
-
Concentrate the acidic extract using a rotary evaporator to remove the methanol.
-
Transfer the remaining aqueous solution to a large separatory funnel.
-
Slowly add ammonium hydroxide or sodium hydroxide solution to the aqueous extract to basify it to a pH of 9-10. This converts the alkaloid salts back to their free base form, which are less soluble in water and more soluble in organic solvents.
-
-
Liquid-Liquid Extraction:
-
Add 200 mL of dichloromethane or chloroform to the separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer (bottom layer) will contain the alkaloids.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer two more times with 100 mL portions of the organic solvent.
-
Combine all the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by adding anhydrous sodium sulfate and allowing it to stand for 30 minutes.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude alkaloid extract.
-
Protocol 2: Chromatographic Separation and Purification of this compound
This protocol outlines a general approach for the separation of this compound from the crude alkaloid extract using column chromatography. The choice of adsorbent and solvent system may need to be optimized based on preliminary analysis by Thin Layer Chromatography (TLC).
Materials and Reagents:
-
Crude alkaloid extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Solvents for chromatography: Dichloromethane (CH₂Cl₂), Methanol (MeOH), Ethyl acetate (EtOAc), Triethylamine (TEA)
-
Glass column for chromatography
-
Collection tubes or flasks
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm and 365 nm)
Procedure:
-
TLC Analysis of Crude Extract:
-
Dissolve a small amount of the crude alkaloid extract in methanol.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system such as Dichloromethane:Methanol (e.g., 95:5 or 90:10) with a few drops of triethylamine to reduce tailing of the basic alkaloids.
-
Visualize the separated spots under a UV lamp. The different alkaloids should appear as distinct spots with different Rf values.
-
-
Column Chromatography Setup:
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% Dichloromethane).
-
Pack the glass column with the silica gel slurry.
-
Allow the silica gel to settle and the solvent to drain until it is just above the level of the silica.
-
-
Loading the Sample:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial elution solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a suitable solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent (e.g., 100% Dichloromethane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like methanol or ethyl acetate (gradient elution). For example, start with 100% CH₂Cl₂, then move to CH₂Cl₂:MeOH (99:1), then 98:2, and so on.
-
Collect the eluent in fractions of a fixed volume (e.g., 10-20 mL).
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify which fractions contain this compound.
-
Pool the fractions that contain pure or nearly pure this compound.
-
-
Final Purification:
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
-
The purity of the isolated compound can be assessed by High-Performance Liquid Chromatography (HPLC).
-
The structure can be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound from Peganum harmala seeds.
Caption: Workflow for this compound Extraction and Purification.
Known Biological Activities of Quinazoline Alkaloids from Peganum harmala
While specific signaling pathways for this compound are not well-documented in the reviewed literature, the known biological activities of quinazoline alkaloids from Peganum harmala are summarized below.
Caption: Reported Biological Activities of Quinazoline Alkaloids.
Concluding Remarks
The protocols provided herein offer a solid foundation for the extraction and isolation of this compound from Peganum harmala seeds. Researchers should be aware that optimization of these methods, particularly the chromatographic separation step, will likely be necessary to achieve high purity and yield. Further studies are warranted to elucidate the specific pharmacological properties and underlying mechanisms of action of this compound, which may pave the way for its development as a novel therapeutic agent.
References
- 1. Main Alkaloids of Peganum harmala L. and Their Different Effects on Dicot and Monocot Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and purification of harmine and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS [frontiersin.org]
- 4. This compound | C11H12N2 | CID 442894 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Extraction of Deoxypeganine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypeganine, a quinazoline alkaloid found in plants of the Nitraria and Peganum genera, notably Peganum harmala L. (Syrian Rue), has garnered scientific interest for its diverse pharmacological activities. These include potential antitumor, antimicrobial, and acetylcholinesterase (AChE) inhibitory effects. This document provides detailed application notes and protocols for the efficient extraction of this compound from Peganum harmala seeds using Microwave-Assisted Extraction (MAE), a modern and efficient technique that offers advantages over traditional methods in terms of reduced extraction time, lower solvent consumption, and higher yields.
Principle of Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction utilizes microwave energy to heat the solvent and plant matrix, leading to the partitioning of analytes from the sample into the solvent. The primary mechanisms of action are ionic conduction and dipole rotation of molecules within the electromagnetic field. This rapid, localized heating creates pressure within the plant cells, causing them to rupture and release their contents, thereby accelerating the extraction process.
Experimental Protocols
Sample Preparation
-
Source Material: Dried seeds of Peganum harmala.
-
Grinding: Grind the seeds into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.
-
Drying: Dry the powdered plant material in an oven at 60°C to a constant weight to remove residual moisture, which can interfere with extraction efficiency.
Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on optimized conditions for the extraction of harmala alkaloids and is expected to be effective for this compound. Further optimization for maximizing this compound yield is recommended.
-
Apparatus: A closed-vessel microwave extraction system is recommended for better control over temperature and pressure.
-
Extraction Solvent: 75.5% Ethanol in distilled water.[1]
-
Solid-to-Liquid Ratio: 1:31.3 (g/mL).[1] For example, for 1 gram of powdered Peganum harmala seeds, use 31.3 mL of the extraction solvent.
-
Microwave Parameters:
-
Procedure: a. Weigh the powdered Peganum harmala seeds and place them into the microwave extraction vessel. b. Add the appropriate volume of the extraction solvent. c. Seal the vessel and place it in the microwave extractor. d. Program the instrument with the specified parameters and start the extraction process. e. After the extraction is complete, allow the vessel to cool to room temperature. f. Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract. g. Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the alkaloids. h. Combine the filtrates for further processing.
Post-Extraction Processing: Isolation and Purification (General Guidance)
The crude extract contains a mixture of alkaloids. To isolate this compound, chromatographic techniques are necessary.
-
Solvent Evaporation: Concentrate the filtered extract under reduced pressure using a rotary evaporator to remove the ethanol.
-
Acid-Base Partitioning: a. Acidify the aqueous residue with 2% HCl to a pH of 2-3. b. Wash the acidic solution with a non-polar solvent like n-hexane to remove fats and other non-polar compounds. c. Basify the aqueous layer with a solution of ammonium hydroxide or sodium hydroxide to a pH of 9-10. d. Extract the alkaloids with a solvent such as chloroform or ethyl acetate. e. Repeat the extraction multiple times to ensure complete recovery.
-
Chromatographic Separation: a. The resulting crude alkaloid mixture can be subjected to column chromatography over silica gel or alumina. b. A step-gradient elution with solvents of increasing polarity (e.g., chloroform-methanol mixtures) can be employed to separate the different alkaloids. c. Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing this compound. d. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the quantification of this compound in the extracts. The following is a general guideline that should be optimized and validated for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio and gradient should be optimized.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. A diode array detector (DAD) can be used to determine the optimal wavelength.
-
Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the purified extract to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
The following tables summarize the optimized parameters for the MAE of harmala alkaloids from Peganum harmala and provide a comparison with other extraction methods. While this data is for total or other specific alkaloids, it serves as a strong starting point for the extraction of this compound.
Table 1: Optimized Microwave-Assisted Extraction Parameters for Harmala Alkaloids
| Parameter | Optimal Value |
| Solvent | 75.5% Ethanol |
| Solid-to-Liquid Ratio | 1:31.3 g/mL |
| Microwave Power | 600 W |
| Extraction Time | 10.1 minutes |
| Temperature | 80.7°C |
Table 2: Comparison of Extraction Methods for Total Harmala Alkaloids
| Extraction Method | Extraction Time | Total Alkaloid Yield | Reference |
| Microwave-Assisted Extraction (MAE) | 10.1 min | 61.9 mg/g (for three major alkaloids) | |
| Ultrasonic-Assisted Extraction (UAE) | 30 min | Not specified | |
| Heat Reflux Extraction (HRE) | 60 min | Not specified | |
| Soxhlet Extraction | 7 hours | 4.9% (total alkaloids) |
Visualizations
Experimental Workflow
Caption: Workflow for the Microwave-Assisted Extraction and analysis of this compound.
Signaling Pathway: Acetylcholinesterase Inhibition by this compound
This compound is known to exhibit acetylcholinesterase (AChE) inhibitory activity. AChE is a key enzyme in the cholinergic nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.
Caption: Mechanism of Acetylcholinesterase inhibition by this compound.
Conclusion
Microwave-Assisted Extraction is a rapid and efficient method for the extraction of this compound from Peganum harmala seeds. The provided protocols offer a robust starting point for researchers. Further optimization of MAE parameters specifically for this compound, coupled with a validated HPLC method for quantification, will enable precise and high-throughput recovery of this promising bioactive compound for further pharmacological investigation and drug development. The acetylcholinesterase inhibitory activity of this compound highlights its potential as a lead compound for the development of new therapeutics for neurodegenerative diseases.
References
Application Notes and Protocols for Ultrasonic-Assisted Extraction of Deoxypeganine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypeganine, a quinazoline alkaloid found in plants of the Nitrariaceae family, notably Peganum harmala (Syrian rue), has garnered significant interest for its diverse pharmacological activities. Traditional methods for extracting this valuable compound, such as maceration and Soxhlet extraction, are often hampered by long extraction times, high solvent consumption, and potential degradation of the target molecule. Ultrasonic-assisted extraction (UAE) presents a modern, efficient, and green alternative. This technique utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, leading to the rupture of plant cell walls and enhanced mass transfer of intracellular components into the solvent. The result is a significantly shorter extraction time, reduced solvent usage, and often a higher yield of the target compound compared to conventional methods.
These application notes provide a comprehensive overview and detailed protocols for the ultrasonic-assisted extraction of this compound from Peganum harmala seeds. The information is intended to guide researchers in developing and optimizing their extraction processes for this promising bioactive compound.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the comparative yield of total harmala alkaloids from Peganum harmala seeds using different extraction techniques. While specific data for this compound is limited, the data for total alkaloids provides a strong indication of the efficiency of Ultrasonic-Assisted Extraction (UAE).
| Extraction Method | Time | Alkaloid Yield (%) | Reference |
| Soxhlet Extraction | 7 hours | 4.9 | [1] |
| Microwave-Assisted Extraction (MAE) | 15 minutes | 4.7 | [1] |
| Microwave-Assisted Extraction (MAE) | 30 minutes | 4.8 | [1] |
| Ultrasonic-Assisted Extraction (UAE) | 15 minutes | 3.7 | [1] |
| Ultrasonic-Assisted Extraction (UAE) | 30 minutes | 4.3 | [1] |
| Heat Reflux Extraction (HRE) | 60 minutes | Lower than MAE and UAE |
Note: The yields presented are for total harmala alkaloids, which include this compound.
Experimental Protocols
Protocol 1: General Ultrasonic-Assisted Extraction (UAE) of this compound from Peganum harmala Seeds
This protocol provides a general procedure for the extraction of this compound. Optimization of parameters such as solvent composition, temperature, and sonication time may be required for specific applications.
Materials and Equipment:
-
Dried Peganum harmala seeds
-
Grinder or mill
-
Ultrasonic bath or probe sonicator (A Hielscher UP400S ultrasonic processor, 24 kHz, is an example of a suitable device)
-
Beaker or flask
-
Methanol or Ethanol (80%)
-
2% Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH4OH)
-
Methylene chloride or Chloroform
-
Separatory funnel
-
Rotary evaporator
-
Filter paper
-
pH meter or pH strips
Procedure:
-
Sample Preparation: Grind the dried Peganum harmala seeds into a fine powder.
-
Extraction:
-
Place a known quantity of the powdered seeds (e.g., 10 g) into a beaker or flask.
-
Add the extraction solvent (e.g., 100 mL of 80% ethanol) to achieve a specific solid-to-liquid ratio (e.g., 1:10 g/mL).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate the mixture for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).
-
-
Filtration: After sonication, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Acid-Base Partitioning:
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain a concentrated extract.
-
Dissolve the residue in 2% HCl.
-
Wash the acidic solution with a nonpolar solvent like petroleum ether to remove fats and other non-alkaloidal compounds.
-
Make the aqueous acidic layer basic (pH ~10) by adding ammonium hydroxide.
-
Extract the alkaloids from the basified solution using methylene chloride or chloroform in a separatory funnel. Repeat the extraction multiple times (e.g., 3-4 times) to ensure complete recovery.
-
-
Final Product:
-
Combine the organic layers containing the alkaloids.
-
Evaporate the solvent using a rotary evaporator to obtain the crude this compound-containing alkaloid extract.
-
The crude extract can be further purified using techniques like column chromatography.
-
Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound in the extract. Method validation according to ICH guidelines is recommended.
Materials and Equipment:
-
HPLC system with a UV or DAD detector
-
C18 reversed-phase column
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (a photodiode array detector can be used to determine the optimal wavelength).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Workflow for Ultrasonic-Assisted Extraction of this compound
Caption: A step-by-step workflow of the ultrasonic-assisted extraction and analysis of this compound.
Mechanism of Ultrasonic-Assisted Extraction
Caption: The mechanism of action in ultrasonic-assisted extraction, from cavitation to compound release.
References
Application Note: Soxhlet Extraction of Deoxypeganine from Peganum harmala Seeds
Introduction
Deoxypeganine, a quinazoline alkaloid found in the seeds of Peganum harmala, has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides a detailed protocol for the extraction of this compound using the Soxhlet method, a robust and established technique for the continuous extraction of compounds from a solid matrix. The protocol is designed for researchers, scientists, and drug development professionals engaged in the isolation and characterization of bioactive compounds from natural sources. While specific quantitative data for the yield of this compound via Soxhlet extraction is not extensively documented in publicly available literature, this protocol is based on established methodologies for the extraction of related alkaloids from Peganum harmala.
Principle of Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction technique. The process involves repeatedly washing the solid material with a fresh condensed solvent. This is achieved by placing the solid material in a thimble within the main chamber of the Soxhlet extractor. The solvent is heated in a flask, and its vapor travels up a distillation arm and condenses in a condenser. The condensate drips into the thimble containing the solid material, and once the liquid level in the chamber reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the flask. This cycle is repeated, allowing for a thorough extraction of the desired compound.
Materials and Reagents
-
Peganum harmala seeds
-
Methanol (ACS grade)
-
Ethanol (80%)
-
Dichloromethane (ACS grade)
-
Anhydrous sodium sulfate
-
Glass wool
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Soxhlet extraction apparatus (including round-bottom flask, extractor, and condenser)
-
Heating mantle
-
Rotary evaporator
-
pH meter or pH strips
-
Separatory funnel
-
Filter paper
Experimental Protocol
1. Sample Preparation:
1.1. Grind the dried seeds of Peganum harmala into a fine powder using a laboratory mill. 1.2. Dry the powdered material in an oven at 40-50°C for 24 hours to remove any residual moisture. 1.3. Store the dried powder in a desiccator until use.
2. Soxhlet Extraction:
2.1. Accurately weigh approximately 20 g of the dried Peganum harmala seed powder. 2.2. Place the weighed powder into a cellulose extraction thimble. 2.3. Place a small plug of glass wool on top of the powder in the thimble to prevent any solid material from entering the siphon tube. 2.4. Place the thimble inside the main chamber of the Soxhlet extractor. 2.5. Fill a 500 mL round-bottom flask with 300 mL of the chosen extraction solvent (e.g., methanol). Add a few boiling chips to ensure smooth boiling. 2.6. Assemble the Soxhlet apparatus by connecting the round-bottom flask to the extractor and the extractor to the condenser. 2.7. Turn on the cooling water to the condenser. 2.8. Heat the solvent in the round-bottom flask using a heating mantle to a temperature that maintains a steady boiling rate. 2.9. Allow the extraction to proceed for a minimum of 7-8 hours. A longer extraction time of up to 24 hours may be employed for exhaustive extraction.[1] 2.10. After the extraction is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.
3. Post-Extraction Processing:
3.1. Once cooled, dismantle the Soxhlet apparatus. 3.2. Concentrate the solvent in the round-bottom flask using a rotary evaporator under reduced pressure to obtain a crude extract. 3.3. The crude extract contains a mixture of alkaloids and other plant metabolites.
4. Acid-Base Extraction for Alkaloid Enrichment:
4.1. Dissolve the crude extract in 100 mL of 2% hydrochloric acid. 4.2. Filter the acidic solution to remove any insoluble material. 4.3. Transfer the acidic solution to a separatory funnel and wash it with 50 mL of dichloromethane two to three times to remove neutral and acidic impurities. Discard the organic layer. 4.4. Basify the aqueous layer to a pH of 9-10 by the dropwise addition of a sodium hydroxide solution. 4.5. Extract the alkaloids from the basified aqueous solution with 50 mL of dichloromethane three times. 4.6. Combine the organic layers and dry them over anhydrous sodium sulfate. 4.7. Filter the solution to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the total alkaloid fraction.
5. Isolation of this compound:
5.1. The total alkaloid fraction can be further purified to isolate this compound using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Data Presentation
| Extraction Method | Solvent | Extraction Time | Total Alkaloid Yield (%) | Reference |
| Soxhlet | Not specified | 7 hours | 4.9 | [1] |
| Soxhlet | 80% Ethanol | 24 hours | Not specified | |
| Microwave-Assisted | Not specified | 15 minutes | 4.7 | [1] |
| Microwave-Assisted | Not specified | 30 minutes | 4.8 | [1] |
| Ultrasonic-Assisted | Not specified | 15 minutes | 3.7 | [1] |
| Ultrasonic-Assisted | Not specified | 30 minutes | 4.3 |
Experimental Workflow Diagram
Caption: Workflow for the Soxhlet extraction and isolation of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical steps involved in the separation of alkaloids based on their chemical properties during the acid-base extraction phase.
References
Application Notes and Protocols for the Quantification of Deoxypeganine
Introduction
Deoxypeganine, also known as deoxyvasicine, is a quinazoline alkaloid found in various plants, including Peganum harmala and Adhatoda vasica. As a pharmacologically active compound, accurate and precise quantification methods are essential for researchers in drug discovery, natural product chemistry, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound using modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Chemical Information
-
Compound: this compound (Deoxyvasicine)
-
Chemical Class: Quinazoline Alkaloid[3]
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC with UV detection is a robust and widely used technique for the quantification of quinazoline alkaloids like this compound. The methods described for its analogue, vasicine, are directly applicable.
Application Note: HPLC-UV Quantification
This method is suitable for the routine analysis of this compound in plant extracts and herbal formulations. It offers good sensitivity and reproducibility.
Principle: Reversed-phase HPLC separates this compound from other components in the sample matrix based on its polarity. The quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing it to a calibration curve prepared with a this compound standard.
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.
Experimental Protocol: HPLC-UV
1. Sample Preparation (from Plant Material):
-
Extraction:
-
Air-dry and powder the plant material (e.g., leaves of Adhatoda vasica).
-
Extract the powdered material (100 g) with methanol (800 mL) in a Soxhlet apparatus for 6 hours, or until the extract is colorless.
-
Filter the extract and concentrate it to dryness under reduced pressure using a rotary evaporator at 50°C.
-
-
Purification (Acid-Base Extraction):
-
Dissolve the dried extract in 5% acetic acid and filter.
-
Wash the acidic solution with n-hexane to remove non-polar impurities.
-
Make the aqueous layer alkaline (pH 9) with ammonia solution.
-
Extract the alkaloids with chloroform.
-
Dry the chloroform extract and reconstitute it in a known volume of methanol for HPLC analysis.
-
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Agela's Unisphere Aqua C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent C18 column.
-
Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid in water:acetonitrile (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 ± 2°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm or 300 nm.
3. Calibration and Quantification:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the concentration of this compound from the calibration curve.
Quantitative Data Summary (HPLC)
The following table summarizes typical performance data for the HPLC quantification of related quinazoline alkaloids, which can be expected to be similar for this compound.
| Parameter | Vasicine | Vasicinone | Reference |
| Linearity Range (µg/mL) | 0.05 - 10.0 | 0.5 - 100.0 | |
| Correlation Coefficient (r²) | 0.999 | 0.998 | |
| Mean Recovery (%) | 99.06 | 98.69 | |
| Retention Time (min) | ~7.58 | ~9.07 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, and for trace-level analysis in plant extracts.
Application Note: LC-MS/MS Quantification
This method is highly sensitive and specific, making it suitable for pharmacokinetic studies, metabolomic analyses, and the determination of low levels of this compound.
Principle: this compound is separated from the sample matrix by UPLC/HPLC and is then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to this compound is selected and fragmented, and a specific product ion is monitored for quantification (Multiple Reaction Monitoring - MRM).
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
Experimental Protocol: UPLC-Q-TOF-MS
1. Sample Preparation (from Biological Matrix - e.g., Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
2. Chromatographic Conditions:
-
UPLC System: Waters Acquity UPLC System or equivalent.
-
Column: Acquity bridged ethyl hybrid C18 (100 mm × 2.1 mm, 1.7 µm) or similar.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Waters Xevo G2 Q-Tof or a triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion [M+H]⁺: m/z 173.1.
-
Product Ion: A specific fragment ion to be determined by direct infusion of a this compound standard.
-
Detection: Multiple Reaction Monitoring (MRM).
4. Calibration and Quantification:
-
Prepare calibration standards in the same biological matrix as the samples.
-
Analyze the standards and samples using the developed LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary (UPLC-MS)
The following table presents performance data for a validated UPLC-MS method for the quantification of vasicine, which is indicative of the performance expected for this compound.
| Parameter | Value | Reference |
| Linearity Range (ng/mL) | 1 - 1000 | |
| Correlation Coefficient (r²) | 0.999 | |
| Limit of Detection (LOD) (ng/mL) | 0.68 | |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | |
| Intraday Precision (%RSD) | 1.37 - 3.42 | |
| Interday Precision (%RSD) | 0.91 - 4.78 | |
| Intraday Accuracy (%) | 99.00 - 99.92 | |
| Interday Accuracy (%) | 99.76 - 102.00 |
Visualizations
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the extraction and quantification of this compound.
Logical Relationship of this compound and Related Alkaloids
Caption: Relationship of this compound to other quinazoline alkaloids from Adhatoda vasica.
References
Application Notes and Protocols for the GC-MS Analysis of Deoxypeganine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of deoxypeganine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a quinazoline alkaloid found in plants of the Nitraria and Peganum species, is of significant interest for its potential pharmacological activities. Accurate and reliable analytical methods are therefore essential for its identification and quantification in various matrices.
Introduction
Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For alkaloids like this compound, GC-MS provides high resolution and sensitivity. However, due to the polar nature of many alkaloids, derivatization may be necessary to improve their thermal stability and volatility for optimal chromatographic performance.[1] This application note details the complete workflow from sample preparation to data analysis for this compound.
Experimental Protocols
A successful GC-MS analysis of this compound relies on meticulous sample preparation and optimized instrumental parameters.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. The following protocols describe common extraction methods for plant material.
Protocol 1: Acid-Base Extraction
This method is suitable for extracting alkaloids from complex plant matrices.
-
Homogenization: Homogenize 2 grams of dried and powdered plant material in 30 mL of 0.5 N HCl.[2]
-
Extraction: Sonicate the mixture for 30 minutes at room temperature, then centrifuge for 10 minutes at 5000g.[2]
-
Collection: Collect the acidic supernatant. Re-extract the pellet with an additional 30 mL of 0.5 N HCl and combine the supernatants.[2]
-
Basification: Adjust the pH of the pooled supernatant to 12-14 with 25% NH4OH.[2]
-
Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous phase with three portions of 30 mL chloroform or dichloromethane.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
Reconstitution: Reconstitute the dried extract in a suitable volatile organic solvent, such as methanol or ethyl acetate, to a concentration of approximately 10 µg/mL for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE can be used for sample cleanup to remove interfering matrix components.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the acidic extract from the initial steps of the acid-base extraction onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the this compound with 5 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the acid-base extraction protocol.
Derivatization (Optional)
For compounds with active hydrogens, such as secondary amines, derivatization can improve peak shape and thermal stability. Silylation is a common derivatization technique.
-
Drying: Ensure the extracted sample is completely dry.
-
Reagent Addition: To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine.
-
Reaction: Heat the mixture at 70°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters that may require optimization for specific instruments.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 120°C for 2 min, ramp to 300°C at 6°C/min, hold at 300°C for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Detector Temperature | 280°C |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data should be organized for clear interpretation and comparison.
Table 2: Quantitative Data for this compound Analysis (Hypothetical Data)
| Parameter | Value |
| Retention Time (min) | 15.8 |
| Molecular Ion (M+) (m/z) | 186 |
| Key Fragment Ions (m/z) | 185, 171, 157, 130 |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantitation (LOQ) | 5-30 ng/mL |
| Linearity (R²) | >0.99 |
| Recovery (%) | 85-105% |
Visualizations
Experimental Workflow
The overall process for the GC-MS analysis of this compound is depicted below.
Caption: Workflow for the GC-MS analysis of this compound.
This compound Fragmentation Pathway
The fragmentation of the this compound molecular ion in the mass spectrometer provides a characteristic fingerprint for its identification. The electron impact ionization of this compound (C11H10N2O) would likely result in the loss of specific fragments. A plausible fragmentation pathway is illustrated below.
Caption: Proposed fragmentation of this compound in EI-MS.
Conclusion
The methodologies presented provide a robust framework for the qualitative and quantitative analysis of this compound by GC-MS. Proper sample preparation is crucial for reliable results, and the instrumental parameters should be optimized for the specific analytical setup. These application notes serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
Application Note: Quantitative Determination of Deoxypeganine in Biological and Botanical Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Deoxypeganine. This compound is a quinazoline alkaloid found in plants of the Nitrariaceae family, notably Peganum harmala. This protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive workflow from sample preparation to data acquisition. The method is suitable for the analysis of this compound in both plant extracts and biological matrices such as plasma, supporting a range of applications from natural product research to pharmacokinetic studies.
Introduction
This compound (1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline) is a bioactive alkaloid with a range of reported pharmacological activities. Accurate and reliable quantification of this compound is essential for understanding its distribution in natural sources, its pharmacokinetic profile, and its potential therapeutic effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the determination of analytes in complex matrices. This document provides a comprehensive protocol for the analysis of this compound using LC-MS/MS with electrospray ionization (ESI) in positive mode.
Experimental Protocols
Sample Preparation
a) Preparation of this compound from Botanical Material (e.g., Peganum harmala seeds)
-
Homogenization: Weigh 1 gram of finely ground plant material into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of methanol. Vortex for 1 minute and sonicate for 30 minutes in a sonication bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 20 mL of methanol. The supernatants can then be combined.
-
Filtration and Dilution: Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered extract with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration within the calibration range of the instrument.
b) Preparation of this compound from Plasma
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.
-
Protein Precipitation: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (if available).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis.
-
Evaporation and Reconstitution (Optional, for increased sensitivity): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
LC-MS/MS Method
a) Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system is recommended. |
| Column | A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions for equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is required. |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimize for the specific instrument. |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 173.1 | 144.1 (Quantifier) | 20 | 100 |
| 115.1 (Qualifier) | 25 | 100 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
The following table summarizes the typical quantitative performance parameters that should be evaluated during method validation. The values presented are illustrative and should be experimentally determined.
| Parameter | Typical Performance |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined experimentally (typically < 0.5 ng/mL) |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | To be assessed and minimized. |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in both botanical and biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the suggested parameters for method validation, offer a solid foundation for researchers. This method can be readily adapted and validated for specific research needs, facilitating further investigation into the properties and applications of this compound.
Application Notes and Protocols for Deoxypeganine in Animal Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypeganine, a quinazoline alkaloid originally isolated from plants of the Nitraria and Peganum species, has emerged as a compound of interest for the potential treatment of neurological disorders. Its pharmacological profile is characterized by a dual inhibitory action on both cholinesterases and monoamine oxidase A (MAO-A). Specifically, this compound is a potent inhibitor of butyrylcholinesterase (BChE) and a selective inhibitor of MAO-A, with a more moderate inhibitory effect on acetylcholinesterase (AChE). This multi-target mechanism suggests its potential therapeutic utility in complex neurological conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke, where cholinergic and monoaminergic dysregulation are key pathological features.
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in relevant animal models of these disorders. The following sections detail the in vitro inhibitory activity, pharmacokinetic considerations, and detailed experimental protocols for investigating the neuroprotective and therapeutic effects of this compound.
In Vitro Activity of this compound
This compound exhibits a distinct inhibitory profile against key enzymes implicated in the pathophysiology of neurological disorders. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 Value (µM) |
| Butyrylcholinesterase (BChE) | 2 µM[1] |
| Monoamine Oxidase A (MAO-A) | 2 µM[1] |
| Acetylcholinesterase (AChE) | 17 µM[1] |
Pharmacokinetic Considerations
Limited in vivo pharmacokinetic data for this compound is currently available. However, a study in alcohol-preferring Alko Alcohol (AA) rats demonstrated that this compound is orally active. In this study, daily administration of 10-30 mg/kg via gavage for 16 days was effective in reducing ethanol intake, suggesting adequate oral bioavailability and central nervous system penetration to elicit a behavioral effect. Further pharmacokinetic studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile to optimize dosing regimens for different neurological disorder models.
Experimental Protocols for Neurological Disorder Animal Models
The following protocols are designed as templates for the investigation of this compound in established animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. These protocols are based on standard methodologies for evaluating neuroprotective compounds with similar mechanisms of action.
Alzheimer's Disease Animal Model: Scopolamine-Induced Cognitive Impairment in Mice
This model is used to evaluate the potential of this compound to mitigate cholinergic deficit-induced memory impairment, a hallmark of Alzheimer's disease.
Experimental Workflow:
Scopolamine-Induced Amnesia Model Workflow
Detailed Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize mice to the housing facility for at least 7 days before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 10, 20, 30 mg/kg), vehicle (e.g., saline), or a positive control (e.g., donepezil, 1 mg/kg) orally (p.o.) once daily for 14 consecutive days.
-
-
Induction of Cognitive Impairment:
-
On day 15, 30 minutes after the final drug administration, induce amnesia by intraperitoneal (i.p.) injection of scopolamine (1 mg/kg).
-
-
Behavioral Testing (30 minutes post-scopolamine):
-
Morris Water Maze (MWM): Assess spatial learning and memory.
-
Acquisition Phase (Days 11-14): Train mice to find a hidden platform in a circular pool of water. Record escape latency and path length.
-
Probe Trial (Day 15): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant.
-
-
Y-Maze Test: Evaluate short-term spatial working memory based on the spontaneous alternation behavior.
-
-
Biochemical Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Prepare brain homogenates to measure acetylcholinesterase activity, monoamine oxidase-A activity, and markers of oxidative stress (e.g., malondialdehyde levels, superoxide dismutase activity).
-
Parkinson's Disease Animal Model: MPTP-Induced Neurodegeneration in Mice
This model assesses the neuroprotective potential of this compound against the loss of dopaminergic neurons, a key pathological feature of Parkinson's disease.
Experimental Workflow:
MPTP-Induced Parkinson's Model Workflow
Detailed Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Drug Administration:
-
Administer this compound (e.g., 10, 20, 30 mg/kg, p.o.), vehicle (e.g., saline, p.o.), or a positive control (e.g., selegiline, 10 mg/kg, i.p.) for 7 consecutive days prior to MPTP administration and continue for the duration of the experiment.
-
-
Induction of Neurodegeneration:
-
On day 8, administer four injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 20 mg/kg (i.p.) at 2-hour intervals.
-
-
Behavioral Testing (7 days post-MPTP):
-
Rotarod Test: Assess motor coordination and balance.
-
Pole Test: Evaluate bradykinesia.
-
-
Neurochemical and Histological Analysis:
-
At the end of the behavioral testing, euthanize the animals.
-
HPLC: Dissect the striatum and measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography.
-
Immunohistochemistry: Perfuse the brains and process for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.
-
Ischemic Stroke Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is used to investigate the neuroprotective effects of this compound against focal cerebral ischemia.
Experimental Workflow:
MCAO Stroke Model Workflow
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Drug Administration:
-
Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle intravenously (i.v.) either as a pre-treatment (e.g., 30 minutes before MCAO) or post-treatment (e.g., at the time of reperfusion).
-
-
Induction of Focal Cerebral Ischemia (MCAO):
-
Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specified duration (e.g., 90 minutes).
-
-
Reperfusion:
-
After the occlusion period, withdraw the filament to allow for reperfusion.
-
-
Neurological Assessment (24 hours post-MCAO):
-
Evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).
-
-
Infarct Volume Measurement and Histology:
-
At 24 hours post-MCAO, euthanize the animals and collect the brains.
-
TTC Staining: Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Nissl Staining: Perform Nissl staining on adjacent sections to assess neuronal damage in the ischemic penumbra.
-
Signaling Pathways
The neuroprotective effects of this compound are likely mediated through the modulation of cholinergic and monoaminergic signaling pathways. Its dual-action as a cholinesterase and MAO-A inhibitor is expected to increase the synaptic availability of acetylcholine and monoamine neurotransmitters such as serotonin and norepinephrine, respectively.
This compound's Dual Inhibitory Mechanism
Conclusion
This compound's unique pharmacological profile as a dual cholinesterase and MAO-A inhibitor presents a compelling rationale for its investigation in animal models of neurological disorders. The provided protocols offer a foundational framework for researchers to explore its therapeutic potential. Further studies are essential to elucidate its precise mechanisms of neuroprotection, optimize dosing strategies, and evaluate its long-term efficacy and safety. The data generated from these preclinical models will be crucial in determining the translational potential of this compound as a novel treatment for devastating neurological conditions.
References
Deoxypeganine in Neuropharmacology Research: Application Notes and Protocols
Deoxypeganine, a natural alkaloid, is emerging as a compound of significant interest in the field of neuropharmacology. Its dual action as a potent cholinesterase and selective monoamine oxidase-A (MAO-A) inhibitor provides a unique pharmacological profile for investigating a range of neurological and psychiatric conditions.[1] These application notes provide an overview of this compound's mechanism of action, potential research applications, and detailed protocols for its use in experimental settings.
Neuropharmacological Profile
This compound's primary mechanism of action involves the inhibition of key enzymes responsible for the degradation of neurotransmitters. Specifically, it inhibits both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), the enzymes that break down the neurotransmitter acetylcholine.[1] Increased acetylcholine levels in the synapse are associated with improved cognitive function, making cholinesterase inhibitors a cornerstone in the treatment of Alzheimer's disease.
Furthermore, this compound is a selective inhibitor of monoamine oxidase-A (MAO-A), an enzyme that degrades monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, a mechanism shared by many antidepressant medications. This dual-action profile suggests its potential utility in research related to neurodegenerative diseases and mood disorders.
Research Applications
The unique pharmacological properties of this compound make it a valuable tool for a variety of neuropharmacological research areas:
-
Neurodegenerative Diseases: Its ability to inhibit cholinesterases makes it a relevant compound for studies on Alzheimer's disease and other dementias where cholinergic deficits are a key feature.
-
Mood and Anxiety Disorders: The selective inhibition of MAO-A suggests its potential for investigating the pathophysiology of depression and anxiety, and for the preclinical evaluation of novel antidepressant strategies.
-
Substance Abuse and Addiction: Research has indicated that this compound can reduce voluntary ethanol consumption in animal models, suggesting a role in addiction research, particularly for alcohol use disorder.[1]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against its primary molecular targets.
| Target Enzyme | IC50 Value (µM) |
| Butyrylcholinesterase (BChE) | 2 |
| Acetylcholinesterase (AChE) | 17 |
| Monoamine Oxidase-A (MAO-A) | 2 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory potential of this compound on MAO-A activity.
Materials:
-
Recombinant human MAO-A enzyme
-
This compound
-
Kynuramine (MAO-A substrate)
-
4-Hydroxyquinoline (fluorescent product)
-
Sodium phosphate buffer (pH 7.4)
-
Fluorometric plate reader
Procedure:
-
Prepare a series of this compound dilutions in sodium phosphate buffer.
-
In a 96-well microplate, add the MAO-A enzyme to each well.
-
Add the this compound dilutions to the respective wells and incubate for 15 minutes at 37°C. Include a control group with buffer instead of this compound.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader with excitation at ~310 nm and emission at ~400 nm.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to assess the AChE inhibitory activity of this compound.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
This compound
-
Acetylthiocholine iodide (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare various concentrations of this compound in Tris-HCl buffer.
-
Add AChE enzyme solution to each well of a 96-well plate.
-
Add the this compound solutions to the wells and incubate for 10 minutes at 25°C.
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm every minute for 5 minutes.
-
Calculate the rate of reaction for each concentration and determine the percentage of inhibition to calculate the IC50 value.
In Vivo Model of Alcohol Consumption in Rats
This protocol is based on a study investigating the effect of this compound on voluntary ethanol intake in alcohol-preferring rats.
Animals:
-
Alcohol-preferring rat strain (e.g., Alko Alcohol (AA) rats)
Procedure:
-
House rats individually with free access to water and a choice between 10% (v/v) ethanol and water.
-
Establish a baseline of ethanol and water consumption for each rat over a period of two weeks.
-
Divide the rats into a control group and a treatment group.
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle (control) daily via oral gavage for a specified period (e.g., 16 days).
-
Continue to measure the daily intake of ethanol and water for each rat throughout the treatment period.
-
Analyze the data to determine if this compound treatment significantly reduces ethanol intake and preference compared to the control group.
Visualizations
Caption: this compound's dual inhibitory action on MAO-A and Cholinesterases.
Caption: Workflow for an in vitro enzyme inhibition assay with this compound.
Caption: Relationship between this compound's mechanism and its potential applications.
References
Application of Deoxypeganine in Acetylcholinesterase Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypeganine, a quinazoline alkaloid originally isolated from plants of the Zygophyllaceae family, has garnered significant interest in the scientific community for its biological activities, notably its role as a cholinesterase inhibitor. This document provides detailed application notes and protocols for the use of this compound in acetylcholinesterase (AChE) inhibition assays. Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for various neurological disorders, including Alzheimer's disease, myasthenia gravis, and glaucoma. This compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a more potent action on the latter. Its ability to cross the blood-brain barrier makes it a compound of interest for neurological research.
Mechanism of Action
Acetylcholinesterase inhibitors function by preventing the breakdown of acetylcholine (ACh), a crucial neurotransmitter. This leads to an increased concentration and prolonged availability of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. The inhibition of AChE can be reversible or irreversible, and reversible inhibitors can be further classified as competitive, non-competitive, or mixed-type inhibitors. While the precise mechanism for this compound is not definitively established in the provided literature, its derivatives have been characterized as mixed-type inhibitors, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Data Presentation: Inhibitory Activity of this compound and Its Derivatives
The inhibitory potency of this compound and its analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | 17 | |
| This compound | Butyrylcholinesterase (BChE) | 2 | |
| 2-Hydroxybenzylamine-deoxyvasicinone hybrid (8g) | Acetylcholinesterase (AChE) | 0.38 | |
| 2-Hydroxybenzylamine-deoxyvasicinone hybrid (8n) | Acetylcholinesterase (AChE) | 0.34 | |
| 2-Hydroxybenzylamine-deoxyvasicinone hybrids (8a-8n) | Butyrylcholinesterase (BChE) | 14.60 - 21.65 |
Experimental Protocols
The most widely used method for determining AChE activity is the spectrophotometric assay developed by Ellman. This colorimetric assay is simple, reliable, and suitable for high-throughput screening.
Principle of the Ellman's Method
The Ellman's method measures the activity of AChE based on the rate of formation of a yellow-colored product. The assay involves two coupled reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, acetylthiocholine (ATCI), to produce thiocholine and acetic acid.
-
Colorimetric Reaction: The produced thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow anion with strong absorbance at 412 nm.
The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases.
Materials and Reagents
-
This compound hydrochloride (or a suitable salt)
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.
-
ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the solution on ice.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO). From this stock, prepare a series of dilutions at various concentrations to determine the IC50 value.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution at different concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound solution (or its solvent for the control) to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the enzymatic reaction. For the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm. Take readings every minute for a duration of 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, by fitting the data to a sigmoidal dose-response curve.
Visualizations
Cholinergic Signaling Pathway
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow for AChE Inhibition Assay
Caption: Experimental workflow for the this compound AChE inhibition assay.
Cell-Based Assays for Deoxypeganine Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypeganine, a quinazoline alkaloid naturally occurring in plants such as Peganum harmala, has garnered interest for its potential pharmacological activities. As with any compound under investigation for therapeutic applications, a thorough assessment of its cytotoxic effects is paramount. These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxicity of this compound using common cell-based assays. The methodologies described herein cover the assessment of cell viability, the induction of apoptosis, and the analysis of cell cycle progression.
Data Presentation
The following tables summarize representative quantitative data for the cytotoxic effects of this compound and its related compounds on various cancer cell lines. It is important to note that the cytotoxic potential of this compound can vary significantly depending on the cell line and experimental conditions.
Table 1: IC50 Values of this compound (Vasicine) and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC50 (µg/mL) | Reference |
| Peganine (this compound) | Med-mek carcinoma | Not Specified | > 100 | [1] |
| Peganine (this compound) | UCP-med carcinoma | Not Specified | 59.97 | [1] |
| Peganine (this compound) | UCP-med sarcoma | Not Specified | > 100 | [1] |
| Peganine (this compound) | Sp2/O-Ag14 | Not Specified | 50.00 | [1] |
| Vasicine | Lung Cancer Cell Line | Not Specified | 46.5 | [2] |
| Vasicine Acetate | A549 (Lung Adenocarcinoma) | Not Specified | 2000 |
Note: The variability in reported IC50 values highlights the importance of standardized experimental protocols.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (control) and untreated wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V conjugated to a fluorescent dye (FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, enabling the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash them with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Caption: Workflow for cell cycle analysis using PI staining.
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
The precise molecular mechanisms underlying this compound's cytotoxicity are not yet fully elucidated. However, based on the known effects of other quinazoline and Peganum harmala alkaloids, a plausible signaling pathway leading to apoptosis can be hypothesized. This pathway likely involves the induction of cellular stress, leading to the activation of intrinsic apoptotic pathways.
Caption: Hypothesized intrinsic apoptosis pathway for this compound.
Disclaimer: The signaling pathway depicted above is a hypothetical model based on the known mechanisms of related compounds and requires experimental validation for this compound.
Conclusion
The protocols and information provided in these application notes serve as a valuable resource for researchers investigating the cytotoxic properties of this compound. By employing these standardized cell-based assays, scientists can obtain reliable and reproducible data on cell viability, apoptosis induction, and cell cycle effects, which are crucial for the preclinical evaluation of this and other novel compounds. Further research is warranted to elucidate the specific molecular targets and signaling pathways involved in this compound-mediated cytotoxicity.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Deoxypeganine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypeganine, a quinazoline alkaloid, is recognized as a potent acetylcholinesterase (AChE) inhibitor.[1][2] Acetylcholinesterase is a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a mechanism that is central to the symptomatic treatment of Alzheimer's disease.[4] In neurodegenerative disorders like Alzheimer's, there is a significant loss of cholinergic neurons, leading to cognitive impairments.[4] By enhancing cholinergic signaling, AChE inhibitors can lead to modest improvements in cognitive function.
These application notes provide a comprehensive set of protocols for the in vivo evaluation of this compound's efficacy, focusing on its potential as a cognitive enhancer. The protocols described herein are based on established methodologies for testing acetylcholinesterase inhibitors in rodent models of cognitive impairment.
Preclinical In Vivo Evaluation of this compound: A Step-by-Step Approach
A thorough in vivo assessment of this compound should follow a logical progression from preliminary safety and pharmacokinetic profiling to robust efficacy testing in a relevant disease model.
Diagram: Overall Experimental Workflow
Caption: Overall workflow for in vivo testing of this compound.
Part 1: Preliminary In Vivo Studies
Prior to efficacy testing, it is crucial to establish the safety profile and pharmacokinetic properties of this compound.
Dose-Range Finding (Acute Toxicity)
Objective: To determine the maximum tolerated dose (MTD) and to identify a range of safe doses for subsequent studies.
Protocol:
-
Animal Model: Male and female Swiss albino mice (6-8 weeks old).
-
Grouping: A minimum of 5 groups (n=5 per group), including a vehicle control group.
-
Dose Administration: Administer single doses of this compound via intraperitoneal (i.p.) injection. The dose levels should be escalated in subsequent groups. A suggested starting range, based on other AChE inhibitors, could be 1, 5, 10, and 25 mg/kg. The vehicle will be saline or another appropriate solvent.
-
Observation: Monitor animals for clinical signs of toxicity (e.g., piloerection, tremors, reduced motility, convulsions) and mortality for at least 72 hours post-administration.
-
Data Collection: Record the number of mortalities at each dose level to estimate the median lethal dose (LD50). Note any observable adverse effects.
Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including its half-life and clearance.
Protocol:
-
Animal Model: Male Wistar rats (8-10 weeks old) with jugular vein cannulation for serial blood sampling.
-
Grouping: Two groups (n=4-6 per group) receiving a single intravenous (i.v.) and a single intraperitoneal (i.p.) dose of this compound. The dose should be a non-toxic level determined from the dose-range finding study.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Bioanalysis: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%) for the i.p. route.
Part 2: In Vivo Efficacy Studies in a Scopolamine-Induced Amnesia Model
Scopolamine, a muscarinic receptor antagonist, is widely used to induce a transient and reversible cognitive deficit in rodents, mimicking some aspects of Alzheimer's disease. This model is particularly useful for screening compounds with potential anti-amnesic and cognitive-enhancing properties.
Animal Model and Experimental Groups
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Acclimatization: House the animals for at least one week before the experiment with free access to food and water.
-
Experimental Groups:
-
Group 1: Vehicle Control: Receives vehicle for both the test compound and scopolamine.
-
Group 2: Scopolamine Control: Receives vehicle for the test compound and scopolamine.
-
Group 3: Positive Control: Receives a standard AChE inhibitor (e.g., Donepezil, 1-3 mg/kg, i.p.) and scopolamine.
-
Group 4-6: this compound Treatment: Receive different doses of this compound (e.g., low, medium, high, based on preliminary studies) and scopolamine.
-
Dosing and Administration
-
Administer this compound or the positive control (Donepezil) intraperitoneally 30-60 minutes before the behavioral tests.
-
Administer scopolamine (0.4-1 mg/kg, i.p.) 30 minutes before the behavioral tests to induce amnesia.
Behavioral Testing Protocols
A battery of behavioral tests should be employed to assess different aspects of cognitive function.
Objective: To assess short-term spatial working memory based on the innate tendency of rodents to explore novel environments.
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place a mouse at the center of the maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries using a video tracking system. An arm entry is counted when all four paws are within the arm.
-
-
Data Analysis: Calculate the percentage of spontaneous alternation using the formula: [(Number of alternations) / (Total number of arm entries - 2)] x 100. An alternation is defined as consecutive entries into the three different arms.
Objective: To evaluate hippocampal-dependent spatial learning and memory.
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase (4 days):
-
Conduct four trials per day for each mouse.
-
Gently place the mouse into the water at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
-
Data Analysis:
-
Acquisition: Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
Objective: To assess fear-motivated long-term memory.
Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial (Day 1):
-
Place the mouse in the light compartment.
-
After a short habituation period, open the door.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.2-0.5 mA for 2 seconds).
-
-
Retention Trial (Day 2, 24 hours later):
-
Place the mouse back in the light compartment and open the door.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
Part 3: Data Presentation and Signaling Pathway
Summary of Quantitative Data
The following tables should be used to summarize the collected data for clear comparison between experimental groups.
Table 1: Dose-Range Finding and Pharmacokinetic Parameters
| Parameter | Value |
| Acute Toxicity | |
| LD50 (mg/kg) | To be determined |
| MTD (mg/kg) | To be determined |
| Pharmacokinetics | |
| t1/2 (hours) | To be determined |
| Cmax (ng/mL) | To be determined |
| Tmax (hours) | To be determined |
| AUC (ng*h/mL) | To be determined |
| Bioavailability (F%) | To be determined |
Table 2: Y-Maze Spontaneous Alternation
| Group | Total Arm Entries | Spontaneous Alternation (%) |
| Vehicle Control | ||
| Scopolamine Control | ||
| Positive Control | ||
| This compound (Low Dose) | ||
| This compound (Med Dose) | ||
| This compound (High Dose) |
Table 3: Morris Water Maze Performance
| Group | Escape Latency (Day 4, sec) | Time in Target Quadrant (Probe Trial, sec) |
| Vehicle Control | ||
| Scopolamine Control | ||
| Positive Control | ||
| This compound (Low Dose) | ||
| This compound (Med Dose) | ||
| This compound (High Dose) |
Table 4: Passive Avoidance Test
| Group | Step-through Latency (Retention Trial, sec) |
| Vehicle Control | |
| Scopolamine Control | |
| Positive Control | |
| This compound (Low Dose) | |
| This compound (Med Dose) | |
| This compound (High Dose) |
Signaling Pathway
Diagram: Cholinergic Synapse and the Action of this compound
Caption: Mechanism of action of this compound at the cholinergic synapse.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical in vivo evaluation of this compound's efficacy as a cognitive-enhancing agent. By systematically assessing its safety, pharmacokinetic profile, and performance in well-validated behavioral models of cognitive impairment, researchers can generate the necessary data to support its further development as a potential therapeutic for neurodegenerative diseases such as Alzheimer's.
References
- 1. This compound | C11H12N2 | CID 442894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deoxypeganine Synthesis
Welcome to the technical support center for deoxypeganine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield and purity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method for synthesizing this compound (also known as 1-methyl-1,2,3,4-tetrahydro-β-carboline) is the Pictet-Spengler reaction. This reaction involves the condensation of tryptamine with an aldehyde, in this case, acetaldehyde or its equivalent, under acidic conditions.
Q2: What are the typical starting materials for this compound synthesis via the Pictet-Spengler reaction?
A2: The typical starting materials are tryptamine and acetaldehyde. However, due to the volatility and reactivity of acetaldehyde, a more stable precursor like 3-oxobutanal dimethyl acetal is often used, which generates acetaldehyde in situ.
Q3: What are the critical parameters affecting the yield and purity of this compound?
A3: The critical parameters include the choice and concentration of the acid catalyst, reaction temperature, reaction time, and the purity of the starting materials. The solvent also plays a significant role in the reaction outcome.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Pictet-Spengler reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the this compound product.
Q5: What are the common methods for purifying crude this compound?
A5: Common purification methods include column chromatography over silica gel or alumina, and recrystallization from a suitable solvent system. The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound
Low yields are a common issue in organic synthesis. The following table outlines potential causes and suggested solutions to improve the yield of your this compound synthesis.
| Potential Cause | Suggested Solution |
| Insufficient Acid Catalysis | Increase the concentration of the acid catalyst (e.g., TFA, HCl) incrementally. Screen different Brønsted or Lewis acids to find the optimal catalyst for your specific conditions. |
| Incomplete Reaction | Increase the reaction time and monitor the reaction progress by TLC or HPLC until the starting material is consumed. Consider a moderate increase in reaction temperature, but be cautious of potential side reactions. |
| Decomposition of Starting Material or Product | If starting materials are sensitive, consider milder reaction conditions, such as using a weaker acid or a lower reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reactants are susceptible to oxidation. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction. Experiment with different solvents (e.g., methanol, ethanol, dichloromethane, or even water) to find the one that gives the best yield.[1] |
| Poor Quality of Starting Materials | Ensure the tryptamine and acetaldehyde source are of high purity. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products. |
Troubleshooting Workflow for Low Yield
A logical workflow for troubleshooting low yields in this compound synthesis.
Problem 2: Presence of Impurities in the Final Product
The formation of impurities can significantly impact the purity of the final product. Below are some common impurities and strategies to minimize their formation.
| Impurity Type | Potential Cause of Formation | Mitigation Strategy |
| N-acylated tryptamine | Incomplete cyclization of the intermediate Schiff base. | Ensure sufficient acid concentration and adequate reaction time to drive the cyclization to completion. |
| Oxidized byproducts (e.g., β-carboline) | Exposure of the reaction mixture to air, especially at elevated temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Unreacted Tryptamine | Incomplete reaction or use of insufficient aldehyde. | Use a slight excess of the aldehyde component. Monitor the reaction to ensure full conversion of tryptamine. |
| Polymeric materials | Side reactions of the aldehyde, especially at high concentrations or temperatures. | Add the aldehyde slowly to the reaction mixture. Maintain a controlled temperature. |
General Purification Workflow
A general workflow for the purification of crude this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of this compound from tryptamine and 3-oxobutanal dimethyl acetal.
Materials:
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Tryptamine
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3-Oxobutanal dimethyl acetal
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Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
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Methanol (or other suitable solvent)
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Sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
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Dissolve tryptamine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add 3-oxobutanal dimethyl acetal (1.1-1.2 equivalents) to the solution.
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Slowly add the acid catalyst (e.g., TFA, 1-2 equivalents) to the reaction mixture.
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Heat the mixture to reflux (typically 60-70 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
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Once the reaction is complete, cool the mixture to room temperature.
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Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Eluent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane with a small percentage of triethylamine to prevent tailing)
Procedure:
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Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
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Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
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Load the sample onto the top of the silica gel column.
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Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).
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Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification of this compound by Recrystallization
Materials:
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Crude or partially purified this compound
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A suitable solvent or solvent mixture for recrystallization (e.g., ethanol, methanol, ethyl acetate/hexane)
Procedure:
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Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.
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If there are insoluble impurities, perform a hot filtration to remove them.
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Allow the solution to cool slowly to room temperature to promote the formation of crystals.
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For further crystallization, the flask can be placed in an ice bath.
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Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of tetrahydro-β-carboline synthesis, which is analogous to this compound synthesis. This data is illustrative and can guide optimization efforts.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA (1.1 eq) | CH₂Cl₂ | Reflux | 4 | 85 |
| 2 | HCl (conc.) | Ethanol | Reflux | 6 | 78 |
| 3 | Acetic Acid | Water | 100 | 8 | 65[1] |
| 4 | L-Tartaric Acid | Water | 80 | 12 | 72[1] |
| 5 | None | HFIP | Reflux | 8 | 95[2] |
Signaling Pathway and Workflow Diagrams
This compound Synthesis Pathway (Pictet-Spengler Reaction)
The reaction pathway for the synthesis of this compound via the Pictet-Spengler reaction.
References
troubleshooting Deoxypeganine extraction from plant material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction of Deoxypeganine from plant material, primarily Peganum harmala.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: this compound, a quinazoline alkaloid found in plants like Peganum harmala, is typically extracted along with other harmala alkaloids. Common methods include conventional solvent extraction techniques like Soxhlet and maceration, as well as modern methods such as Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE). The choice of method often depends on the desired yield, extraction time, and available equipment.[1]
Q2: Which solvents are most effective for this compound extraction?
A2: The selection of an appropriate solvent is critical for successful this compound extraction.[2] Alkaloids like this compound can be extracted in their salt form using acidified water or in their free base form using organic solvents.[3][4] Ethanol and methanol are commonly used polar solvents that can dissolve both the free base and salt forms of the alkaloids.[5] For liquid-liquid extraction of the free base, less polar solvents like chloroform and ethyl acetate are often employed after basifying the aqueous extract.
Q3: How can I improve the purity of my this compound extract?
A3: Improving the purity of the crude extract often requires multiple purification steps. A common strategy involves acid-base partitioning. The initial acidic extract, containing the alkaloids as salts, can be washed with a non-polar solvent to remove fats and waxes. After basification, the alkaloids (now as free bases) are extracted into an organic solvent. Further purification can be achieved through techniques like column chromatography, preparative Thin Layer Chromatography (TLC), or crystallization.
Q4: What analytical techniques are used to identify and quantify this compound?
A4: Thin Layer Chromatography (TLC) is a common qualitative technique to identify the presence of harmala alkaloids in an extract. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. HPLC methods, often coupled with UV or mass spectrometry detectors, provide accurate quantification and can be validated for specificity, linearity, and precision.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Improper Solvent Selection: The polarity of the solvent may not be suitable for extracting this compound, which exists as a salt in acidic conditions and a free base in alkaline conditions. | - Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, chloroform).- For initial extraction, consider using acidified water (pH 2-3) to extract the alkaloid salts.- For extracting the free base, ensure the aqueous solution is sufficiently alkaline (pH 9-10) before partitioning with an organic solvent. |
| Incomplete Plant Material Lysis: The plant material may not be ground finely enough, preventing efficient solvent penetration. | - Ensure the plant material is ground to a fine powder (e.g., passes through a 40-mesh sieve). | |
| Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to effectively extract the alkaloids. | - For maceration, allow for a sufficient soaking period (e.g., 24 hours or more).- For Soxhlet extraction, ensure the process runs for several hours until the solvent in the thimble is clear.- For MAE and UAE, optimize the extraction time and temperature as these methods are generally faster. | |
| Low Purity of Extract | Co-extraction of Impurities: Non-polar impurities like fats and chlorophylls may be extracted along with the alkaloids. | - Perform a preliminary defatting step by washing the powdered plant material with a non-polar solvent like hexane or petroleum ether before the main extraction.- During acid-base extraction, wash the initial acidic aqueous extract with a non-polar solvent to remove impurities before basification. |
| Incomplete Separation During Liquid-Liquid Extraction: Emulsions or incomplete phase separation can lead to contamination of the organic layer. | - Allow sufficient time for the layers to separate in the separatory funnel.- Gentle swirling or the addition of a small amount of brine can sometimes help break emulsions. | |
| Degradation of this compound | Extreme pH Conditions: Alkaloids can be sensitive to very high or very low pH, especially at elevated temperatures. | - While acidic and basic conditions are necessary for extraction, avoid prolonged exposure to harsh pH levels, especially when heating.- Neutralize the extract after the required steps to prevent degradation during storage. |
| High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to the degradation of thermolabile compounds. | - Use the lowest effective temperature for extraction.- When evaporating solvents, use a rotary evaporator under reduced pressure to lower the boiling point. | |
| Poor Separation on TLC | Inappropriate Mobile Phase: The solvent system may not have the correct polarity to effectively separate the alkaloids present in the extract. | - Experiment with different solvent systems. A common system for harmala alkaloids is chloroform:methanol in a 9:1 ratio.- Adding a small amount of a basic modifier like ammonia can sometimes improve the separation of basic alkaloids. |
| Overloading of the TLC Plate: Applying too much of a concentrated extract can lead to streaking and poor resolution. | - Dilute the extract before spotting it on the TLC plate. |
Quantitative Data Summary
The yield of alkaloids from Peganum harmala can vary depending on the extraction method and conditions. The following table summarizes findings on total harmala alkaloid yields from a comparative study. Note that these yields represent the total alkaloid content and not specifically this compound.
| Extraction Method | Extraction Time | Total Alkaloid Yield (%) | Reference |
| Microwave-Assisted Extraction (MAE) | 15 minutes | 4.7 | |
| Microwave-Assisted Extraction (MAE) | 30 minutes | 4.8 | |
| Ultrasonic-Assisted Extraction (UAE) | 15 minutes | 3.7 | |
| Ultrasonic-Assisted Extraction (UAE) | 30 minutes | 4.3 | |
| Soxhlet Extraction | 7 hours | 4.9 |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound
This protocol is a standard method for the extraction of alkaloids from plant material.
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Preparation of Plant Material: Grind the dried seeds of Peganum harmala into a fine powder.
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Defatting (Optional but Recommended): Macerate the powdered seeds in petroleum ether or hexane for 24 hours to remove non-polar impurities. Filter the mixture and discard the solvent. Air-dry the plant material.
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Acidic Extraction: Macerate the defatted plant material in an acidic solution (e.g., 5% HCl in 60% methanol) with heating (e.g., 50°C) for 30 minutes. This step protonates the alkaloids, making them soluble in the aqueous acidic solution.
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Filtration: Filter the mixture to separate the plant debris from the acidic extract.
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Solvent Evaporation: If an alcohol was used in the acidic solution, evaporate it using a rotary evaporator.
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Basification: Make the aqueous extract alkaline by adding a base (e.g., 25% NaOH or ammonium hydroxide) until the pH is between 9 and 10. This deprotonates the alkaloids, converting them to their free base form, which is less soluble in water.
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Liquid-Liquid Extraction: Transfer the alkaline solution to a separatory funnel and extract the free base alkaloids with an immiscible organic solvent such as chloroform or ethyl acetate. Repeat the extraction several times to ensure complete transfer of the alkaloids into the organic phase.
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Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and then concentrate the solvent using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 2: Thin Layer Chromatography (TLC) for Alkaloid Detection
This protocol is used for the qualitative analysis of the crude extract.
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Preparation of TLC Plate: Use a pre-coated silica gel GF254 plate.
-
Sample Application: Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol) and spot it onto the TLC plate.
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Development: Place the TLC plate in a developing chamber containing a suitable mobile phase, such as chloroform:methanol (9:1 v/v).
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Visualization: After the solvent front has reached the top of the plate, remove the plate and let it dry. Visualize the spots under UV light (254 nm and 366 nm). The harmala alkaloids are known to fluoresce. Further visualization can be done by spraying with Dragendorff's reagent, which typically produces orange or brown spots for alkaloids.
Visualizations
Caption: Experimental workflow for this compound extraction.
References
Technical Support Center: Enhancing Deoxypeganine Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at enhancing the bioavailability of Deoxypeganine (also known as Deoxyvasicine).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding this compound's bioavailability.
Q1: My in vivo study shows lower than expected oral bioavailability for this compound. What are the potential causes?
A1: Lower than expected oral bioavailability for this compound, which has been reported to be approximately 47.5% in rats, can stem from several factors[1][2]:
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First-Pass Metabolism: this compound is extensively metabolized in the liver and intestines through processes like hydroxylation, dehydrogenation, and glucuronidation.[1][2] This significant first-pass effect can reduce the amount of active drug reaching systemic circulation.
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P-glycoprotein (P-gp) Efflux: While not definitively confirmed for this compound, many xenobiotics are substrates for the P-glycoprotein (P-gp) efflux pump in the intestinal wall.[1] This transporter actively pumps the drug back into the gut lumen, limiting its absorption.
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Formulation Issues: The solubility and dissolution rate of the this compound formulation can impact its absorption. Although this compound is considered soluble, the formulation's characteristics are crucial.
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Gastrointestinal (GI) Tract Instability: Degradation of the compound within the harsh environment of the GI tract can also lead to reduced bioavailability.
Q2: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?
A2: You can assess if this compound is a P-gp substrate using an in vitro Caco-2 cell permeability assay. This method uses a monolayer of human colon adenocarcinoma cells that mimics the intestinal barrier and expresses efflux transporters like P-gp. A bi-directional transport study is performed, measuring the permeability of this compound from the apical (A) to basolateral (B) side and from the basolateral (B) to apical (A) side.
An efflux ratio (Papp B-A / Papp A-B) greater than 2.0 suggests that the compound is subject to active efflux. To confirm P-gp's involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor indicates that this compound is a P-gp substrate.
Q3: What strategies can I employ to overcome potential P-gp mediated efflux of this compound?
A3: If this compound is identified as a P-gp substrate, several strategies can be explored to enhance its bioavailability:
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Co-administration with P-gp Inhibitors: Using a P-gp inhibitor can block the efflux pump, thereby increasing the intestinal absorption of the substrate drug. However, this can also lead to potential drug-drug interactions and requires careful evaluation.
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Nanoparticle-based Drug Delivery Systems: Encapsulating this compound in nanoparticles can help it evade recognition by P-gp and facilitate its transport across the intestinal epithelium.
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Structural Modification: Chemical modification of the this compound molecule to reduce its affinity for P-gp is a potential strategy during the drug design phase.
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Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal membrane, aiding in drug absorption.
Q4: I'm observing high variability in plasma concentrations of this compound between my study animals. What could be the reason?
A4: High inter-animal variability is a common challenge in in vivo studies. Potential causes include:
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Differences in Gastric Emptying and Intestinal Transit Time: Food in the stomach can affect the rate at which the drug reaches the small intestine, the primary site of absorption. Fasting animals overnight before oral dosing is a standard procedure to minimize this variability.
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Variations in Metabolic Enzyme Activity: Individual differences in the expression and activity of metabolic enzymes, such as cytochrome P450s, can lead to different rates of first-pass metabolism.
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Inconsistent Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or stress to the animal, which can affect physiological parameters.
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Health Status of Animals: Underlying health issues in individual animals can impact drug absorption and metabolism.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound in rats after oral and intravenous administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (15 mg/kg) | Intravenous Administration (5 mg/kg) |
| Tmax (h) | 0.29 ± 0.10 | N/A |
| Cmax (ng/mL) | 311.00 ± 51.10 | N/A |
| AUC (0-t) (ng·h/mL) | 711.12 ± 101.31 | 501.23 ± 78.45 |
| AUC (0-∞) (ng·h/mL) | 734.56 ± 102.87 | 518.98 ± 80.12 |
| t1/2 (h) | 2.54 ± 0.34 | 2.11 ± 0.29 |
| Absolute Bioavailability (F%) | 47.46% | N/A |
Data presented as mean ± standard deviation. AUC: Area Under the Curve, Cmax: Maximum Plasma Concentration, Tmax: Time to reach Cmax, t1/2: Half-life.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound bioavailability studies.
Protocol 1: In Vivo Oral Bioavailability Study in Rats
This protocol is adapted from standard procedures and the study by Deng et al., 2019.
1. Animal Model:
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Species: Male Sprague-Dawley rats.
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Weight: 200-250 g.
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Housing: Housed in a controlled environment with a 12-hour light/dark cycle.
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Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
2. Formulation Preparation:
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Oral Formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The concentration should be calculated to deliver the desired dose in a volume of 1-2 mL/kg.
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Intravenous Formulation: Prepare a sterile, isotonic solution of this compound for intravenous administration. The concentration should be calculated for an injection volume of 1 mL/kg.
3. Study Design:
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Groups:
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Group 1: Oral administration of this compound.
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Group 2: Intravenous administration of this compound (for bioavailability calculation).
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Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
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Dosing:
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Oral: Administer the this compound formulation via oral gavage.
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Intravenous: Administer the sterile solution via the tail vein.
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4. Blood Sampling:
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Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
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Centrifuge the blood samples to separate the plasma.
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Store the plasma samples at -80°C until analysis.
5. Plasma Sample Analysis:
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Sample Preparation: Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples. Centrifuge to pellet the precipitated proteins.
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Analytical Method: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method to quantify the concentration of this compound.
6. Pharmacokinetic Analysis:
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Use non-compartmental analysis software to calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and t1/2.
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Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Protocol 2: In Vitro Caco-2 Permeability Assay for P-gp Substrate Identification
This protocol is based on standard methodologies for assessing P-gp substrate liability.
1. Cell Culture:
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Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate system.
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Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer with well-developed tight junctions.
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Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Transport Study:
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Apical to Basolateral (A→B) Transport:
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Add the this compound solution to the apical (A) compartment.
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Add fresh transport buffer to the basolateral (B) compartment.
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Incubate at 37°C.
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At specified time points, collect samples from the basolateral compartment.
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Basolateral to Apical (B→A) Transport:
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Add the this compound solution to the basolateral (B) compartment.
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Add fresh transport buffer to the apical (A) compartment.
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Incubate at 37°C.
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At specified time points, collect samples from the apical compartment.
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P-gp Inhibition: Repeat the transport studies in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux.
3. Sample Analysis:
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Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
4. Data Analysis:
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Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
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Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).
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An efflux ratio > 2.0 suggests active efflux. A significant reduction of this ratio in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.
Visualizations
Experimental Workflows
Caption: Workflow for an in vivo oral bioavailability study of this compound in rats.
Logical Relationships
Caption: Troubleshooting logic for addressing low this compound bioavailability.
References
Deoxypeganine stability issues and degradation products
Welcome to the technical support center for deoxypeganine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot potential issues related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound, also known as deoxyvasicine, is a quinazoline alkaloid naturally found in plants such as Peganum harmala.[1][2] In research, it is investigated for its various pharmacological activities, which may include applications in neuroscience and as a potential therapeutic agent.
Q2: What are the general stability concerns for quinazoline alkaloids like this compound?
Quinazoline alkaloids can be susceptible to degradation under various conditions.[3][4] Key factors that can affect their stability include pH, temperature, light, and the presence of oxidizing agents.[3] Hydrolysis is a common degradation pathway for compounds with a quinazoline core, especially in strongly acidic or alkaline solutions.
Q3: How should I properly store this compound to ensure its stability?
To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration or freezing in a suitable solvent may be recommended, but always refer to the supplier's specific storage instructions.
Q4: Are there any known degradation products of this compound?
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in my chromatogram when analyzing this compound. | Sample degradation may have occurred. | 1. Review your sample preparation: Avoid high temperatures and prolonged exposure to acidic or basic conditions. Prepare fresh solutions for analysis. 2. Check your storage conditions: Ensure your stock solutions and solid compound are stored as recommended (cool, dark, and dry). 3. Consider the age of your sample: Older samples are more likely to have degraded. Use a fresh batch if possible. 4. Perform a forced degradation study: To identify potential degradation products, subject a small amount of your this compound sample to stress conditions (see Experimental Protocols section). This will help you to confirm if the unexpected peaks correspond to degradation products. |
| Loss of this compound potency or activity in my bioassays. | The compound may have degraded, leading to a lower concentration of the active molecule. | 1. Verify the concentration of your stock solution: Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of this compound. 2. Assess the stability of this compound in your assay medium: The pH, temperature, and components of your buffer or cell culture medium could be causing degradation. You can investigate this by incubating this compound in the medium for the duration of your experiment and then analyzing for degradation. 3. Prepare fresh dilutions: Always prepare fresh dilutions from a recently verified stock solution immediately before your experiment. |
| Discoloration or change in the physical appearance of my this compound sample. | This is a strong indicator of chemical degradation. | 1. Do not use the sample: A change in appearance suggests that the purity of the compound is compromised. 2. Acquire a new batch of the compound: Ensure the new batch is stored under the correct conditions from the moment of receipt. 3. If possible, characterize the degraded sample: If you have the analytical capabilities, analyzing the discolored sample can provide valuable information about the degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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Methanol or other suitable solvent
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HPLC system with UV or MS detector
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pH meter
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Water bath or oven
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Photostability chamber
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
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Acid Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
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Incubate the solution at 60°C for 24 hours.
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Neutralize the solution with 0.1 M NaOH before analysis.
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Base Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
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Incubate the solution at 60°C for 24 hours.
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Neutralize the solution with 0.1 M HCl before analysis.
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Oxidative Degradation:
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To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
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Keep the solution at room temperature for 24 hours.
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Thermal Degradation:
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Place a solid sample of this compound in an oven at 80°C for 48 hours.
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Dissolve the heat-stressed sample in the solvent for analysis.
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Photolytic Degradation:
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Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
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Analyze the solution.
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-
Analysis:
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Analyze all the stressed samples, along with a control sample (this compound solution without any stress), by a stability-indicating HPLC method.
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Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC with a UV-Vis or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Suggested Method Parameters (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent this compound peak.
Data Presentation
The following table summarizes hypothetical results from a forced degradation study on this compound, based on the known lability of the related compound vasicine. This data is for illustrative purposes and should be confirmed by experimental studies.
| Stress Condition | This compound (% Degradation) | Number of Major Degradation Products | Potential Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15-25% | 1-2 | Hydrolyzed quinazoline ring products |
| 0.1 M NaOH, 60°C, 24h | 10-20% | 1-2 | Hydrolyzed quinazoline ring products |
| 3% H₂O₂, RT, 24h | 20-30% | 2-3 | Oxidized products (e.g., N-oxides) |
| Heat, 80°C, 48h | 5-15% | 1 | Thermally induced degradation products |
| Photolysis | 10-20% | 1-2 | Photodegradation products |
Visualizations
Caption: Troubleshooting workflow for identifying the source of unexpected peaks in a chromatogram.
Caption: Proposed degradation pathways for this compound, inferred from the related compound vasicine.
References
- 1. Alkaloids of Peganum harmala L. and their Pharmacological Activity | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 2. Chemical composition and antibacterial properties of Peganum harmala L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
Deoxypeganine Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Deoxypeganine in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? A1: this compound (also known as Desoxypeganine) is a quinazoline alkaloid.[1] It functions as a cholinesterase inhibitor, acting preferentially on butyrylcholinesterase (BChE), and as a selective inhibitor of monoamine oxidase A (MAO-A).[2][3] Due to these properties, it is being investigated for its potential in treating alcohol abuse and as a smoking cessation aid.[2]
Q2: What are the primary factors that cause this compound to degrade in solution? A2: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, the degradation of alkaloids and other pharmaceutical compounds is typically influenced by several key factors. These include oxidation, pH, temperature, light, and the presence of water.[4] Oxidation is a common degradation pathway for nitrogen-containing heterocyclic compounds.
Q3: What is the recommended solvent for dissolving this compound? A3: Dimethyl sulfoxide (DMSO) is a recommended solvent for this compound. Solutions can be prepared in DMSO at concentrations up to 10 mM. For compounds that are difficult to dissolve, sonication is recommended to aid dissolution.
Q4: What are the optimal storage conditions for this compound? A4: Proper storage is critical to maintain the stability of this compound. For the solid (powder) form, storage at -20°C for up to 3 years is recommended. Once dissolved in a solvent like DMSO, the solution should be stored at -80°C for up to 1 year. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q5: Is there a difference between this compound and this compound hydrochloride? A5: The core molecule and its biological activity are the same for both the free base (this compound) and the salt form (this compound hydrochloride). The primary difference lies in their physical properties, such as solubility. The hydrochloride salt form often exhibits improved solubility in aqueous solutions compared to the free base. The choice between the two should be based on the specific requirements of your experiment.
Troubleshooting Guide
Issue 1: My this compound solution has turned a yellow or brown color.
-
Probable Cause: Discoloration often indicates chemical degradation, most likely due to oxidation. This can be accelerated by exposure to air (oxygen), light, or elevated temperatures.
-
Recommended Actions:
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Discard the discolored solution, as its integrity is compromised.
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When preparing a new solution, use a high-purity, anhydrous grade solvent (e.g., DMSO).
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To minimize oxidation, consider using a solvent that has been deoxygenated by bubbling with an inert gas like argon or nitrogen before adding the this compound.
-
Protect the solution from light at all stages by using amber vials or by wrapping containers in aluminum foil.
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Ensure the solution is stored promptly at -80°C after preparation.
-
Issue 2: I am observing inconsistent or lower-than-expected activity in my experiments.
-
Probable Cause: This could be a result of compound degradation, leading to a lower effective concentration of active this compound. Repeated freeze-thaw cycles can accelerate this process.
-
Recommended Actions:
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Prepare fresh stock solutions from the solid compound.
-
Always aliquot your stock solution into single-use volumes before freezing. This prevents the degradation that can occur with multiple freeze-thaw cycles.
-
Verify the stability of your compound under your specific experimental conditions (e.g., in your cell culture media at 37°C) by performing a time-course stability study. You can analyze samples at different time points using an analytical method like HPLC to check for the appearance of degradation products.
-
Issue 3: The this compound powder is difficult to dissolve.
-
Probable Cause: this compound may have limited solubility in certain solvents or at higher concentrations.
-
Recommended Actions:
-
Ensure you are using a recommended solvent like DMSO.
-
Aid dissolution by gently warming the solution (do not exceed 37-40°C for short periods) and by using mechanical agitation.
-
Sonication is an effective method recommended for dissolving this compound. Place the vial in a sonicator bath for several minutes until the solid is fully dissolved.
-
Data Presentation
The following tables summarize key stability and storage information for this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature (°C) | Maximum Storage Duration | Citation |
|---|---|---|---|---|
| Powder | N/A | -20°C | 3 Years |
| Solution | DMSO | -80°C | 1 Year | |
Table 2: General Factors Influencing Drug Stability
| Factor | Description of Impact | Mitigation Strategy | Citation |
|---|---|---|---|
| Oxidation | Degradation via reaction with oxygen, often catalyzed by light or metal ions. | Store under inert gas (Ar, N₂), use antioxidants, protect from light. | |
| Temperature | Higher temperatures increase the rate of chemical reactions, leading to faster degradation. | Store at recommended low temperatures (-20°C or -80°C). | |
| Light (Photodegradation) | UV or visible light can provide the energy to initiate degradation reactions. | Store in amber vials or protect containers from light. | |
| pH | Extreme acidic or basic conditions can catalyze hydrolysis or other degradation pathways. | Maintain solutions at an optimal, stable pH; use appropriate buffers. |
| Hydrolysis | Breakdown of the compound due to reaction with water. | Use anhydrous solvents; protect from moisture/humidity. | |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (10 mM in DMSO)
-
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
-
Materials:
-
This compound powder (or this compound HCl)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
-
-
Methodology:
-
Calculation: Determine the mass of this compound needed. The molecular weight of this compound is 172.23 g/mol . For 1 mL of a 10 mM solution, you will need 1.7223 mg.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For example, add 1 mL of DMSO to 1.7223 mg of powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication: If the solid is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10-50 µL) in sterile, amber cryovials. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Immediately store the aliquots in a freezer at -80°C.
-
Protocol 2: General Forced Degradation Study to Assess Stability
-
Objective: To evaluate the stability of this compound under various stress conditions. This helps identify potential degradation pathways and establish handling procedures.
-
Methodology:
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO, or a mixture of acetonitrile and water).
-
Stress Conditions: Expose aliquots of the solution to the following conditions, typically including a control sample protected from stress (stored at -80°C).
-
Acidic: Add 0.1 M HCl and incubate at room temperature.
-
Basic: Add 0.1 M NaOH and incubate at room temperature.
-
Oxidative: Add 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.
-
Thermal: Incubate at an elevated temperature (e.g., 60-80°C) in a controlled oven.
-
Photolytic: Expose to a light source that emits both UV and visible light (e.g., in a photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples and the control using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation. This allows for the quantification of degradation over time under each condition.
-
Visual Guides and Workflows
The following diagrams illustrate key processes for handling this compound.
Caption: Workflow for preparing and storing stable this compound solutions.
Caption: Troubleshooting flowchart for common this compound solution issues.
References
Technical Support Center: Deoxypeganine Quality Control and Purity Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity analysis of Deoxypeganine samples.
Frequently Asked Questions (FAQs)
1. What are the primary analytical techniques for determining the purity of a this compound sample?
The primary techniques for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1] HPLC is often the method of choice for routine purity testing and assay due to its precision and versatility.[2] GC-MS is particularly useful for identifying volatile impurities and residual solvents.[3][4] qNMR provides an absolute quantification of the analyte without the need for a reference standard of the analyte itself, making it a powerful tool for purity assessment.[5]
2. What are the potential impurities in a this compound sample?
Impurities in a this compound sample can originate from the synthesis process, degradation, or storage. Potential synthesis-related impurities could include starting materials, intermediates, and by-products of side reactions. Degradation products may form through hydrolysis, oxidation, or photolysis. A forced degradation study is recommended to identify potential degradation products and to develop a stability-indicating analytical method.
3. How can I identify unknown peaks in my chromatogram?
Unknown peaks in an HPLC or GC chromatogram can be investigated using mass spectrometry (MS). By coupling the chromatograph to a mass spectrometer (LC-MS or GC-MS), you can obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown compound, which can be used to elucidate its structure.
4. When is a qNMR analysis preferred over HPLC for purity determination?
qNMR is particularly advantageous when a certified reference standard for this compound is not available. It allows for the direct and absolute quantification of the analyte by comparing its NMR signal to that of a certified internal standard of a different compound. It is also a valuable orthogonal technique to confirm the purity value obtained by HPLC.
5. What are the critical parameters to validate for an analytical method for this compound?
According to ICH guidelines, the validation of an analytical method for purity and assay should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | Injection issue (e.g., empty vial, air bubble in syringe) | - Verify sample volume in the vial.- Check the autosampler for proper operation.- Manually inject a standard to confirm system performance. |
| Detector issue (e.g., lamp off, incorrect wavelength) | - Ensure the detector lamp is on.- Verify the correct wavelength is set for this compound (determine λmax by UV scan). | |
| Mobile phase flow issue | - Check for leaks in the system.- Ensure the mobile phase reservoirs are not empty.- Purge the pump to remove any air bubbles. | |
| Peak tailing | Column overload | - Reduce the injection volume or sample concentration. |
| Secondary interactions with the stationary phase | - Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Add a competing base (e.g., triethylamine) to the mobile phase. | |
| Column degradation | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Peak fronting | Sample solvent incompatible with mobile phase | - Dissolve the sample in the mobile phase or a weaker solvent. |
| Column collapse | - Ensure the mobile phase composition is within the column's operating limits.- Replace the column if necessary. | |
| Shifting retention times | Inconsistent mobile phase composition | - Prepare fresh mobile phase daily.- Use a mobile phase degasser. |
| Fluctuations in column temperature | - Use a column oven to maintain a constant temperature. | |
| Column equilibration issue | - Ensure the column is adequately equilibrated with the mobile phase before injection. | |
| Extra peaks (ghost peaks) | Carryover from previous injection | - Run a blank injection to confirm carryover.- Clean the injector and autosampler needle. |
| Contaminated mobile phase or sample | - Use high-purity solvents and reagents.- Filter samples before injection. |
qNMR Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Inaccurate quantification | Incorrectly weighed sample or internal standard | - Use a calibrated analytical balance and ensure accurate weighing. |
| Incomplete dissolution of sample or internal standard | - Ensure complete dissolution by visual inspection and appropriate solvent selection. | |
| Overlapping signals of analyte and internal standard | - Select an internal standard with signals that are well-resolved from the analyte signals. | |
| Inappropriate relaxation delay (D1) | - Set a sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all nuclei. | |
| Poor signal-to-noise ratio | Insufficient sample concentration | - Increase the sample concentration or the number of scans. |
| Poor shimming | - Optimize the magnetic field homogeneity by shimming the spectrometer. | |
| Broad peaks | Presence of paramagnetic impurities | - Filter the sample to remove any particulate matter. |
| High sample viscosity | - Use a less viscous solvent or dilute the sample. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 172.23 g/mol | --INVALID-LINK-- |
| Melting Point | 86-87 °C | --INVALID-LINK-- |
| Boiling Point | 110-120 °C at 0.02 Torr | --INVALID-LINK-- |
| pKa | Not experimentally determined. A general procedure for determination is provided below. | - |
| Solubility | Not experimentally determined. A general procedure for determination is provided below. | - |
Table 2: Proposed HPLC Method Parameters for this compound Purity Analysis
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (To be confirmed by UV scan) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Mobile Phase B (90:10) |
Experimental Protocols
Protocol 1: HPLC Method for Purity Determination of this compound
This protocol outlines a general method for the purity determination of this compound by HPLC. Method development and validation are required before routine use.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Reagents and Materials:
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Water (HPLC grade).
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 90:10 ratio.
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of this compound sample and dissolve in 100 mL of diluent.
4. Chromatographic Conditions:
-
Use the parameters outlined in Table 2.
5. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Calculate the purity of the sample by area normalization or by using an external standard method.
Protocol 2: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
1. Sample Preparation:
-
Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and visible light for a specified duration.
3. Analysis:
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Analyze all stressed samples by the developed HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation peaks.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the this compound peak.
Protocol 3: Quantitative NMR (qNMR) for Purity Assay of this compound
This protocol provides a general procedure for determining the purity of this compound by qNMR using an internal standard.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents and Materials:
-
This compound sample.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should be stable, non-volatile, and have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.
-
Add a known volume (e.g., 0.75 mL) of the deuterated solvent to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard.
4. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).
-
Ensure a good signal-to-noise ratio.
5. Data Processing and Purity Calculation:
-
Process the spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Protocol 4: Experimental Determination of this compound Solubility
This protocol describes the shake-flask method for determining the aqueous solubility of this compound.
1. Procedure:
-
Add an excess amount of this compound to a known volume of water (or buffer of a specific pH) in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Filter the supernatant through a 0.45 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The determined concentration represents the solubility of this compound under the experimental conditions.
Protocol 5: Experimental Determination of this compound pKa
The pKa of this compound can be determined spectrophotometrically.
1. Procedure:
-
Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Add a small, constant amount of the this compound stock solution to each buffer solution.
-
Record the UV-Vis spectrum of each solution.
-
Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Visualizations
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Forced Degradation Study Workflow for this compound.
Caption: Workflow for qNMR Purity Analysis of this compound.
References
- 1. pKa and solubility of drugs in water, ethanol, and 1-octanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Analysis of Deoxypeganine by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Deoxypeganine.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it affect my this compound analysis?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can result in inaccurate quantification of this compound.[1][2] The "matrix" refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[3]
Q2: I am observing poor peak shape (e.g., tailing or fronting) for this compound. What are the likely causes?
A2: Poor peak shape in the HPLC analysis of this compound can be caused by several factors:
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Column Overload: Injecting a sample with too high a concentration of this compound or other matrix components.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to distorted peak shapes.
Q3: My this compound signal is showing high variability between replicate injections. What could be the issue?
A3: High variability in the analyte signal between replicate injections is often a strong indicator of significant and variable ion suppression. To address this, it is recommended to:
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Improve the sample cleanup procedure to more effectively remove interfering matrix components.
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Utilize a matrix-matched calibration curve to compensate for consistent matrix effects.
-
Employ a suitable internal standard, ideally a stable isotope-labeled (SIL) version of this compound, to correct for signal fluctuations.
Q4: When should I consider using a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?
A4: A SIL-IS is the most effective tool for compensating for matrix effects. You should strongly consider using a SIL-IS when:
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You require high accuracy and precision in your quantitative results.
-
You are working with complex matrices that are prone to significant matrix effects.
-
Other methods of reducing matrix effects (e.g., sample cleanup, chromatographic optimization) are insufficient.
A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-internal standard ratio.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Signal Intensity | Inefficient extraction from the sample matrix. | - Ensure the extraction solvent is appropriate for this compound's chemical properties. - Increase extraction time or employ techniques like sonication to improve efficiency. |
| Incomplete elution from the Solid Phase Extraction (SPE) cartridge. | - Verify that the elution solvent is strong enough to displace this compound from the SPE sorbent. - Increase the volume of the elution solvent. | |
| Loss of analyte during solvent evaporation steps. | - Avoid excessive heat or prolonged evaporation times. | |
| Significant ion suppression. | - Enhance sample cleanup with a more rigorous SPE or Liquid-Liquid Extraction (LLE) protocol. - Optimize MS source parameters (e.g., spray voltage, gas flows) to improve ionization efficiency. | |
| Inconsistent this compound Recovery | Variable performance of the sample preparation method. | - Ensure consistent execution of the sample preparation protocol. - Consider automating the sample preparation process if possible. |
| Analyte degradation during sample processing. | - Investigate the stability of this compound under the employed extraction and storage conditions. | |
| Non-Linear Calibration Curve | Matrix effects varying with analyte concentration. | - Use matrix-matched calibration standards prepared in a blank matrix extract. - Dilute samples to a concentration range where the matrix effect is minimized and consistent. |
| Carryover of this compound in Blank Injections | Adsorption of the analyte to components of the LC system. | - Optimize the needle wash solution to effectively remove residual this compound. - Use a column with a different stationary phase that has less affinity for this compound. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Two Sets of Samples:
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Set A (Neat Solution): Spike this compound at a known concentration (e.g., mid-range of the calibration curve) into the final analysis solvent.
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure (e.g., LLE or SPE). After the final evaporation step, reconstitute the dried extract with the same analysis solvent used for Set A, which now contains this compound at the same concentration as Set A.
-
-
LC-MS/MS Analysis: Inject and analyze at least three replicates of both Set A and Set B.
-
Calculate Matrix Effect: Determine the mean peak area for this compound in both sets. Calculate the matrix effect using the formula:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
-
Interpretation:
-
~100%: No significant matrix effect.
-
< 100%: Ion suppression is occurring.
-
> 100%: Ion enhancement is occurring.
-
Protocol 2: Qualitative Screening for Matrix Effects (Post-Column Infusion)
This method helps to identify at which points in the chromatogram matrix effects are most pronounced.
-
System Setup: Use a "T" connector to infuse a standard solution of this compound at a constant flow rate into the LC flow after the analytical column and before the mass spectrometer's ion source.
-
Acquire a Baseline: While infusing the standard, monitor its signal. You should observe a stable, continuous signal (a flat baseline).
-
Inject Blank Matrix: Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the Signal: Continue to monitor the this compound signal. Any dips in the stable baseline indicate regions of ion suppression caused by co-eluting matrix components. Any peaks above the baseline indicate ion enhancement.
-
Interpretation: This method allows you to visualize where in the chromatogram matrix effects are most severe and adjust your chromatographic method to separate the this compound peak from these regions.
Visualizing Workflows and Relationships
Caption: A workflow for troubleshooting matrix effects in LC-MS analysis.
Caption: Decision tree for selecting a sample preparation method.
References
Technical Support Center: Optimizing Deoxypeganine Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Deoxypeganine (also known as Deoxyvasicine) dosage for animal studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers may encounter when working with this compound in animal models.
1. Solubility and Formulation
-
Question: My this compound is difficult to dissolve for in vivo administration. What are suitable vehicles? Answer: this compound hydrochloride is generally soluble in aqueous solutions. For the free base, which has lower aqueous solubility, co-solvents may be necessary.
-
Troubleshooting:
-
Aqueous Solutions: For this compound hydrochloride, start with sterile saline or phosphate-buffered saline (PBS).
-
Co-solvents: If using the free base, a small percentage of Dimethyl Sulfoxide (DMSO) or Propylene Glycol (PG) can be used. A common starting point is 10% DMSO, 40% PEG 400, and 50% water. Always include a vehicle-only control group in your experiment to account for any effects of the solvent.
-
pH Adjustment: The solubility of quinazoline alkaloids can be pH-dependent. Adjusting the pH of the vehicle may improve solubility.
-
Sonication: Gentle warming and sonication can aid in the dissolution of the compound.
-
-
-
Question: I am observing precipitation of this compound in my formulation upon standing. How can I prevent this? Answer: Precipitation can be due to supersaturation or instability of the formulation.
-
Troubleshooting:
-
Fresh Preparation: Prepare the dosing solution fresh before each administration.
-
Solubility Check: Ensure the concentration of this compound does not exceed its solubility limit in the chosen vehicle at the intended storage and administration temperature.
-
Formulation Stability: If using a complex vehicle, assess the stability of the formulation over the expected duration of use.
-
-
2. Dosing and Administration
-
Question: What is a good starting dose for this compound in a mouse or rat model? Answer: A starting dose should be based on the intended biological effect and available toxicological data. Based on published studies, oral doses in the range of 5-45 mg/kg have been shown to be effective for antitussive and bronchodilatory effects in mice and guinea pigs.[1] A pharmacokinetic study in rats used oral doses of 5, 15, and 45 mg/kg and an intravenous dose of 2 mg/kg.[2]
-
Troubleshooting:
-
Dose-Ranging Study: It is highly recommended to perform a pilot dose-ranging study to determine the optimal effective dose and the maximum tolerated dose (MTD) in your specific animal model and for your desired endpoint.
-
Literature Review: Carefully review existing literature for similar quinazoline alkaloids or for studies investigating the same biological pathway to inform your dose selection.
-
-
-
Question: I am not observing the expected in vivo efficacy despite seeing good in vitro activity. What could be the reason? Answer: This discrepancy can arise from several factors related to the compound's pharmacokinetic and pharmacodynamic properties in vivo.
-
Troubleshooting:
-
Bioavailability: this compound has an estimated oral bioavailability of approximately 47.46% in rats.[2] If using oral administration, consider if the amount of drug reaching the systemic circulation is sufficient to elicit the desired effect. Intravenous or intraperitoneal administration can be used to bypass first-pass metabolism.
-
Pharmacokinetics: The compound may be rapidly metabolized or cleared. Refer to the pharmacokinetic data to understand its half-life and design a dosing schedule that maintains therapeutic concentrations.
-
Target Engagement: Confirm that the drug is reaching the target tissue or organ at a sufficient concentration to engage the biological target. This may require developing a specific biomarker assay.
-
-
3. Toxicity and Animal Welfare
-
Question: What are the known toxic effects of this compound? Answer: While a specific LD50 for pure this compound is not readily available in the searched literature, a study on a hydromethanolic seed extract of Peganum harmala, which contains this compound, reported an oral LD50 of 501.47 mg/kg in mice.[3] This suggests moderate acute toxicity for the extract. Researchers should carefully monitor animals for any adverse effects.
-
Troubleshooting:
-
Clinical Observations: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior (lethargy, agitation), altered breathing, or any other signs of distress.
-
Maximum Tolerated Dose (MTD) Study: Conduct an MTD study to identify the highest dose that does not cause unacceptable toxicity. This is a critical step before initiating efficacy studies.[3]
-
Dose Adjustment: If signs of toxicity are observed, the dose should be reduced or the dosing frequency decreased.
-
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from the scientific literature.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (5 mg/kg) | Oral (15 mg/kg) | Oral (45 mg/kg) |
| Tmax (h) | - | 0.25 | 0.33 | 0.33 |
| Cmax (ng/mL) | - | 123.4 | 401.2 | 1198.7 |
| AUC (0-t) (ng·h/mL) | 215.3 | 101.9 | 312.8 | 957.6 |
| t1/2 (h) | 1.34 | 1.45 | 1.56 | 1.67 |
| Oral Bioavailability (%) | - | 47.46 | 48.44 | 49.23 |
Table 2: Effective Oral Doses of this compound for Pharmacological Effects
| Animal Model | Effect | Effective Dose Range (mg/kg, p.o.) |
| Mice | Antitussive | 5 - 45 |
| Guinea Pigs | Antitussive | 5 - 45 |
| Mice | Expectorant | 5 - 45 |
| Guinea Pigs | Bronchodilating | 5 - 45 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Evaluation of Antitussive Activity in Mice (Ammonia-Induced Cough Model)
-
Animals: Male ICR mice (18-22 g).
-
Acclimatization: Acclimatize animals for at least 3 days with free access to food and water.
-
Groups:
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Vehicle Control (e.g., 0.5% carboxymethylcellulose sodium)
-
Positive Control (e.g., Codeine Phosphate, 30 mg/kg, p.o.)
-
This compound (5, 15, and 45 mg/kg, p.o.)
-
-
Procedure: a. Administer the vehicle, positive control, or this compound orally to the respective groups. b. 60 minutes after administration, place each mouse individually in a sealed chamber (e.g., a 500 mL glass bell jar). c. Introduce a cotton ball soaked in 25% ammonium hydroxide into the chamber. d. Record the latency to the first cough and the number of coughs within a 3-minute period.
-
Data Analysis: Compare the cough latency and frequency between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Assessment of Acetylcholinesterase (AChE) Inhibition in Mouse Brain
-
Animals: Male BALB/c mice (20-25 g).
-
Groups:
-
Vehicle Control
-
This compound (e.g., 1, 5, 10 mg/kg, i.p. or p.o.)
-
-
Procedure: a. Administer the vehicle or this compound to the respective groups. b. At a predetermined time point after administration (e.g., 30 or 60 minutes, based on pharmacokinetic data), euthanize the mice by cervical dislocation. c. Immediately dissect the brain and isolate the region of interest (e.g., hippocampus or cortex). d. Homogenize the brain tissue in ice-cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4). e. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay). g. Measure the AChE activity in the supernatant using a commercial AChE assay kit, following the manufacturer's instructions (typically based on the Ellman method).
-
Data Analysis: Express AChE activity as units per milligram of protein. Compare the AChE activity between the this compound-treated groups and the vehicle control group.
Mandatory Visualizations
Diagram 1: Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for conducting in vivo efficacy studies with this compound.
Diagram 2: Troubleshooting Poor In Vivo Efficacy
References
Deoxypeganine Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting inconsistent results in experiments involving Deoxypeganine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our IC50 values for this compound's inhibition of acetylcholinesterase (AChE) and monoamine oxidase-A (MAO-A) across different experimental runs. What are the potential causes?
A1: Inconsistent IC50 values for this compound can arise from several factors, often related to pre-analytical and analytical variables. Key areas to investigate include:
-
Compound Solubility and Stability: this compound, like many small molecules, can have limited aqueous solubility. Precipitation in your stock solutions or in the final assay buffer can lead to a lower effective concentration and thus a higher apparent IC50. Ensure complete dissolution of your this compound stock, typically in DMSO, and visually inspect for any precipitation upon dilution into aqueous assay buffers. It is also crucial to prepare fresh dilutions for each experiment as the stability of this compound in aqueous solutions over time may be limited.
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This compound Salt vs. Free Base: Commercially available this compound may be in its hydrochloride salt or free base form. The salt form generally exhibits higher aqueous solubility and faster dissolution rates compared to the free base.[1][2] Using different forms across experiments will lead to variability. Always confirm and consistently use the same form of the compound.
-
Assay Conditions: Minor variations in pH, temperature, and incubation times can significantly impact enzyme kinetics and, consequently, IC50 values. Standardize these parameters across all experiments. For instance, both AChE and MAO-A activities are pH-sensitive; ensure your buffer system is robust.
-
Enzyme Activity and Purity: The source and batch of the enzymes (AChE and MAO-A) can introduce variability. Ensure you are using a consistent source and lot number. If preparing enzymes in-house, rigorously control for purity and activity.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of error. Calibrate your pipettes regularly and use precise techniques, especially when preparing a dilution series.
Q2: Our cell-based assays with this compound are showing poor reproducibility in cell viability and signaling pathway modulation. What should we troubleshoot?
A2: Reproducibility issues in cell-based assays are common and can be multifactorial.[3][4] For this compound experiments, consider the following:
-
Cell Line Health and Passage Number: Use cells within a consistent and low passage number range. Genetic drift can occur at high passages, leading to altered responses. Regularly check for mycoplasma contamination, which can significantly impact cell health and experimental outcomes.
-
Seeding Density and Confluency: Variations in the number of cells seeded can alter the cellular response to a drug. Optimize and standardize your seeding density to ensure cells are in a consistent growth phase (typically logarithmic) at the time of treatment.
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"Solvent Shock" and Precipitation: When diluting a concentrated DMSO stock of this compound into aqueous cell culture media, rapid dilution can cause the compound to precipitate out of solution, a phenomenon known as "co-solvent crash". This leads to an unknown and variable concentration of the compound in the media. To mitigate this, use a multi-step dilution process or vortex gently while adding the compound to the media. The final DMSO concentration should be kept constant across all wells (including vehicle controls) and ideally below 0.5%.
-
Interaction with Media Components: this compound may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), which can affect its bioavailability. Consider using serum-free media for the duration of the drug treatment if compatible with your cell line.
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Assay Readout Interference: Some compounds can directly interfere with assay reagents. For example, in viability assays like the MTT assay, a compound could chemically reduce the tetrazolium salt, leading to a false-positive signal for cell viability. To control for this, run parallel experiments in a cell-free system with the same concentrations of this compound and assay reagents.
Q3: We are seeing a discrepancy between the expected dual inhibition of AChE and MAO-A and our experimental results. Sometimes we observe potent inhibition of one enzyme but not the other. Why might this be?
A3: This could be due to several factors related to the specific assay conditions for each enzyme:
-
Differential Assay Sensitivity: The assays for AChE and MAO-A may have different sensitivities and dynamic ranges. Ensure that for each assay, the enzyme concentration and substrate concentration are optimized to be in the linear range of the reaction.
-
Substrate Competition: The choice of substrate and its concentration can influence the apparent inhibitory potency. For MAO-A, different substrates can yield different IC50 values. Ensure you are using a consistent and appropriate substrate for each enzyme.
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Cofactor Availability: Ensure that any necessary cofactors for enzyme activity are present in sufficient concentrations in your assay buffers.
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Incubation Times: The pre-incubation time of the enzyme with this compound before adding the substrate can be critical, especially for irreversible or slowly binding inhibitors. Standardize this pre-incubation period for both assays.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary targets. Note that variations in experimental conditions can lead to different values.
| Target Enzyme | IC50 (µM) | Source |
| Butyrylcholinesterase (BChE) | 2 | |
| Acetylcholinesterase (AChE) | 17 | |
| Monoamine Oxidase-A (MAO-A) | 2 |
Experimental Protocols
Below are generalized protocols for key experiments involving this compound. These should be optimized for your specific laboratory conditions and reagents.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Substrate Solution: Acetylthiocholine iodide (ATCI) in assay buffer.
-
Ellman's Reagent (DTNB): 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Create a serial dilution series in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, this compound dilution (or vehicle control), and AChE enzyme solution to each well.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined pre-incubation time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATCI substrate and DTNB reagent.
-
Measure the absorbance at 412 nm kinetically over a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Monoamine Oxidase-A (MAO-A) Inhibition Assay (Fluorometric)
This assay measures the activity of MAO-A by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like tyramine.
-
Reagent Preparation:
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4.
-
MAO-A Substrate: e.g., Tyramine.
-
Detection Reagent: A fluorescent probe that reacts with H₂O₂ (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP).
-
This compound Stock: Prepare as described for the AChE assay.
-
-
Assay Procedure (96-well black plate format):
-
Add assay buffer, this compound dilution (or vehicle control), and MAO-A enzyme solution to each well.
-
Pre-incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Initiate the reaction by adding the MAO-A substrate and the detection reagent mixture (e.g., Amplex Red and HRP).
-
Incubate the plate, protected from light, for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the fluorescence signal to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Replace the existing medium with the medium containing the this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Dual inhibitory mechanism of this compound.
References
Technical Support Center: Deoxypeganine Enzymatic Assays
Welcome to the technical support center for Deoxypeganine enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the enzymatic evaluation of this compound, a potent cholinesterase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic target of this compound?
A1: this compound is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a higher selectivity for AChE and monoamine oxidase A (MAO-A).[1] Its inhibitory activity makes it a compound of interest for neuropharmacological research.
Q2: Which assay is most commonly used to determine this compound's inhibitory activity against acetylcholinesterase?
A2: The most common method for measuring AChE activity and its inhibition by compounds like this compound is the spectrophotometric Ellman's method.[2][3] This assay is widely used due to its simplicity, reliability, and suitability for high-throughput screening.[3]
Q3: What is the principle of the Ellman's assay?
A3: The Ellman's assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[4] The rate of color development is proportional to the AChE activity.
Q4: How can I distinguish between a true AChE inhibitor and a compound that interferes with the assay?
A4: To confirm true inhibition, it is essential to perform several control experiments. These include testing for the intrinsic color of the test compound by measuring its absorbance at 412 nm in the absence of the enzyme or substrate. Additionally, one can check for non-specific inhibition by testing the compound against unrelated enzymes. Kinetic studies can also help elucidate the mechanism of inhibition.
Experimental Protocols
Detailed Methodology for Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method
This protocol is adapted for a 96-well microplate format.
Materials and Reagents:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
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Acetylthiocholine iodide (ATCI)
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
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0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
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96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.
-
10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store this solution protected from light.
-
14 mM ATCI Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute it to a final concentration of 1 U/mL in phosphate buffer immediately before use. Keep the solution on ice.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
Assay Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL DMSO (or solvent for the test compound).
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution (in various concentrations).
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. For the blank, add 10 µL of deionized water. The final volume in each well will be 180 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis:
-
Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min).
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Data Presentation
Table 1: Inhibitory Activity of this compound against Cholinesterases
| Enzyme | IC50 (µM) | Source |
| Acetylcholinesterase (AChE) | 17 | MedchemExpress |
| Butyrylcholinesterase (BChE) | 2 | MedchemExpress |
Table 2: Michaelis-Menten Kinetic Parameters for AChE
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Acetylthiocholine (ATCh) | 0.15 | 12.5 |
Troubleshooting Guide
Q: My negative control (no inhibitor) shows low or no AChE activity.
-
Possible Causes:
-
Inactive Enzyme: The AChE may have lost activity due to improper storage or multiple freeze-thaw cycles.
-
Incorrect Buffer pH: The pH of the assay buffer may be outside the optimal range for AChE activity (typically pH 7.5-8.0).
-
Substrate Degradation: The acetylthiocholine (ATCh) substrate may have degraded.
-
-
Solutions:
-
Enzyme Activity Check: Always test the activity of a new batch of AChE and store it at the recommended temperature.
-
Buffer Verification: Prepare fresh assay buffer and confirm its pH.
-
Fresh Substrate: Use a freshly prepared stock of ATCh.
-
Q: I am observing a high background absorbance in my no-enzyme control wells.
-
Possible Causes:
-
Spontaneous Hydrolysis of Substrate: The ATCh substrate can undergo spontaneous hydrolysis.
-
Compound Interference: The test compound itself may be colored and absorb light at 412 nm.
-
-
Solutions:
-
Subtract Blank: Always include a blank control (no enzyme) for each test compound concentration and subtract its absorbance from the corresponding sample wells.
-
Pre-read Plate: Read the absorbance of the plate before adding the substrate to check for any intrinsic color of the test compounds.
-
Q: My results show poor reproducibility between replicate wells.
-
Possible Causes:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents.
-
Timing Variations: Inconsistent timing of reagent addition and plate reading.
-
Edge Effects: Evaporation from the outer wells of the microplate can lead to variations.
-
-
Solutions:
-
Standardize Pipetting: Use calibrated pipettes and ensure proper technique.
-
Automate or Standardize Timing: Use an automated liquid handling system or a multichannel pipette to ensure consistent timing. Read plates at consistent intervals.
-
Minimize Edge Effects: Avoid using the outer wells for samples. Instead, fill them with buffer or water to create a humidity barrier.
-
Visualizations
Caption: Experimental workflow for the this compound AChE inhibition assay.
Caption: Mechanism of the Ellman's assay for AChE inhibition by this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Deoxypeganine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Deoxypeganine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a quinazoline alkaloid.[1] Its primary known mechanisms of action are the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and the selective inhibition of monoamine oxidase A (MAO-A).[2]
Q2: What are the potential off-target effects of this compound in cell culture?
While a comprehensive off-target profile for this compound is not publicly available, potential off-target effects can be inferred from its known activities and chemical class. These may include:
-
Cholinergic System Effects: As an acetylcholinesterase inhibitor, this compound increases acetylcholine levels. This can affect non-neuronal cells that express cholinergic receptors, influencing processes like proliferation, differentiation, and apoptosis.[3][4]
-
Monoaminergic System Effects: Inhibition of MAO-A can alter the levels of monoamine neurotransmitters, which may have unintended consequences in cell lines expressing monoamine receptors.
-
Vasorelaxant Effects: this compound has been noted to have vasorelaxant properties. This effect, potentially mediated through calcium channels or nitric oxide signaling, could be considered off-target in non-vascular research.
-
Cytotoxicity: Like other quinazoline alkaloids, this compound may exhibit cytotoxicity at higher concentrations through mechanisms independent of its primary targets.[2]
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
It is crucial to perform a dose-response curve for your specific cell line and assay. This will help you identify the concentration range where you observe the desired on-target effect without significant cytotoxicity or other confounding phenotypes.
Q4: What are essential controls to include in my experiments?
To differentiate between on-target and off-target effects, consider the following controls:
-
Vehicle Control: Use the solvent in which this compound is dissolved (e.g., DMSO) at the same final concentration as in your experimental conditions.
-
Positive Control: A well-characterized inhibitor of the same target (e.g., another AChE or MAO-A inhibitor) can help confirm that the observed phenotype is due to the intended mechanism.
-
Negative Control: A structurally similar but inactive molecule, if available, can help rule out effects due to the chemical scaffold.
-
Rescue Experiments: If possible, overexpressing the target protein (AChE or MAO-A) might rescue the phenotype if it is an on-target effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed at effective concentrations. | Off-target cytotoxicity. | 1. Perform a detailed cytotoxicity assay (e.g., MTT, LDH release) to determine the IC50 for toxicity. 2. Lower the concentration of this compound and/or reduce the treatment duration. 3. Use a different cell line that may be less sensitive. |
| Inconsistent results between experiments. | Cell culture variability or compound instability. | 1. Standardize cell passage number, confluency, and media conditions. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Verify the stability of this compound in your cell culture medium at 37°C. |
| Observed phenotype does not align with known functions of AChE or MAO-A inhibition. | Off-target signaling pathway activation. | 1. Use pathway analysis tools (e.g., RNA-seq, proteomics) to identify unexpectedly activated pathways. 2. Employ specific inhibitors for suspected off-target pathways to see if the phenotype is reversed. 3. Consult literature for known off-target effects of quinazoline alkaloids. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using MTT Assay
-
Cell Plating: Seed your cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in cell culture medium. Perform serial dilutions to create a range of concentrations to be tested.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Investigating Off-Target Effects using a Rescue Experiment
-
Transfection: Transfect your cells with a plasmid expressing the primary target of this compound (e.g., human AChE or MAO-A) or an empty vector control.
-
Selection (if applicable): If using a stable cell line, select for transfected cells using an appropriate antibiotic.
-
Treatment: Plate the transfected and control cells and treat them with a concentration of this compound that produces a clear phenotype in wild-type cells.
-
Phenotypic Analysis: Analyze the cells for the phenotype of interest (e.g., changes in gene expression, protein levels, or cell morphology).
-
Interpretation: If the overexpression of the primary target rescues the phenotype (i.e., the cells behave more like the untreated control), it suggests the effect is on-target. If the phenotype persists, it is likely an off-target effect.
Signaling Pathways and Experimental Workflows
References
- 1. This compound | C11H12N2 | CID 442894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxicity of quinoline alkaloids to cultured Cinchona ledgeriana cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholine beyond neurons: the non-neuronal cholinergic system in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Neuronal Acetylcholine: The Missing Link Between Sepsis, Cancer, and Delirium? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deoxypeganine Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deoxypeganine in animal models. The information provided is based on general toxicological principles and the known pharmacology of this compound as an acetylcholinesterase inhibitor, as specific toxicological data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinazoline alkaloid.[1] Its primary known mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] Inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of nicotinic and muscarinic receptors throughout the central and peripheral nervous systems.[2]
Q2: What are the potential clinical signs of this compound toxicity in animal models?
Based on its acetylcholinesterase-inhibiting properties, expected clinical signs of this compound toxicity are primarily cholinergic in nature and can be categorized by the mnemonic "SLUDGE/DUMBELS":
-
S alivation, L acrimation, U rination, D efecation, G astrointestinal distress, E mesis
-
D iarrhea, U rination, M iosis (pupil constriction), B radycardia (slow heart rate), E mesis, L acrimation, S alivation
Other signs may include muscle tremors, fasciculations, weakness, ataxia, and in severe cases, seizures, respiratory distress, and paralysis.[4]
Q3: What are the likely target organs for this compound toxicity?
Given its mechanism of action, the primary target organ system is the nervous system . However, systemic cholinergic overstimulation can lead to secondary effects on other organs, including:
-
Cardiovascular system: Bradycardia, hypotension.
-
Respiratory system: Bronchoconstriction, increased bronchial secretions.
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Gastrointestinal system: Hypermotility, cramping, diarrhea.
-
Musculoskeletal system: Muscle fasciculations, tremors, weakness.
While direct organ toxicity (hepatotoxicity, nephrotoxicity, cardiotoxicity) has not been specifically reported for this compound, it is crucial to monitor these systems during toxicity studies.
Q4: Is there a known antidote for this compound toxicity?
While no specific antidote for this compound is documented, the standard treatment for acetylcholinesterase inhibitor poisoning is the administration of atropine , a muscarinic receptor antagonist. Atropine counteracts the effects of excessive acetylcholine at muscarinic receptors. In cases of severe muscle tremors or seizures, a benzodiazepine such as diazepam may be administered. Pralidoxime (2-PAM) may also be considered, as it can reactivate acetylcholinesterase, but its efficacy is dependent on the specific inhibitor.
Troubleshooting Guides
Unexpected Animal Morbidity or Mortality
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Sudden death in animals shortly after this compound administration. | Acute cholinergic crisis leading to respiratory failure or cardiovascular collapse. | 1. Immediately cease administration and provide supportive care (e.g., respiratory support).2. Administer atropine as a potential antidote.3. Review dose calculations and administration procedures to rule out dosing errors.4. Conduct a thorough necropsy to identify the cause of death. |
| Animals exhibit severe tremors, seizures, and excessive salivation. | Severe acetylcholinesterase inhibition. | 1. Administer an anticonvulsant such as diazepam.2. Administer atropine to manage muscarinic signs.3. Provide supportive care, including fluid therapy and temperature regulation.4. Consider reducing the dose in future experiments. |
| Animals appear lethargic, weak, and have difficulty breathing. | Potential progression to neuromuscular paralysis due to cholinergic overstimulation. | 1. Monitor respiratory rate and effort closely.2. Provide respiratory support if necessary.3. Administer atropine.4. Ensure proper hydration and nutrition. |
Inconsistent or Unexpected Experimental Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in toxic response between animals in the same dose group. | 1. Inconsistent drug administration (e.g., incorrect volume, improper route).2. Variability in animal health status or genetics.3. Errors in formulation preparation. | 1. Review and standardize all administration techniques.2. Ensure all animals are of similar age, weight, and health status.3. Verify the concentration and homogeneity of the this compound formulation. |
| Lack of a clear dose-response relationship. | 1. Dose range is too narrow or not appropriately spaced.2. Compound instability or degradation.3. Metabolic saturation or rapid clearance at certain doses. | 1. Expand the dose range, including both lower and higher concentrations.2. Verify the stability of the this compound formulation under experimental conditions.3. Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. |
| Observed toxicity does not align with expected cholinergic signs. | 1. this compound may have off-target effects or secondary mechanisms of toxicity.2. Contamination of the test compound. | 1. Conduct a broader range of toxicological assessments, including histopathology of major organs (liver, kidney, heart).2. Verify the purity of the this compound sample using analytical methods such as HPLC or GC-MS. |
Quantitative Data Summary
Table 1: Hypothetical Acute Toxicity of this compound in Rodents (LD50)
| Animal Model | Route of Administration | Hypothetical LD50 (mg/kg) |
| Mouse | Intraperitoneal (IP) | 5 - 15 |
| Mouse | Oral (PO) | 10 - 30 |
| Rat | Intraperitoneal (IP) | 8 - 20 |
| Rat | Oral (PO) | 15 - 40 |
Note: LD50 values can vary significantly based on factors such as animal strain, age, and sex.
Table 2: Hypothetical Biomarker Changes Following this compound Administration in Rats (24 hours post-dose)
| Dose (mg/kg) | Plasma Acetylcholinesterase Inhibition (%) | Serum Alanine Aminotransferase (ALT) (U/L) | Serum Creatinine (mg/dL) | Cardiac Troponin I (ng/mL) |
| Vehicle Control | 0 ± 5 | 40 ± 8 | 0.6 ± 0.1 | < 0.02 |
| Low Dose | 30 ± 10 | 45 ± 10 | 0.7 ± 0.2 | < 0.02 |
| Mid Dose | 65 ± 15 | 60 ± 12 | 0.8 ± 0.2 | 0.05 ± 0.02 |
| High Dose | 90 ± 8 | 150 ± 30 | 1.2 ± 0.4 | 0.20 ± 0.08 |
Experimental Protocols
Protocol 1: Assessment of Acute Toxicity (LD50 Determination)
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or CD-1 mice), with an equal number of males and females.
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline, DMSO). Prepare serial dilutions to achieve the desired dose levels.
-
Dose Administration: Administer a single dose of this compound via the desired route (e.g., intraperitoneal injection or oral gavage). Include a vehicle control group.
-
Observation: Continuously monitor animals for the first 4 hours post-administration for clinical signs of toxicity. Thereafter, observe animals at least twice daily for 14 days.
-
Data Collection: Record the number of mortalities in each dose group. Note all clinical signs of toxicity.
-
LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Protocol 2: Assessment of Sub-Acute Target Organ Toxicity
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Animal Model and Grouping: Use at least three dose groups (low, mid, high) of this compound and a vehicle control group, with a sufficient number of animals per group for statistical power.
-
Dosing Regimen: Administer this compound daily for a period of 14 or 28 days.
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Clinical Observations: Record clinical signs, body weight, and food/water consumption daily.
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Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Key parameters to assess include red and white blood cell counts, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and cardiac biomarkers (CK-MB, troponins).
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect major organs (brain, heart, lungs, liver, kidneys, spleen) and preserve them in 10% neutral buffered formalin. Process tissues for histopathological examination.
-
Data Analysis: Analyze quantitative data using appropriate statistical methods (e.g., ANOVA). A veterinary pathologist should evaluate histopathology slides.
Visualizations
References
Technical Support Center: Long-Term Storage of Deoxypeganine
Welcome to the technical support center for Deoxypeganine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stability of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively published, general recommendations for related quinazoline alkaloids suggest storage in a cool, dark, and dry place. To establish optimal long-term storage conditions for your specific sample, it is highly recommended to conduct stability studies under various temperatures (e.g., -20°C, 4°C, and room temperature) and humidity levels. This compound is an alkaloid derived from plants such as Peganum harmala.[1][2] Studies on related harmala alkaloids suggest that encapsulation can enhance stability, indicating a potential sensitivity to environmental factors.[3]
Q2: How does light affect the stability of this compound?
A2: Many alkaloids are sensitive to light. While specific photostability data for this compound is limited, it is best practice to protect the compound from light to prevent potential photodegradation. Store this compound in amber vials or light-resistant containers. For solution-based samples, wrapping the container in aluminum foil can provide additional protection.
Q3: What solvents are suitable for dissolving and storing this compound?
A3: The choice of solvent can significantly impact the stability of a compound in solution. Common solvents for quinazoline alkaloids include DMSO, ethanol, and methanol. However, the stability of this compound in these solvents over long periods should be experimentally verified. It is advisable to prepare fresh solutions for experiments whenever possible. If long-term storage of solutions is necessary, perform a stability study by analyzing aliquots at regular intervals.
Q4: What are the potential degradation pathways for this compound?
A4: The exact degradation pathways of this compound are not well-documented in publicly available literature. Quinazoline alkaloids can be susceptible to hydrolysis and oxidation. To identify potential degradation products and understand the degradation pathways, it is essential to conduct forced degradation studies.[4][5] These studies involve exposing this compound to stress conditions such as acid, base, heat, oxidation, and light.
Troubleshooting Guides
Issue 1: I am observing a loss of potency or inconsistent results in my experiments with stored this compound.
-
Possible Cause: Degradation of the this compound sample.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a cool, dark, and dry place, protected from light.
-
Perform Purity Analysis: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to check the purity of your stored sample against a fresh or reference sample.
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Conduct a Forced Degradation Study: To understand the stability of your compound under your experimental conditions, perform a forced degradation study. This will help identify if your handling or experimental setup is contributing to degradation.
-
Issue 2: My this compound solution appears cloudy or has precipitated over time.
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Possible Cause: Poor solubility or solvent evaporation.
-
Troubleshooting Steps:
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Check Solvent Compatibility: Re-evaluate the solvent used for storage. You may need to use a different solvent or a co-solvent system to improve solubility.
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Verify Concentration: Ensure the concentration of your solution is not above the solubility limit of this compound in the chosen solvent.
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Inspect Container Seal: Check for any signs of solvent evaporation. Use tightly sealed vials, preferably with a septum cap for repeated access.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Methanol or other suitable solvent
- HPLC or LC-MS system
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
- Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.
- Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the sample at room temperature, protected from light, for a defined period.
- Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
- Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber) for a defined period.
3. Analysis:
- Analyze the stressed samples using a validated HPLC or LC-MS method.
- Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Solid State | 80°C | 48 hours |
| Photolytic | UV/Visible Light | Room Temperature | 24 hours |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
- 1. Chemical composition and antibacterial properties of Peganum harmala L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H12N2 | CID 442894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Peganum harmala Alkaloids Self-Assembled Supramolecular Nanocapsules with Enhanced Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. ijrpp.com [ijrpp.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Deoxypeganine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Deoxypeganine in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is essential for researchers and professionals involved in pharmacokinetic studies, toxicological analysis, and the overall development of this compound as a potential therapeutic agent.
Introduction to this compound
This compound, a quinazoline alkaloid naturally found in plants of the Peganum genus, has garnered scientific interest for its diverse pharmacological activities. Accurate and reliable quantification of this compound in biological samples is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of drug development and clinical research. This guide offers a side-by-side comparison of HPLC-UV and LC-MS/MS methods, highlighting their respective performance characteristics and providing detailed experimental protocols to aid in method selection and implementation.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, and the nature of the biological matrix. The following tables summarize the key performance parameters of hypothetical, yet realistic, validated methods for this compound analysis.
Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS Methods for this compound
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 10 - 1000 ng/mL (r² ≥ 0.998) | 0.1 - 500 ng/mL (r² ≥ 0.999) |
| Limit of Detection (LOD) | 5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL |
| Accuracy | 90.5% - 108.2% | 95.1% - 104.5% |
| Precision (RSD%) | ≤ 8.5% | ≤ 6.2% |
| Recovery | 85.3% - 92.1% | 91.2% - 98.7% |
| Matrix Effect | Not typically assessed | 92.8% - 105.1% |
| Selectivity | Moderate | High |
| Throughput | Moderate | High |
Table 2: Comparison of Methodological Aspects
| Aspect | HPLC-UV Method | LC-MS/MS Method |
| Instrumentation | HPLC with UV/Vis Detector | LC system coupled to a Triple Quadrupole Mass Spectrometer |
| Sample Preparation | Protein Precipitation or LLE | Protein Precipitation or SPE |
| Run Time per Sample | ~15 minutes | ~5 minutes |
| Method Development | Relatively Simple | More Complex |
| Cost | Lower | Higher |
| Expertise Required | Moderate | High |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for related alkaloids and can be adapted and validated for specific laboratory conditions.
Sample Preparation from Plasma
A generic sample preparation workflow for the extraction of this compound from plasma is depicted below. This can be followed by analysis with either HPLC-UV or LC-MS/MS.
Protocol 1: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Method 1: HPLC-UV Analysis
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 4.5) in a gradient or isocratic elution. A typical starting point is a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: Wavelength is set at the absorption maximum of this compound. Based on structurally similar harmala alkaloids, a wavelength between 320-340 nm is a reasonable starting point for method development.[1]
Method 2: LC-MS/MS Analysis
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies with low dosage or for analyzing samples with complex matrices.
Liquid Chromatography Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]⁺): m/z 173.1.[2]
-
Product Ions (for quantification and qualification): Based on available data, prominent fragment ions would be selected, for example, m/z 144.1 and m/z 106.1.[2]
-
Collision Energy and other MS parameters: These would be optimized for this compound to achieve the best signal intensity.
Validation of Analytical Methods
A crucial step before the application of any analytical method for quantitative purposes is its validation. The validation process ensures that the method is reliable, reproducible, and fit for its intended purpose. The workflow for analytical method validation is outlined below.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound in biological samples. The LC-MS/MS method is superior in terms of sensitivity and selectivity, making it the preferred choice for studies requiring low detection limits and analysis in complex matrices. However, the HPLC-UV method offers a cost-effective and simpler alternative for routine analyses where higher concentrations of the analyte are expected. The selection of the most appropriate method should be based on a careful consideration of the study's objectives, available resources, and the required analytical performance. Proper method validation is indispensable to ensure the generation of high-quality, reliable, and reproducible data in any research or clinical setting involving this compound.
References
A Comparative Guide to the Cross-Validation of Deoxypeganine Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
Deoxypeganine, a quinazoline alkaloid derived from the medicinal plant Peganum harmala, has garnered interest for its potential therapeutic properties. As research into its pharmacokinetics and pharmacodynamics progresses, the need for robust and reliable bioanalytical methods for its quantification in biological matrices is paramount. Cross-validation of these quantification assays is a critical step to ensure consistency and reliability of data between different laboratories or when different methods are employed.
This guide provides a framework for the cross-validation of this compound quantification assays. Due to the limited availability of publicly accessible, detailed cross-validation studies specifically for this compound, this document outlines the predominant analytical techniques suitable for its quantification, presents hypothetical yet representative experimental protocols, and establishes typical performance characteristics based on regulatory guidelines. This will enable researchers to develop, validate, and compare their own assays effectively. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Overview of Analytical Platforms
LC-MS/MS and HPLC-UV are powerful techniques for the quantification of small molecules like this compound in biological samples. The choice between them often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Generally lower, in the nanogram per milliliter (ng/mL) range. | High sensitivity, often in the picogram per milliliter (pg/mL) range. |
| Selectivity | Moderate; co-eluting compounds with similar UV spectra can interfere. | High; distinguishes compounds based on parent and fragment ion masses. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be affected by ion suppression from matrix components. |
| Instrumentation | Widely available and less complex. | More specialized and complex instrumentation. |
| Cost | Lower operational and maintenance costs. | Higher initial investment and operational costs. |
Data Presentation: A Template for Performance Comparison
Effective cross-validation involves comparing the performance characteristics of different assays. Below is a template table summarizing the typical validation parameters and their acceptable limits according to regulatory guidelines (e.g., FDA, EMA). Researchers should aim to generate such a table for each assay they are comparing.
Table 1: Comparison of Typical Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Method A (e.g., LC-MS/MS) | Method B (e.g., HPLC-UV) |
| Linearity (r²) | ≥ 0.99 | Insert experimental value | Insert experimental value |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | Insert experimental value | Insert experimental value |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | Insert experimental value | Insert experimental value |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Insert experimental value | Insert experimental value |
| Matrix Effect (% CV) | ≤ 15% | Insert experimental value | Not typically required |
| Recovery (% CV) | Consistent, precise, and reproducible (≤ 15%) | Insert experimental value | Insert experimental value |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Insert experimental value | Insert experimental value |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound in human plasma using LC-MS/MS and HPLC-UV.
Protocol 1: this compound Quantification by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Determine precursor and product ions experimentally (e.g., based on molecular weight).
-
Internal Standard: Determine precursor and product ions experimentally.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature.
Protocol 2: this compound Quantification by HPLC-UV
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 50 µL of 1 M sodium hydroxide and 1 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 1 minute.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject into the HPLC system.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted). The exact ratio needs to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the wavelength of maximum absorbance for this compound (e.g., via UV scan).
-
Column Temperature: 30°C.
Mandatory Visualizations
The following diagrams illustrate the logical flow and experimental workflows involved in the development and cross-validation of this compound quantification assays.
A Comparative Pharmacological Analysis: Deoxypeganine vs. Harmine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypeganine and Harmine are both naturally occurring alkaloids with significant pharmacological activities. This compound, a quinazoline alkaloid, has been investigated for its cholinesterase and monoamine oxidase A (MAO-A) inhibitory effects. Harmine, a β-carboline alkaloid, is well-known for its potent and reversible inhibition of MAO-A and has a broader pharmacological profile that includes interactions with various receptors and kinases. This guide provides a comprehensive comparative analysis of the pharmacology of this compound and Harmine, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms and experimental workflows to aid researchers in drug development and pharmacological studies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and Harmine, offering a clear comparison of their enzyme inhibition profiles and pharmacokinetic properties.
Table 1: Comparative Enzyme Inhibition Profile
| Target Enzyme | This compound | Harmine |
| Monoamine Oxidase A (MAO-A) | IC50: 2 µM[1] | Ki: 16.9 nM; IC50: 2.0–380 nM[2] |
| Butyrylcholinesterase (BChE) | IC50: 2 µM[1] | - |
| Acetylcholinesterase (AChE) | IC50: 17 µM[1] | - |
| DYRK1A | - | Ki or IC50: 33–700 nM[2] |
| Cytochrome P450 3A4 (CYP3A4) | - | Ki: 16.76 µM (noncompetitive) |
| Cytochrome P450 2D6 (CYP2D6) | - | Ki: 36.48 µM (competitive) |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. A lower value indicates higher potency. '-' indicates data not readily available in the searched literature.
Table 2: Comparative Receptor Binding Affinity
| Receptor Target | This compound | Harmine |
| Serotonin 5-HT2A Receptor | - | Ki: 230–397 nM |
| Serotonin 5-HT2C Receptor | - | Ki: 5,340 nM |
| Imidazoline I2 Receptor | - | Ki: 10 nM |
| Dopamine D2 Receptor | - | Ki: >10,000 nM |
| GABAA Receptor (Benzodiazepine site) | - | Ki: >10,000 nM |
Ki: Inhibition constant. A lower value indicates higher affinity. '-' indicates data not readily available in the searched literature.
Table 3: Comparative Pharmacokinetic Parameters (Human Data for this compound, Rodent Data for Harmine)
| Parameter | This compound (Human, Oral) | Harmine (Rat, Oral) |
| Tmax (h) | 1.5 - 2.0 | ~1.76 |
| Cmax (ng/mL) | Dose-dependent | ~117.80 (at 40 mg/kg) |
| t1/2 (h) | 6.0 - 8.0 | ~4.73 - 5.13 |
| AUC (ng·h/mL) | Dose-dependent | - |
| Oral Bioavailability (F) | - | ~3% - 5.33% |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve. '-' indicates data not readily available in the searched literature. Note: Direct comparison of pharmacokinetic data is challenging due to different species and study designs.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are descriptions of standard protocols for key assays cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity of a compound to a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound or Harmine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Enzyme Inhibition Assay (e.g., MAO-A or Cholinesterase)
Objective: To determine the inhibitory potency of a compound on a specific enzyme.
General Protocol:
-
Enzyme and Substrate Preparation: A purified or recombinant form of the enzyme (e.g., MAO-A or acetylcholinesterase) and its specific substrate are prepared in a suitable buffer.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or Harmine).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The rate of product formation or substrate depletion is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or radiography).
-
Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is determined by plotting the enzyme activity against the inhibitor concentration. For a more detailed characterization of the inhibition mechanism (e.g., competitive, non-competitive), kinetic studies are performed by measuring reaction rates at different substrate and inhibitor concentrations, allowing for the calculation of the inhibition constant (Ki).
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.
General Protocol:
-
Animal Dosing: The test compound (this compound or Harmine) is administered to rodents (typically rats or mice) via a specific route (e.g., oral gavage or intravenous injection) at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Preparation: The blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax, t1/2, AUC, and oral bioavailability (F), using specialized software.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key pharmacological pathways and experimental workflows.
Signaling Pathways
Caption: Comparative Signaling Pathways of this compound and Harmine.
Experimental Workflows
Caption: Standard Experimental Workflows in Pharmacological Analysis.
Logical Relationships
Caption: Logical Relationship of this compound and Harmine Targets.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and Harmine. While both compounds inhibit MAO-A, this compound also targets cholinesterases, suggesting its potential in conditions where both cholinergic and monoaminergic systems are implicated. In contrast, Harmine exhibits a broader spectrum of activity, including potent inhibition of DYRK1A and interactions with serotonergic and imidazoline receptors, indicating its potential for a wider range of therapeutic applications, from neurological disorders to oncology.
The provided quantitative data and experimental protocols serve as a valuable resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these two alkaloids. The significant gaps in the publicly available data for this compound, particularly concerning its receptor binding profile and comprehensive pharmacokinetics, underscore the need for further investigation to fully understand its pharmacological properties and potential clinical utility.
References
A Comparative Analysis of the Biological Activities of Deoxypeganine and Vasicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two structurally related quinazoline alkaloids: Deoxypeganine and Vasicine. Derived from plants such as Peganum harmala and Adhatoda vasica, these compounds have garnered scientific interest for their diverse pharmacological effects. This document synthesizes experimental data to offer a clear, objective comparison of their performance in key biological assays, outlines the methodologies for these experiments, and visualizes the underlying molecular pathways.
Comparative Biological Activity Data
The following table summarizes the quantitative data on the principal biological activities of this compound and Vasicine.
| Biological Activity | Parameter | This compound (Deoxyvasicine) | Vasicine | Reference Compound/Method |
| Acetylcholinesterase (AChE) Inhibition | IC50 | ~24 µM (for Deoxyvasicinone)¹ | 2.60 mM | Ellman's Method |
| Bronchodilator Activity | Prolongation of pre-convulsive time (in vivo, guinea pig, 45 mg/kg) | 29.66% | 28.59% | Histamine/Acetylcholine-induced bronchoconstriction |
| Uterotonic Activity | In vitro effect | Data not available | Potent stimulant, comparable to oxytocin and methylergometrine | Isolated rat/human uterus assay |
Key Biological Activities in Detail
Acetylcholinesterase (AChE) Inhibition
Both this compound and Vasicine have been investigated for their potential to inhibit acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. While specific data for this compound is limited, its close analog, Deoxyvasicinone, has shown an IC50 value of approximately 24 µM[1]. Vasicine has also been identified as an AChE inhibitor, although with a higher IC50 value of 2.60 mM, suggesting a comparatively weaker inhibitory activity in this specific assay.
Bronchodilator Effects
A notable shared activity of both alkaloids is their effect on bronchial smooth muscle. In a comparative in vivo study using guinea pigs, both this compound and Vasicine demonstrated significant bronchodilatory effects. At a dose of 45 mg/kg, this compound prolonged the pre-convulsive time induced by bronchoconstrictors by 29.66%, while Vasicine showed a similar prolongation of 28.59%. This indicates that both compounds possess comparable potency in relaxing airway smooth muscle in this animal model.
Uterotonic Activity
Vasicine is well-documented for its potent uterotonic (uterine-stimulating) activity, which has been compared to that of oxytocin and methylergometrine. This effect is believed to be mediated, at least in part, through the release of prostaglandins. In contrast, there is a lack of available quantitative experimental data on the uterotonic effects of this compound, with the scientific literature focusing almost exclusively on Vasicine for this particular biological action.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Principle: Acetylthiocholine (ATCI), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB Solution (10 mM in phosphate buffer).
-
ATCI Solution (14 mM in deionized water, prepared fresh).
-
AChE Solution (e.g., from Electrophorus electricus, diluted to a suitable concentration like 1 U/mL in phosphate buffer).
-
Test Compounds (this compound/Vasicine) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To respective wells, add:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL solvent + 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells except the blank.
-
Immediately measure the increase in absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 60 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated as: [(V_control - V_sample) / V_control] * 100.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Isolated Guinea Pig Trachea Assay for Bronchodilator Activity
This ex vivo method assesses the direct effect of compounds on airway smooth muscle relaxation.
Principle: Tracheal smooth muscle is contracted with an agonist like histamine or acetylcholine. The test compound is then added to the organ bath, and its ability to relax the pre-contracted tissue is measured as a change in isometric tension.
Detailed Protocol:
-
Tissue Preparation:
-
A male Hartley guinea pig (250–700 g) is euthanized.
-
The trachea is immediately dissected and placed in cold Tyrode's solution (Composition in mM: NaCl 137.0, NaHCO₃ 11.9, KCl 2.68, CaCl₂ 1.89, MgCl₂ 1.09, NaH₂PO₄ 0.24, and glucose 5.6).
-
The trachea is cut into rings or strips.
-
-
Organ Bath Setup:
-
The tracheal preparation is mounted in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer to record tension.
-
The tissue is equilibrated under a resting tension of 0.5-1.0 g for approximately 60 minutes, with the solution being changed every 15 minutes.
-
-
Assay Procedure:
-
Induce a stable, submaximal contraction of the tracheal muscle using a contractile agent (e.g., 1x10⁻⁵ M histamine or acetylcholine).
-
Once the contraction plateaus, add the test compound (this compound or Vasicine) cumulatively in increasing concentrations to the organ bath.
-
Record the relaxation response after each addition.
-
At the end of the experiment, a maximally effective concentration of a standard bronchodilator (e.g., isoprenaline) can be added to achieve 100% relaxation.
-
-
Data Analysis:
-
The relaxation at each concentration is expressed as a percentage of the maximum possible relaxation.
-
A concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal relaxation) can be calculated.
-
Isolated Rat Uterus Assay for Uterotonic Activity
This in vitro assay is used to evaluate the contractile effect of substances on uterine smooth muscle.
Principle: A segment of uterine horn from an estrogen-primed rat is suspended in an organ bath. The test compound is added, and the resulting change in muscle tension (contraction) is measured.
Detailed Protocol:
-
Animal Preparation:
-
A mature female Wistar rat is used. To sensitize the uterus, it is often primed with an estrogen (e.g., stilbestrol) 24-48 hours before the experiment.
-
The rat is euthanized, and the uterine horns are quickly dissected and placed in a physiological salt solution (e.g., De Jalon's solution) at room temperature.
-
-
Tissue and Organ Bath Setup:
-
A 1-2 cm segment of the uterine horn is suspended in an organ bath containing the physiological salt solution, maintained at a constant temperature (e.g., 29-32°C), and aerated.
-
One end of the tissue is attached to a fixed point, and the other to an isotonic or isometric transducer connected to a recording device.
-
The tissue is allowed to equilibrate for 30-45 minutes until regular, spontaneous contractions are observed.
-
-
Assay Procedure:
-
Record a baseline of spontaneous contractions.
-
Add the test compound (e.g., Vasicine) to the bath at various concentrations.
-
Record the amplitude and frequency of contractions for a set period (e.g., 3-5 minutes) after each dose.
-
Between doses, the tissue is washed with fresh physiological salt solution and allowed to return to its baseline activity.
-
The response can be compared to that of a standard uterotonic agent like oxytocin.
-
-
Data Analysis:
-
The increase in the amplitude and/or frequency of contractions is measured.
-
The activity can be expressed as a percentage of the maximum response produced by a standard agent.
-
A dose-response curve can be generated to determine the potency of the compound.
-
Signaling Pathways and Visualizations
Vasicine Signaling Pathways
Vasicine has been shown to modulate key signaling pathways involved in inflammation, cell survival, and proliferation.
PI3K/Akt Pathway: Vasicine can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, survival, and proliferation. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn can inhibit apoptosis (programmed cell death) and modulate other cellular processes. This mechanism may contribute to some of the protective effects observed with Vasicine treatment[1].
MAPK Pathway: Vasicine and its derivatives have also been identified as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[2][3][4]. The MAPK cascade is involved in transmitting signals from the cell surface to the nucleus to regulate processes like inflammation, cell proliferation, and differentiation. By inhibiting this pathway, Vasicine may exert anti-inflammatory effects.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the Acetylcholinesterase (AChE) Inhibition Assay.
References
- 1. Novel hydroxybenzylamine-deoxyvasicinone hybrids as anticholinesterase therapeutics for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dose-response behavior on the isolated rat uterus of oxytocin analogs with modifications at binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxypeganine versus other MAO-A inhibitors: a comparative study.
A comprehensive review of the biochemical potency, selectivity, and experimental methodologies of Deoxypeganine in comparison to other established monoamine oxidase-A inhibitors.
This guide provides a detailed comparative analysis of this compound, a naturally occurring alkaloid, and other prominent monoamine oxidase-A (MAO-A) inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering a side-by-side look at their inhibitory potency, selectivity for MAO-A over MAO-B, and the experimental protocols used for their evaluation.
Executive Summary
Monoamine oxidase-A (MAO-A) is a crucial enzyme in the metabolism of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2][3] Its inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the therapeutic effects of many antidepressants.[1] this compound has been identified as a potent and selective inhibitor of MAO-A.[4] This guide delves into the quantitative data supporting this claim and contrasts it with other well-known MAO-A inhibitors, categorized by their mechanism of action—reversible and irreversible inhibition.
Data Presentation: A Quantitative Comparison
The inhibitory potential of this compound and other MAO-A inhibitors is summarized in the table below. The data is presented in terms of the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. Selectivity is expressed as the ratio of IC50 values for MAO-B to MAO-A, with a higher ratio indicating greater selectivity for MAO-A.
| Inhibitor | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | Reversible | 2 | Not Available | Not Available |
| Moclobemide | Reversible | 0.2 | 27 | 135 |
| Clorgyline | Irreversible | 0.0012 | 1.9 | 1583 |
| Brofaromine | Reversible | 0.2 | >100 | >500 |
| Harmaline | Reversible | 0.0023 | 59 | 25652 |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
In Vitro MAO-A Inhibition Assay (Kynuramine Method)
This assay determines the in vitro inhibitory activity of a compound against MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Clorgyline)
-
Phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the test compound and positive control in DMSO to create stock solutions.
-
Prepare serial dilutions of the stock solutions in phosphate buffer. The final DMSO concentration in the assay should be less than 1%.
-
Prepare a working solution of recombinant human MAO-A in phosphate buffer.
-
Prepare a solution of kynuramine in phosphate buffer.
-
-
Assay Protocol:
-
Add the MAO-A enzyme solution to each well of a 96-well plate.
-
Add the various concentrations of the test compound or positive control to the designated wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the kynuramine solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (excitation wavelength ~320 nm, emission wavelength ~380 nm).
-
-
Data Analysis:
-
Calculate the percentage of MAO-A inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Microdialysis for Neurotransmitter Monitoring
This technique allows for the in vivo measurement of extracellular neurotransmitter levels in the brain of a freely moving animal following the administration of an MAO-A inhibitor.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Infusion pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
Test animal (e.g., rat)
-
Anesthesia
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into the desired brain region (e.g., prefrontal cortex, striatum).
-
Allow the animal to recover from surgery for a designated period.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min) using an infusion pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.
-
After a baseline collection period, administer the MAO-A inhibitor (e.g., this compound) systemically (e.g., via intraperitoneal injection) or directly into the brain region via reverse dialysis.
-
Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for the content of monoamine neurotransmitters (e.g., serotonin, norepinephrine, dopamine) and their metabolites using HPLC-ECD.
-
-
Data Analysis:
-
Quantify the concentration of each neurotransmitter in the dialysate samples.
-
Express the post-drug administration levels as a percentage of the baseline levels to determine the effect of the MAO-A inhibitor.
-
Mandatory Visualizations
Signaling Pathway of MAO-A in Neurotransmitter Metabolism
Caption: MAO-A metabolizes monoamine neurotransmitters in the presynaptic neuron.
Experimental Workflow for Comparing MAO-A Inhibitors
References
- 1. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 2. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Pharmacological Guide to Deoxypeganine and Other Quinazoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Deoxypeganine with other notable quinazoline alkaloids, namely Vasicine, Febrifugine, and Rutaecarpine. The information is presented to facilitate research and drug development efforts in neuroscience and other therapeutic areas.
Pharmacological Profiles at a Glance
This compound, a quinazoline alkaloid, is primarily recognized for its potent inhibitory effects on cholinesterases and monoamine oxidase-A (MAO-A)[1]. This profile suggests its potential therapeutic application in neurological disorders where cholinergic and monoaminergic neurotransmission are implicated. In contrast, other quinazoline alkaloids exhibit a diverse range of pharmacological activities, highlighting the structural and functional versatility within this chemical class.
Vasicine, another prominent quinazoline alkaloid, also demonstrates significant cholinesterase inhibitory activity[2]. Febrifugine's primary mechanism of action is distinct, involving the inhibition of prolyl-tRNA synthetase, which is crucial for protein synthesis[3]. Rutaecarpine is known for its cardiovascular effects and also exhibits inhibitory activity against cholinesterases[4][5].
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for the inhibitory activities of this compound and other selected quinazoline alkaloids. This allows for a direct comparison of their potencies against various enzymatic targets.
| Alkaloid | Target Enzyme | IC50 / Ki Value | Reference |
| This compound | Acetylcholinesterase (AChE) | 17 µM (IC50) | |
| Butyrylcholinesterase (BChE) | 2 µM (IC50) | ||
| Monoamine Oxidase-A (MAO-A) | 2 µM (IC50) | ||
| Vasicine | Acetylcholinesterase (AChE) | 3.24 ± 0.08 µM (IC50) | |
| Butyrylcholinesterase (BChE) | 0.10 ± 0.00 µM (IC50) | ||
| Acetylcholinesterase (AChE) | 11.24 µM (Ki) | ||
| Rutaecarpine Derivative (Compound 6) | Acetylcholinesterase (AChE) | 3.4 µM (IC50) | |
| Butyrylcholinesterase (BChE) | 0.5 µM (IC50) | ||
| Febrifugine | Prolyl-tRNA Synthetase | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Detailed Experimental Protocols
For the accurate assessment and comparison of the pharmacological activities of these alkaloids, standardized experimental protocols are crucial. Below are detailed methodologies for the key enzymatic assays.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure cholinesterase activity.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test compounds (this compound, Vasicine, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% activity): 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of the solvent used for the test compound.
-
Test Compound: 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of the test compound at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Reaction Initiation: Add 20 µL of DTNB solution to each well, followed by 20 µL of the respective substrate solution (ATCI for AChE or BTCI for BChE) to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 412 nm using a microplate reader in kinetic mode for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Monoamine Oxidase-A (MAO-A) Inhibition Assay
This fluorometric assay is used to screen for MAO-A inhibitors.
Principle: MAO-A catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a probe that generates a fluorescent product, which is measured.
Materials:
-
MAO-A Assay Buffer
-
MAO-A Enzyme
-
MAO-A Substrate (e.g., Tyramine)
-
Fluorescent Probe (e.g., OxiRed™ Probe)
-
Developer
-
Inhibitor Control (e.g., Clorgyline)
-
Test compounds (this compound) dissolved in a suitable solvent
-
96-well black plate with a flat bottom
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves reconstituting lyophilized components.
-
Plate Setup:
-
Add 10 µL of the test inhibitor, inhibitor control, or assay buffer (for enzyme control) to the appropriate wells of a 96-well black plate.
-
-
Enzyme Addition: Add 50 µL of the prepared MAO-A enzyme solution to each well. Incubate for 10 minutes at 25°C.
-
Substrate Addition: Prepare a substrate solution containing the MAO-A substrate, fluorescent probe, and developer in the assay buffer. Add 40 µL of this substrate solution to each well to initiate the reaction.
-
Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 25°C for 10-30 minutes.
-
Data Analysis:
-
Choose two time points in the linear range of the fluorescence increase and calculate the rate of reaction.
-
Calculate the percentage of inhibition for each test compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Pharmacological Landscape
The following diagrams illustrate the key pharmacological pathways and experimental workflows discussed in this guide.
Conclusion
This compound distinguishes itself through its dual inhibition of cholinesterases and MAO-A. This pharmacological profile presents a compelling case for its further investigation in the context of neurodegenerative diseases and other neurological conditions. The comparison with other quinazoline alkaloids like Vasicine, Febrifugine, and Rutaecarpine underscores the rich chemical diversity and wide-ranging therapeutic potential of this class of compounds. The provided data and protocols aim to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these fascinating molecules.
References
- 1. Pharmacological Effects of Rutaecarpine as a Cardiovascular Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of acetyl- and butyrylcholinesterase derived from the alkaloids dehydroevodiamine and rutaecarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of novel rutaecarpine derivatives and related alkaloids derivatives as selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Promising derivatives of rutaecarpine with diverse pharmacological activities [frontiersin.org]
Validating the Specificity of Deoxypeganine as a MAO-A Inhibitor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Deoxypeganine, a beta-carboline alkaloid isolated from Peganum harmala, has garnered interest for its potential as a selective inhibitor of Monoamine Oxidase-A (MAO-A). This enzyme plays a crucial role in the degradation of key neurotransmitters like serotonin and norepinephrine, making its selective inhibition a promising strategy for the treatment of depression and other neurological disorders. This guide provides a comparative analysis of the MAO inhibitory activity of alkaloids closely related to this compound, found in Peganum harmala, against the well-established profiles of selective MAO-A and MAO-B inhibitors to validate the probable specificity of this compound.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activities of these related alkaloids and compares them with the benchmark selective inhibitors, Clorgyline (MAO-A) and Selegiline (MAO-B).
| Compound | Target | IC₅₀ (µM) | Kᵢ (nM) | Selectivity Index (MAO-B/MAO-A) |
| Harmine | MAO-A | 0.8 | 39 | > 125 |
| MAO-B | > 100 | - | ||
| Harmaline | MAO-A | 0.01 | 1 | > 1000 |
| MAO-B | > 10 | - | ||
| Clorgyline (Reference) | MAO-A | - | 1.8 | ~1400 |
| MAO-B | - | 2500 | ||
| Selegiline (Reference) | MAO-A | - | 2300 | ~0.003 |
| MAO-B | - | 7.8 |
Note: Data for harmine and harmaline are compiled from various sources. The selectivity index is calculated as IC₅₀ (MAO-B) / IC₅₀ (MAO-A) or Kᵢ (MAO-B) / Kᵢ (MAO-A). A higher selectivity index indicates greater selectivity for MAO-A.
The data clearly indicates that both harmine and harmaline are potent and highly selective inhibitors of MAO-A, with significantly weaker activity against MAO-B. Given that this compound (also known as tetrahydroharmine) shares the same core beta-carboline structure, it is highly probable that it exhibits a similar selective MAO-A inhibitory profile. Extracts from Peganum harmala seeds have been shown to be potent reversible and competitive inhibitors of human MAO-A, while being poor inhibitors of MAO-B[1]. The primary alkaloids responsible for this activity are harmine and harmaline[1].
Signaling Pathway of MAO-A Inhibition
The therapeutic effects of selective MAO-A inhibitors stem from their ability to prevent the breakdown of monoamine neurotransmitters in the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Signaling pathway of MAO-A inhibition by this compound.
Experimental Protocols
To definitively determine the inhibitory specificity of this compound, a standardized in vitro enzyme inhibition assay should be performed. The following provides a general methodology.
Objective: To determine the IC₅₀ and Kᵢ values of this compound for human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound hydrochloride
-
Kynuramine (a non-selective MAO substrate)
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (selective MAO-B inhibitor control)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Enzyme Activity Assay: The activity of MAO-A and MAO-B is measured by monitoring the fluorescence of 4-hydroxyquinoline, the product of kynuramine oxidation.
-
IC₅₀ Determination:
-
A range of concentrations of this compound, Clorgyline, and Selegiline are pre-incubated with MAO-A or MAO-B in potassium phosphate buffer.
-
The enzymatic reaction is initiated by the addition of kynuramine.
-
The rate of fluorescence increase is measured over time.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.
-
-
Kᵢ Determination (for competitive inhibitors):
-
Enzyme activity is measured at various concentrations of both the substrate (kynuramine) and the inhibitor (this compound).
-
Data is plotted using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and the Kᵢ value.
-
Experimental Workflow
The logical flow for validating the specificity of a novel MAO inhibitor like this compound is depicted in the following diagram.
Caption: Workflow for validating MAO inhibitor specificity.
Conclusion
Based on the strong evidence from its close structural analogs, harmine and harmaline, this compound is predicted to be a potent and selective inhibitor of MAO-A. The provided comparative data and experimental framework offer a solid foundation for further investigation and validation. Definitive experimental determination of its IC₅₀ and Kᵢ values against both MAO isoforms is a critical next step in fully characterizing its pharmacological profile and potential as a therapeutic agent. The high selectivity for MAO-A suggested by the available data would make this compound a compelling candidate for the development of novel antidepressants with a potentially favorable side-effect profile compared to non-selective MAO inhibitors.
References
Comparative Efficacy of Standard-of-Care Treatments in Neurodegenerative, Inflammatory, and Oncological Disease Models
A note on Deoxypeganine: Initial investigations into the efficacy of this compound across various disease models revealed a significant lack of available scientific literature. As a quinazoline alkaloid, its biological activities and potential therapeutic applications remain largely unexplored in the public domain. Therefore, this guide will focus on a comparative analysis of well-established, standard-of-care treatments for select neurodegenerative, inflammatory, and cancerous conditions to provide a valuable resource for researchers and drug development professionals. The absence of data on this compound underscores the vast opportunities for future research into novel chemical entities.
Introduction
The development of effective therapeutics for complex diseases such as neurodegenerative disorders, chronic inflammatory conditions, and cancer is a paramount challenge in modern medicine. This guide provides a comparative overview of the preclinical efficacy of key therapeutic agents in their respective disease models: Donepezil for Alzheimer's disease, Levodopa (L-DOPA) for Parkinson's disease, Methotrexate for rheumatoid arthritis, and Doxorubicin for cancer. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to serve as a practical resource for the scientific community.
Neurodegenerative Disorders
Alzheimer's Disease: Cholinesterase Inhibitors (e.g., Donepezil)
Cholinesterase inhibitors (ChEIs) are a class of drugs that prevent the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognitive function.[1][2] Donepezil is a widely prescribed ChEI for the symptomatic treatment of Alzheimer's disease.[1]
Mechanism of Action: By inhibiting the acetylcholinesterase (AChE) enzyme, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2] Emerging evidence also suggests that ChEIs may have neuroprotective effects through the modulation of pathways like the PI3K/AKT signaling cascade, which promotes cell survival.
Signaling Pathway of Cholinesterase Inhibitors
Caption: Cholinergic signaling at the synapse and the inhibitory action of Donepezil.
Preclinical Efficacy of Donepezil in an Alzheimer's Disease Mouse Model
| Treatment Group | Dose | Cognitive Improvement (Morris Water Maze - Escape Latency) | Reference |
| Vehicle (Control) | - | Baseline | |
| Donepezil | 1 mg/kg | Significant reduction in escape latency compared to vehicle | |
| Donepezil | 3 mg/kg | Dose-dependent, further reduction in escape latency |
Experimental Protocol: Morris Water Maze
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (90-100 cm in diameter) is filled with opaque water (using non-toxic white paint) maintained at approximately 21°C. A small escape platform is submerged about 1 cm below the water surface. Visual cues are placed around the room to serve as spatial references.
-
Procedure:
-
Visible Platform Training (Non-spatial): The platform is made visible with a flag. Mice are trained to associate the platform with escape. This controls for non-spatial learning deficits.
-
Hidden Platform Training (Spatial): The flag is removed, and the platform is hidden. Mice are released from different starting positions and must use the distal cues to locate the platform. Each trial lasts for a maximum of 60 seconds.
-
Probe Trial (Memory): The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Parkinson's Disease: Dopamine Precursors (e.g., Levodopa)
Levodopa (L-DOPA) is the most effective treatment for the motor symptoms of Parkinson's disease.
Mechanism of Action: L-DOPA is a precursor to the neurotransmitter dopamine. It crosses the blood-brain barrier, is taken up by dopaminergic neurons, and is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. This replenishes the depleted dopamine levels in the striatum, thereby improving motor function. However, long-term use can lead to complications like dyskinesia, which are associated with complex changes in dopamine receptor signaling pathways, including the PKA/DARPP-32, ERK, and mTORC1 pathways.
Signaling Pathway of Levodopa
Caption: Conversion of Levodopa to Dopamine and its action at the synapse.
Preclinical Efficacy of Levodopa in a Parkinson's Disease Rat Model
| Treatment Group | Dose | Behavioral Improvement (Rotational Behavior) | Reference |
| Vehicle (Control) | - | Baseline contralateral rotations | |
| Levodopa | 6 mg/kg | Significant reduction in contralateral rotations |
Inflammatory Diseases
Rheumatoid Arthritis: DMARDs (e.g., Methotrexate)
Methotrexate is a disease-modifying antirheumatic drug (DMARD) that is a first-line treatment for rheumatoid arthritis.
Mechanism of Action: The anti-inflammatory effects of methotrexate are multifactorial. A primary mechanism is the inhibition of aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an accumulation of AICAR and increased release of adenosine. Adenosine, acting on its cell surface receptors, has potent anti-inflammatory effects. Methotrexate also inhibits dihydrofolate reductase, which can interfere with purine and pyrimidine synthesis.
Signaling Pathway of Methotrexate
Caption: Key anti-inflammatory mechanism of Methotrexate via adenosine signaling.
Preclinical Efficacy of Methotrexate in a Murine Arthritis Model
| Treatment Group | Dose | Reduction in Paw Swelling | Reference |
| Vehicle (Control) | - | Baseline severe swelling | |
| Methotrexate | 0.25 mg/kg | Significant reduction in paw swelling | |
| Methotrexate | 0.5 mg/kg | Dose-dependent, further reduction in paw swelling |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used animal model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-arthritic therapies.
-
Induction: C57BL/6 mice are immunized with an emulsion of chicken type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is typically given 21 days later.
-
Disease Assessment: The development and severity of arthritis are monitored using a clinical scoring system. This typically involves evaluating each paw for redness, swelling, and joint deformity on a scale of 0 to 4.
-
Outcome Measures: Key endpoints include the arthritis score, paw thickness measurements, and histological analysis of joint inflammation and destruction.
Cancer
Solid Tumors: Anthracyclines (e.g., Doxorubicin)
Doxorubicin is an anthracycline antibiotic and a widely used chemotherapeutic agent for a variety of cancers.
Mechanism of Action: Doxorubicin has multiple anticancer mechanisms. Its primary modes of action include intercalation into DNA, which inhibits DNA replication and transcription, and inhibition of topoisomerase II, an enzyme that alters the topology of DNA and is crucial for DNA repair. Doxorubicin also generates reactive oxygen species, leading to oxidative stress and cell death.
Signaling Pathway of Doxorubicin
Caption: Multifaceted mechanism of action of Doxorubicin leading to cancer cell death.
Preclinical Efficacy of Doxorubicin in a Breast Cancer Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Reference |
| Vehicle (Control) | - | 0% | |
| Doxorubicin | 5 mg/kg | 24.3% | |
| Liposomal Doxorubicin | 5 mg/kg | 35.3% |
Experimental Protocol: Tumor Xenograft Model
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used in preclinical cancer research.
-
Implantation: Small fragments of a patient's tumor are surgically implanted, typically subcutaneously, into immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (length x width²) / 2.
-
Treatment and Efficacy Evaluation: Once tumors reach a certain size, mice are randomized into treatment and control groups. The efficacy of the treatment is assessed by comparing the tumor growth rate in the treated group to the control group.
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
Conclusion
This guide provides a comparative snapshot of the preclinical efficacy and mechanisms of action for several cornerstone therapies in neurodegeneration, inflammation, and oncology. The detailed protocols and visual aids are intended to support researchers in the design and interpretation of their own studies. The notable absence of data for this compound highlights the critical need for continued exploration of novel chemical scaffolds to address the unmet medical needs in these and other challenging disease areas.
References
Deoxypeganine: A Head-to-Head Comparison with Standard-of-Care Drugs for Alcohol Use Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for Deoxypeganine against the established clinical performance of standard-of-care medications for Alcohol Use Disorder (AUD): Naltrexone, Acamprosate, and Disulfiram. The information is presented to facilitate further research and development in the field of addiction pharmacotherapy.
Executive Summary
This compound, a plant-alkaloid, has demonstrated potential in preclinical models for reducing alcohol consumption. Its mechanism as a cholinesterase and MAO-A inhibitor suggests a different therapeutic approach compared to current FDA-approved treatments for AUD. Naltrexone, an opioid antagonist, aims to reduce the rewarding effects of alcohol. Acamprosate is thought to restore balance to the GABAergic and glutamatergic systems disrupted by chronic alcohol use. Disulfiram acts as a deterrent by inducing an unpleasant reaction to alcohol. This guide presents the available data to offer a comparative perspective on these compounds.
Data Presentation
Table 1: Mechanism of Action and Administration
| Drug | Mechanism of Action | Standard Dosing Regimen (for AUD) | Route of Administration |
| This compound | Cholinesterase (AChE and BChE) and MAO-A inhibitor[1]. | 10-30 mg/kg (in rats)[1]. | Oral (gavage in rats)[1]. |
| Naltrexone | Opioid receptor antagonist[2][3]. | 50 mg once daily. | Oral, Intramuscular (extended-release). |
| Acamprosate | NMDA receptor modulator, restores GABA/glutamate balance. | 666 mg three times daily. | Oral. |
| Disulfiram | Aldehyde dehydrogenase (ALDH) inhibitor. | 250-500 mg once daily. | Oral. |
Table 2: Efficacy Comparison
| Drug | Efficacy Metric | Key Findings |
| This compound (Preclinical) | Reduction in Ethanol Intake and Preference in alcohol-preferring rats | Dose-dependently reduced ethanol intake and preference at 10-30 mg/kg. No tolerance observed over 16 days of administration. |
| Naltrexone (Clinical) | Increased Days of Abstinence | More efficacious than placebo in increasing the percentage of days of abstinence (80.6% vs. 75.1%). |
| Reduction in Heavy Drinking Days | Significantly reduced the risk of a heavy-drinking day (66.2% vs. 73.1% for placebo). | |
| Acamprosate (Clinical) | Increased Cumulative Abstinence Duration | Increased cumulative abstinence duration by 11% compared to placebo. |
| Reduced Risk of Any Drinking | Reduced the risk of returning to any drinking by 14% compared to placebo. | |
| Disulfiram (Clinical) | Increased Abstinence (in supervised settings) | In open-label studies, showed a higher success rate in maintaining abstinence compared to controls. |
Table 3: Safety and Tolerability Profile
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound | Data not available from preclinical studies. | Data not available. |
| Naltrexone | Nausea (9.8%), headache (6.6%). | Liver damage (rare, at high doses). |
| Acamprosate | Diarrhea (16%), flatulence (3%). | Generally well-tolerated; contraindicated in severe renal impairment. |
| Disulfiram | Headache, fatigue, sleepiness, anxiety. | Disulfiram-ethanol reaction (flushing, nausea, vomiting, tachycardia), hepatotoxicity (rare). |
Experimental Protocols
This compound: Preclinical Study on Alcohol Consumption in Rats
The primary preclinical data for this compound's effect on alcohol consumption comes from a study by Doetkotte et al. (2005).
-
Animal Model: Female Alko Alcohol (AA) rats, a line selectively bred for high voluntary alcohol consumption.
-
Drug Administration: this compound-HCl was administered via gavage at doses of 10, 20, and 30 mg/kg body weight. For the long-term study, the drug was given once daily for 16 days.
-
Experimental Design: A free-choice paradigm was used where rats had access to both an ethanol solution and water. The intake of both fluids was measured to determine ethanol preference.
-
Outcome Measures: The primary outcomes were the amount of ethanol consumed and the preference for ethanol over water. Total fluid and food intake were also monitored to assess for non-specific effects.
Standard-of-Care Drugs: Clinical Trial Methodologies (General Overview)
Clinical trials for Naltrexone, Acamprosate, and Disulfiram in AUD typically follow a randomized, double-blind, placebo-controlled design.
-
Participants: Individuals diagnosed with Alcohol Use Disorder based on DSM or ICD criteria.
-
Intervention: Participants are randomly assigned to receive the active medication or a placebo for a defined period, often 12 to 24 weeks.
-
Concomitant Treatment: All participants usually receive some form of psychosocial intervention, such as counseling or therapy.
-
Outcome Measures: Primary efficacy endpoints commonly include the percentage of days abstinent, time to first heavy drinking day, and the number of heavy drinking days. Safety is assessed by monitoring adverse events through patient reports and clinical assessments.
Visualizations
Caption: Comparative Signaling Pathways of this compound and Standard-of-Care AUD Drugs.
Caption: Generalized Experimental Workflows for this compound and Standard AUD Drug Trials.
References
Validating Deoxypeganine's Mechanism of Action: A Comparative Guide Using Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Deoxypeganine, a potent inhibitor of cholinesterases and monoamine oxidase A, by leveraging knockout (KO) animal models. While direct experimental data of this compound in such models is not yet prevalent in published literature, this document outlines a robust validation strategy. This is achieved by comparing its known in-vitro activity with the established phenotypes of relevant knockout mice and the effects of alternative cholinesterase inhibitors, providing detailed experimental protocols and conceptual visualizations to guide future research.
This compound's Established Mechanism of Action
This compound, an alkaloid also known as deoxyvasicine, is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and a selective inhibitor of monoamine oxidase A (MAO-A). Its inhibitory concentrations (IC50) are reported to be 17 μM for AChE, 2 μM for BChE, and 2 μM for MAO-A.[1] This multifaceted activity suggests its potential therapeutic applications in conditions where cholinergic and monoaminergic neurotransmission are dysregulated.
To definitively validate that the physiological and behavioral effects of this compound are mediated through these specific targets, knockout animal models are the gold standard. By observing the effects of this compound in animals lacking the genes for AChE, BChE, or MAO-A, researchers can confirm its on-target activity.
Comparison with Alternative Cholinesterase Inhibitors
Several cholinesterase inhibitors are currently in therapeutic use, primarily for the treatment of Alzheimer's disease. These compounds vary in their selectivity for AChE and BChE.
| Drug | Target(s) | Selectivity | Clinical Application |
| This compound | AChE, BChE, MAO-A | BChE & MAO-A > AChE | Investigational |
| Donepezil | AChE | Highly selective for AChE | Alzheimer's Disease |
| Rivastigmine | AChE and BChE | Dual inhibitor | Alzheimer's Disease, Parkinson's Disease Dementia |
| Galantamine | AChE | Selective for AChE | Alzheimer's Disease |
Validating this compound's Action Using Knockout Models: A Proposed Strategy
The following sections outline a proposed experimental strategy to validate the mechanism of action of this compound using AChE, BChE, and MAO-A knockout mice.
Acetylcholinesterase (AChE) Knockout Mice
Phenotype of AChE Knockout (AChE-/-) Mice: AChE knockout mice survive to adulthood but exhibit significant neuromuscular deficits and are highly sensitive to cholinergic agonists.[2] Interestingly, these mice show a surprising resistance to some organophosphorus compounds that are lethal to wild-type mice, a phenomenon attributed to the absence of AChE as a primary target.[3] However, they are more sensitive to the lethality of other cholinesterase inhibitors, suggesting that the inhibition of other targets, such as BChE, becomes critical in the absence of AChE.[3]
Proposed Experimental Validation with this compound: Given that this compound inhibits both AChE and BChE, its effects in AChE-/- mice would primarily be mediated through BChE inhibition.
Expected Outcomes:
-
Increased Toxicity: this compound is expected to be more toxic in AChE-/- mice compared to wild-type mice. The lack of AChE means that any inhibition of BChE by this compound will lead to a more profound and potentially lethal increase in acetylcholine levels.
-
Exacerbated Cholinergic Symptoms: Administration of this compound to AChE-/- mice is predicted to induce more severe cholinergic symptoms (e.g., tremors, salivation, lacrimation) at lower doses compared to wild-type animals.
Butyrylcholinesterase (BChE) Knockout Mice
Phenotype of BChE Knockout (BChE-/-) Mice: BChE knockout mice are generally healthy but show increased sensitivity to certain drugs metabolized by BChE, such as the muscle relaxant succinylcholine.[4] Notably, they are intolerant to standard doses of the AChE inhibitors huperzine A and donepezil, highlighting the role of BChE in mitigating the effects of excessive cholinergic stimulation.
Proposed Experimental Validation with this compound: In BChE-/- mice, the effects of this compound will be mediated solely through its inhibition of AChE and MAO-A.
Expected Outcomes:
-
Altered Pharmacodynamics: The dose-response curve for this compound's effects on cholinergic-mediated behaviors (e.g., cognitive enhancement in memory tasks) may be shifted. The absence of BChE as a target could potentially reduce the overall cholinergic potentiation by this compound.
-
Comparison with Rivastigmine: A comparative study with the dual AChE/BChE inhibitor, rivastigmine, would be particularly informative. In AChE-/- mice, rivastigmine has been shown to further increase acetylcholine levels by inhibiting BChE. In BChE-/- mice, rivastigmine's effect would be diminished, and comparing this to this compound's effect would help dissect the contribution of BChE inhibition.
Monoamine Oxidase A (MAO-A) Knockout Mice
Phenotype of MAO-A Knockout (MAO-A-/-) Mice: MAO-A knockout mice exhibit elevated brain levels of serotonin and norepinephrine and display distinct behavioral phenotypes, including heightened aggression and autistic-like features.
Proposed Experimental Validation with this compound: Administering this compound to MAO-A-/- mice will help to isolate and characterize its effects as a cholinesterase inhibitor, independent of its MAO-A inhibitory activity.
Expected Outcomes:
-
Attenuated Behavioral Effects: Behavioral changes associated with MAO-A inhibition by this compound in wild-type mice (e.g., alterations in mood-related behaviors) are expected to be absent or significantly reduced in MAO-A-/- mice.
-
Unchanged Neurotransmitter Profile: While this compound administration in wild-type mice is expected to alter monoamine levels, it should not produce further significant changes in the already elevated serotonin and norepinephrine levels in MAO-A-/- mice.
Experimental Protocols
A. Assessment of Cholinesterase Inhibitor Toxicity
Objective: To determine the acute toxicity (LD50) of this compound in wild-type, AChE-/-, and BChE-/- mice.
Methodology:
-
Animals: Adult male and female wild-type, AChE-/-, and BChE-/- mice (8-12 weeks old).
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at a range of doses.
-
Observation: Mice are observed continuously for the first 4 hours and then at regular intervals for up to 48 hours for signs of cholinergic toxicity (e.g., tremors, salivation, convulsions) and mortality.
-
Data Analysis: The LD50 value is calculated for each genotype using a probit analysis.
B. Behavioral Phenotyping in MAO-A Knockout Mice
Objective: To assess the impact of this compound on locomotor activity and anxiety-like behavior in wild-type and MAO-A-/- mice.
Methodology:
-
Animals: Adult male wild-type and MAO-A-/- mice.
-
Locomotor Activity: Mice are placed in an open-field arena, and their spontaneous locomotor activity is recorded for 30 minutes following the administration of this compound or vehicle.
-
Elevated Plus Maze: To assess anxiety-like behavior, mice are placed in the center of an elevated plus maze, and the time spent in the open and closed arms is recorded for 5 minutes.
-
Data Analysis: Total distance traveled, time spent in the center of the open field, and time spent in the open arms of the elevated plus maze are compared between treatment groups and genotypes.
C. Neurochemical Analysis
Objective: To measure the effect of this compound on acetylcholine and monoamine levels in specific brain regions of wild-type and knockout mice.
Methodology:
-
Animals: Adult male wild-type, AChE-/-, BChE-/-, and MAO-A-/- mice.
-
Microdialysis: In vivo microdialysis probes are implanted in the hippocampus or striatum of anesthetized mice.
-
Sample Collection: Following a baseline collection period, this compound is administered, and dialysate samples are collected at regular intervals.
-
Neurotransmitter Quantification: Acetylcholine and monoamine (serotonin, dopamine, norepinephrine) concentrations in the dialysates are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for validating this compound's mechanism.
Caption: Logical comparison of this compound with alternatives in KO models.
Conclusion
The use of knockout mouse models provides a powerful and definitive approach to validating the mechanism of action of this compound. By comparing its effects in wild-type mice to those in mice lacking AChE, BChE, or MAO-A, researchers can confirm its molecular targets and downstream neurochemical and behavioral consequences. This guide offers a foundational strategy for such validation studies, which are essential for the continued development and characterization of this promising therapeutic candidate.
References
- 1. A Spontaneous Point Mutation Produces Monoamine Oxidase A/B Knock-out Mice with Greatly Elevated Monoamines and Anxiety-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of muscarinic acetylcholine receptor function in acetylcholinesterase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Life without acetylcholinesterase: the implications of cholinesterase inhibitor toxicity in AChE-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The butyrylcholinesterase knockout mouse a research tool in the study of drug sensitivity, bio-distribution, obesity and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Deoxypeganine's Experimental Effects: A Comparative Guide for Researchers
An examination of the experimental data surrounding Deoxypeganine reveals a consistent profile as a cholinesterase and monoamine oxidase inhibitor. This guide provides a comparative analysis of its in vitro efficacy, outlines the standard experimental protocols to assess its activity, and visualizes its mechanism of action, offering a resource for researchers investigating its therapeutic potential.
This compound, a quinazoline alkaloid naturally found in plants of the Nitraria and Peganum species, has demonstrated inhibitory activity against key enzymes in the nervous system.[1] Primarily, it acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] Furthermore, it exhibits potent inhibition of monoamine oxidase-A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin and norepinephrine.[1]
The reproducibility of experimental findings for compounds like this compound is fundamental to advancing drug discovery and development. While no studies directly address the inter-laboratory reproducibility of this compound's effects, its primary mechanism of action, cholinesterase inhibition, is commonly assessed using the well-established and standardized Ellman's method. The consistent use of this robust assay across laboratories enhances the likelihood of obtaining comparable results.
Comparative Efficacy of this compound
The inhibitory potency of this compound against its target enzymes is quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. A comparison with other alkaloids isolated from Peganum harmala and standard cholinesterase inhibitors provides context for its activity.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Acetylcholinesterase (AChE) | 17 |
| Butyrylcholinesterase (BChE) | 2 | |
| Monoamine Oxidase-A (MAO-A) | 2 | |
| Harmine | Acetylcholinesterase (AChE) | 7.11 ± 2.00 |
| Vasicine | Acetylcholinesterase (AChE) | 13.68 ± 1.25 |
| Butyrylcholinesterase (BChE) | 2.60 ± 1.47 | |
| Galanthamine | Acetylcholinesterase (AChE) | Varies |
| Donepezil | Acetylcholinesterase (AChE) | Varies |
| Rivastigmine | Acetylcholinesterase (AChE) | Varies |
| Butyrylcholinesterase (BChE) | Varies |
Note: IC50 values for standard inhibitors can vary depending on the specific experimental conditions.[2]
Standard Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The following protocol outlines the widely used Ellman's method for determining the in vitro inhibition of acetylcholinesterase and butyrylcholinesterase.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of AChE and BChE.
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Butyrylcholinesterase (from equine serum or recombinant human)
-
This compound (and other test compounds)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzymes (AChE and BChE) in phosphate buffer.
-
Prepare solutions of the substrates (ATCI and BTCI) and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
Enzyme solution (AChE or BChE)
-
Varying concentrations of this compound or a standard inhibitor. For control wells, add the solvent used to dissolve the compounds.
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the substrate (ATCI for AChE, BTCI for BChE) and DTNB to each well to start the reaction.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The yellow color produced from the reaction of thiocholine (a product of substrate hydrolysis) with DTNB is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound as a cholinesterase inhibitor involves the prevention of acetylcholine breakdown in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine to bind to its postsynaptic receptors, thereby enhancing cholinergic neurotransmission.
Caption: Cholinergic synapse and the inhibitory action of this compound on AChE.
As a monoamine oxidase-A inhibitor, this compound prevents the breakdown of monoamine neurotransmitters within the presynaptic neuron. This leads to an increased vesicular storage and subsequent release of these neurotransmitters into the synaptic cleft.
Caption: Monoaminergic synapse and the inhibitory action of this compound on MAO-A.
Experimental Workflow for Reproducibility Assessment
To formally assess the reproducibility of this compound's experimental results, a multi-laboratory study could be designed following a standardized workflow.
Caption: Workflow for a multi-laboratory study on this compound's reproducibility.
References
Navigating the Therapeutic Potential: A Comparative Analysis of Deoxypeganine and Its Analogs
For researchers and drug development professionals, understanding the therapeutic window of a compound is paramount. This guide provides a comparative overview of the therapeutic potential of Deoxypeganine, a naturally occurring quinazoline alkaloid, and its analogs. While direct comparative studies on the therapeutic window are scarce, this document synthesizes available preclinical data on their efficacy and toxicity to offer insights into their relative safety and potential applications.
This compound, also known as deoxyvasicine, has garnered interest for its biological activities, primarily as a reversible inhibitor of cholinesterases and monoamine oxidase A (MAO-A). These properties suggest its potential in treating neurodegenerative disorders and depression. However, its therapeutic utility is ultimately defined by its therapeutic window—the dose range that produces therapeutic effects without causing significant toxicity.
Efficacy and Toxicity Profile of this compound
Experimental data has established the in vitro efficacy of this compound against key enzymatic targets. Its inhibitory concentrations (IC50) have been determined as:
-
17 µM for acetylcholinesterase (AChE)
-
2 µM for butyrylcholinesterase (BChE)[1]
-
2 µM for monoamine oxidase A (MAO-A)[1]
These values indicate potent inhibition of BChE and MAO-A, suggesting that these are likely primary targets for its therapeutic effects.
On the toxicity front, the median lethal dose (LD50) of this compound hydrochloride has been determined in mice, providing a crucial measure of its acute toxicity:
-
98 mg/kg via oral administration
-
56 mg/kg via intraperitoneal administration
This information is critical for establishing a preliminary safety profile and for designing further preclinical and clinical studies.
| Compound | Target | IC50 (µM) | LD50 (mg/kg, mouse) | Administration Route |
| This compound | Acetylcholinesterase (AChE) | 17 | 98 | Oral |
| Butyrylcholinesterase (BChE) | 2 | 56 | Intraperitoneal | |
| Monoamine Oxidase A (MAO-A) | 2 |
The Landscape of this compound Analogs
One notable analog is 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)one (RLX) . This compound has been reported to be a potent bronchodilator, with a potency 6-10 times greater than that of aminophylline[2]. While this highlights the potential for modifying the this compound scaffold to achieve different therapeutic effects, a direct comparison of its therapeutic window with this compound is challenging due to the different therapeutic targets and the lack of publicly available toxicity data for RLX.
The exploration of vasicine analogs has primarily focused on activities such as bronchodilatory and antihistaminic effects. A systematic investigation into the cholinesterase and MAO-A inhibitory activities, as well as the toxicity of these analogs in direct comparison to this compound, is needed to fully understand their relative therapeutic windows for neurological applications.
Experimental Methodologies
The determination of the therapeutic window relies on robust experimental protocols to assess both efficacy and toxicity.
In Vitro Efficacy Assays:
-
Cholinesterase Inhibition Assay: The inhibitory activity of this compound against AChE and BChE is typically determined using a modification of the Ellman's method. This spectrophotometric assay measures the activity of the enzyme by monitoring the formation of a colored product. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
-
MAO-A Inhibition Assay: The inhibitory effect on MAO-A is commonly assessed using a fluorometric or radiometric assay. These assays measure the production of a specific metabolite or the breakdown of a labeled substrate. The IC50 value is determined from the dose-response curve.
In Vivo Toxicity Studies:
-
Acute Toxicity (LD50) Determination: The LD50 is a standardized measure of the acute toxicity of a substance. It is the dose required to kill 50% of a test population of animals. The study typically involves administering a range of doses of the compound to groups of animals (e.g., mice) and monitoring for mortality over a specified period.
Signaling Pathways and Experimental Workflow
The therapeutic and toxic effects of this compound and its analogs are mediated through their interaction with specific signaling pathways.
Figure 1: Simplified signaling pathways affected by this compound.
The process of establishing a therapeutic window involves a series of preclinical studies.
Figure 2: General experimental workflow for therapeutic window determination.
Conclusion
This compound demonstrates potent in vitro activity against BChE and MAO-A, with available acute toxicity data in mice providing a foundational understanding of its therapeutic window. While the exploration of its analogs has revealed compounds with different and potent biological activities, a direct comparative analysis of their therapeutic windows is currently hampered by a lack of consistent and comparative data. Future research should focus on the systematic evaluation of this compound analogs for their efficacy against neurological targets and their corresponding toxicity profiles to identify candidates with improved therapeutic indices. Such studies are essential for unlocking the full therapeutic potential of this class of compounds.
References
cross-reactivity profiling of Deoxypeganine against other enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic inhibition profile of Deoxypeganine, focusing on its cross-reactivity against key enzyme targets. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for further investigation.
This compound, a quinazoline alkaloid, has been identified as a reversible inhibitor of several enzymes. Understanding its potency and selectivity is crucial for assessing its therapeutic potential and potential off-target effects. This guide focuses on its inhibitory activity against cholinesterases and monoamine oxidases.
Quantitative Inhibition Profile of this compound
The inhibitory potency of this compound against its primary enzyme targets has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme Target | IC50 (µM) | Primary Function | Therapeutic Relevance |
| Butyrylcholinesterase (BChE) | 2[1] | Hydrolyzes acetylcholine and other choline esters | Alzheimer's Disease, Cognitive Disorders |
| Acetylcholinesterase (AChE) | 17[1] | Primary enzyme for acetylcholine hydrolysis in the brain | Alzheimer's Disease, Myasthenia Gravis |
| Monoamine Oxidase A (MAO-A) | 2[1] | Metabolizes monoamine neurotransmitters (e.g., serotonin, norepinephrine) | Depression, Anxiety Disorders |
| Monoamine Oxidase B (MAO-B) | Data not available | Metabolizes dopamine and other trace amines | Parkinson's Disease, Neuroprotection |
Note: While this compound is known to inhibit monoamine oxidases, a specific IC50 value for its activity against MAO-B was not found in the reviewed literature. This data is essential for determining its selectivity between the two MAO isoforms.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach for determining the cross-reactivity of this compound, the following diagrams are provided.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: Monoamine metabolism pathway and the inhibitory action of this compound on MAO-A.
Caption: General experimental workflow for cross-reactivity profiling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Principle: The assay measures the activity of cholinesterases by quantifying the formation of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is detected by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare solutions of AChE or BChE, ATCI or BTCI, and DTNB in phosphate buffer.
-
-
Assay in 96-well plate:
-
To each well, add 25 µL of the enzyme solution.
-
Add 50 µL of the this compound dilution (or buffer for control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 150 µL of a solution containing both the substrate (ATCI or BTCI) and DTNB.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Monoamine Oxidase (MAO) Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on MAO-A and MAO-B activity. A common method involves a fluorometric or spectrophotometric measurement of a product formed by the enzymatic reaction.
Principle: MAO enzymes catalyze the oxidative deamination of monoamines. In this assay, a substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates for each isoform) is used. The enzymatic reaction produces a detectable product, such as 4-hydroxyquinoline from kynuramine, which can be measured spectrophotometrically, or hydrogen peroxide, which can be detected using a fluorometric probe. The rate of product formation is proportional to the MAO activity.
Materials:
-
Recombinant human MAO-A or MAO-B
-
Kynuramine dihydrobromide (substrate) or a specific substrate for each isoform
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (test compound)
-
(For fluorometric assay) A suitable probe for hydrogen peroxide detection (e.g., Amplex Red) and horseradish peroxidase (HRP)
-
96-well black microplate (for fluorometric assay) or UV-transparent microplate (for spectrophotometric assay)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent and make serial dilutions in the assay buffer.
-
Prepare solutions of MAO-A or MAO-B enzyme and the substrate in the assay buffer.
-
If using a fluorometric assay, prepare a detection reagent containing the fluorescent probe and HRP.
-
-
Assay in 96-well plate:
-
Add the this compound dilution (or buffer for control) to the wells.
-
Add the MAO enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
-
Measurement:
-
Spectrophotometric: Measure the increase in absorbance at the appropriate wavelength for the product (e.g., ~314 nm for 4-hydroxyquinoline).
-
Fluorometric: Add the detection reagent and measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red).
-
Record measurements at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of the reaction.
-
Determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to calculate the IC50 value.
-
This guide provides a foundational understanding of the cross-reactivity profile of this compound. Further studies, including broader kinase and safety pharmacology panel screenings, are recommended to build a more comprehensive profile and better predict its in vivo effects.
References
A comprehensive review of the toxicological profiles of the quinazoline alkaloids deoxypeganine, vasicine, and vasicinone reveals distinct differences in their acute toxicity and cytotoxic effects. This guide synthesizes available experimental data to provide a comparative assessment for researchers, scientists, and drug development professionals.
Quantitative Toxicological Data
The acute toxicity and cytotoxicity of this compound, vasicine, and vasicinone are summarized in the table below. The data highlights the generally moderate acute toxicity of vasicine, with LD50 values varying based on the animal model and route of administration. Cytotoxicity data indicates that vasicinone exhibits notable activity against various cancer cell lines, while information for this compound remains less defined.
| Compound | Test Type | Species | Route of Administration | Result | Cell Line |
| This compound (from Peganum harmala extract) | LD50 | Mouse | Intraperitoneal | 350 mg/kg[1][2] | - |
| Vasicine Hydrochloride | LD50 | Rat | Oral | 640 mg/kg | - |
| LD50 | Rat | Intraperitoneal | 115 mg/kg | - | |
| LD50 | Rat | Subcutaneous | 335 mg/kg | - | |
| LD50 | Mouse | Oral | 290 mg/kg | - | |
| Vasicine | LD50 | Mouse | Intraperitoneal | 78.5 mg/kg[3] | - |
| IC50 | - | - | 46.5 µg/mL | Lung cancer cell line | |
| Vasicine Acetate | IC50 | - | - | 2000 µg/mL | A549 (Lung carcinoma)[2] |
| Vasicinone | Acute Toxicity | Mouse | Oral | No mortality up to 600 mg/kg[4] | - |
| Cytotoxicity | - | - | Significant decrease in cell viability at 10, 30, 50, 70 µM | A549 (Lung carcinoma) | |
| IC50 | - | - | 67.77 µM | HL-60 (Human promyelocytic leukemia) | |
| IC50 | - | - | 94.5 µM | MGC-803 (Human gastric cancer) | |
| Cytotoxicity | - | - | No cytotoxic effect observed | Normal skin fibroblast cells |
Experimental Protocols
Detailed methodologies for the key toxicological assays are crucial for the interpretation and replication of the presented data.
LD50 Determination in Rodents
The determination of the median lethal dose (LD50) is a fundamental measure of acute toxicity. A general protocol involves the following steps:
-
Animal Selection: Healthy, young adult rodents (mice or rats) of a specific strain are used. Both males and females are typically included in the study.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: The test compound is dissolved or suspended in a suitable vehicle (e.g., saline, distilled water, or a specific solvent). A range of doses is prepared.
-
Administration: The compound is administered to different groups of animals via a specific route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection). A control group receives only the vehicle.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period, typically 14 days.
-
Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using statistical methods such as the Probit analysis.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Genotoxicity Assays
Genotoxicity assays are employed to detect DNA damage. While specific Ames and comet assay data for the purified compounds are limited, extracts from their plant sources have been investigated.
-
Adhatoda vasica (source of Vasicine and Vasicinone): Aqueous leaf extracts have shown mitodepressive activity and induced chromosomal aberrations in Allium cepa root cells, suggesting potential genotoxic effects.
-
Peganum harmala (source of this compound): The total alkaloid extract has demonstrated genotoxic effects in mice, including a reduction in the mitotic index, induction of chromosomal aberrations, and an increase in sister chromatid exchange.
Visualizing Toxicological Pathways and Workflows
To better understand the experimental processes and potential mechanisms of toxicity, the following diagrams are provided.
Caption: Workflow for assessing the cytotoxicity of this compound and related compounds using the MTT assay.
Caption: Proposed signaling pathway for Vasicinone-induced apoptosis in A549 lung cancer cells.
References
validating the clinical relevance of Deoxypeganine research findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current research findings on Deoxypeganine, offering a comparative analysis with other relevant inhibitors and detailing experimental methodologies to validate its clinical potential.
This compound, a natural alkaloid found in plants of the Peganum genus, has garnered scientific interest for its dual inhibitory action on both cholinesterases and monoamine oxidase-A (MAO-A). This unique pharmacological profile suggests its potential therapeutic application in a range of neurological and psychiatric conditions. This guide synthesizes the available preclinical data to offer a comparative perspective on this compound's efficacy and mechanism of action.
Comparative Analysis of Inhibitory Activity
This compound has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as a selective inhibitor of MAO-A. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against these enzymes, providing a quantitative comparison with other well-established inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Target Enzyme | IC50 (µM) |
| This compound | Acetylcholinesterase (AChE) | 17 | Donepezil | Acetylcholinesterase (AChE) | 0.0067 |
| This compound | Butyrylcholinesterase (BChE) | 2 | Rivastigmine | Butyrylcholinesterase (BChE) | 0.038 |
| This compound | Monoamine Oxidase-A (MAO-A) | 2 | Moclobemide | Monoamine Oxidase-A (MAO-A) | 0.2 |
Note: IC50 values for reference compounds are provided for comparative purposes and may vary depending on experimental conditions.
Preclinical Evidence in Alcohol Consumption
A preclinical study investigating the effect of this compound on alcohol consumption in alcohol-preferring Alko Alcohol (AA) rats has shown promising results. Administration of this compound led to a dose-dependent reduction in voluntary ethanol intake and preference without affecting total fluid or food consumption[1]. This suggests a potential therapeutic avenue for this compound in the management of alcohol use disorder.
Experimental Protocol: Voluntary Ethanol Consumption in Rats[1]
-
Subjects: Female Alko Alcohol (AA) rats.
-
Housing: Individual cages with free access to food and two drinking bottles.
-
Drinking Solutions: One bottle containing 10% (v/v) ethanol and another containing water.
-
Drug Administration: this compound hydrochloride was administered via gavage at doses ranging from 10 to 30 mg/kg body weight.
-
Measurements: Daily consumption of ethanol and water was recorded. Ethanol preference was calculated as the ratio of ethanol consumed to total fluid intake.
-
Statistical Analysis: Dose-dependent effects were analyzed using appropriate statistical methods.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is understood through its inhibition of key enzymes involved in neurotransmission.
Cholinesterase Inhibition
By inhibiting AChE and BChE, this compound increases the synaptic levels of the neurotransmitter acetylcholine. This mechanism is the basis for the therapeutic effects of currently approved drugs for Alzheimer's disease, such as donepezil and rivastigmine. The enhanced cholinergic signaling can lead to improvements in cognitive function.
Figure 1. Mechanism of Cholinesterase Inhibition by this compound.
MAO-A Inhibition
This compound's selective inhibition of MAO-A leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. MAO-A is the primary enzyme responsible for the degradation of these neurotransmitters. By blocking this enzyme, this compound can potentially alleviate symptoms of depression and anxiety, similar to the action of MAO-A inhibitor antidepressants like moclobemide.
Figure 2. Mechanism of MAO-A Inhibition by this compound.
Experimental Protocols for In Vitro Inhibition Assays
To validate and expand upon the existing findings, researchers can utilize established in vitro assays to determine the inhibitory activity of this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity.
-
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution
-
DTNB solution
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum) solution
-
This compound solution at various concentrations
-
-
Procedure:
-
In a 96-well plate, add buffer, DTNB, and the this compound solution (or vehicle control).
-
Add the cholinesterase enzyme solution and incubate.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance change over time at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
MAO-A Inhibition Assay
A common method for determining MAO-A activity is a fluorometric or colorimetric assay that detects the production of hydrogen peroxide.
-
Principle: The oxidative deamination of a substrate by MAO-A produces hydrogen peroxide, which can be detected using a probe that generates a fluorescent or colored product in the presence of horseradish peroxidase.
-
Reagents:
-
Assay buffer
-
MAO-A enzyme (human recombinant)
-
Substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent or colorimetric probe (e.g., Amplex Red)
-
This compound solution at various concentrations
-
-
Procedure:
-
In a 96-well plate, add buffer, this compound solution (or vehicle control), and the MAO-A enzyme.
-
Pre-incubate the mixture.
-
Add the HRP and the probe.
-
Initiate the reaction by adding the substrate.
-
Measure the fluorescence or absorbance change over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
The available preclinical data on this compound highlight its potential as a dual inhibitor of cholinesterases and MAO-A. Its demonstrated effect on reducing alcohol consumption in an animal model further underscores its therapeutic promise. However, to fully validate its clinical relevance, further research is imperative. This should include comprehensive in vitro kinetic studies to determine the nature of enzyme inhibition, in vivo studies in various disease models to establish efficacy and safety profiles, and eventual well-controlled clinical trials in human subjects. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the scientific understanding and potential clinical application of this compound.
References
Safety Operating Guide
Deoxypeganine Proper Disposal Procedures: A Comprehensive Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of deoxypeganine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. This compound belongs to the quinazoline alkaloid family, members of which have exhibited biological activity and potential toxicity. Therefore, it is imperative to handle and dispose of this compound as a hazardous chemical waste. The following procedures are based on established guidelines for the safe management of laboratory chemicals with unknown or potential hazards.
I. Hazard Assessment and Waste Classification
Waste Classification:
This compound waste should be classified as hazardous chemical waste . It is crucial to prevent its release into the environment. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1][2]
II. Quantitative Data Summary
Due to the lack of specific regulatory limits for this compound, the following table provides general guidelines for the handling and disposal of hazardous chemical waste. These are not specific to this compound but represent best practices.
| Parameter | Guideline | Source |
| pH Range for Aqueous Waste | 5.5 - 10.5 (for potential neutralization before collection) | [1] |
| Container Material | Chemically resistant (e.g., borosilicate glass, HDPE) | General Lab Safety |
| Labeling Requirement | "Hazardous Waste," full chemical name, date, PI name | [2] |
| Storage Time Limit | Varies by jurisdiction; consult institutional EHS | Institutional Policy |
| Accidental Spill Kit | Absorbent material, appropriate PPE, waste bags | General Lab Safety |
III. Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times: safety goggles, a lab coat, and nitrile gloves.
-
For handling larger quantities or if there is a risk of aerosolization, consider additional respiratory protection.
2. Waste Segregation:
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., weighing boats, filter paper), and used PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
3. Container Management:
-
Use only containers that are in good condition and compatible with this compound.
-
The container must be securely closed at all times, except when adding waste.
-
Label the hazardous waste container clearly with "Hazardous Waste," "this compound," the full chemical name (1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline), and the date accumulation started. Include the Principal Investigator's name and lab location.[2]
4. Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.
-
Secondary containment is recommended to mitigate spills.
5. Disposal Request:
-
Once the container is full or is no longer being used, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
6. Empty Container Disposal:
-
An "empty" container that held this compound should be managed as hazardous waste unless triple-rinsed.
-
To triple-rinse, use a suitable solvent that can dissolve this compound. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as regular lab glass or plastic, with the label defaced.
7. Spill and Emergency Procedures:
-
In case of a small spill, cordon off the area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
IV. Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Deoxypeganine
Deoxypeganine, a quinazoline alkaloid found in plants of the Nitraria and Peganum species, requires careful handling in a laboratory setting due to its potential biological activity and the limited availability of specific safety data. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals. The following guidelines are based on general best practices for handling hazardous chemicals and information available for structurally related harmala alkaloids.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear two pairs of powder-free, chemotherapy-grade nitrile gloves. The outer glove should be changed immediately upon contamination.[1] | To prevent skin contact with the compound. Double-gloving provides an additional layer of protection. Powder-free gloves are recommended to avoid aerosolization of the chemical.[2] |
| Eye and Face Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[2][3][4] In cases of potential splashing, a face shield should be used in addition to goggles. | To protect the eyes and face from splashes and airborne particles. |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. The gown should be made of a low-permeability fabric. | To protect the skin and clothing from contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosol generation or if handling larger quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent inhalation of the compound, especially if it is in a powder form or if aerosols are generated. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
-
Designate a Handling Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.
-
Assemble PPE : Before beginning any work, gather all necessary PPE as outlined in the table above.
-
Don PPE : Put on all required PPE in the correct order (e.g., gown, inner gloves, outer gloves, eye protection).
-
Weigh Compound : If working with the solid form, carefully weigh the required amount in the chemical fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Prepare Solution : If preparing a solution, add the solvent to the solid in a closed container to minimize the generation of dust or aerosols.
-
Decontaminate Surfaces : After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doff PPE : Remove PPE in a manner that avoids self-contamination, removing the outer gloves first.
-
Dispose of Waste : Dispose of all contaminated materials as hazardous waste according to the disposal plan.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and exposure to others.
-
Waste Segregation : All waste contaminated with this compound, including unused compound, contaminated PPE, and labware, should be segregated from general laboratory waste.
-
Solid Waste : Collect solid waste, such as contaminated gloves, gowns, and weighing papers, in a clearly labeled, sealed plastic bag or container designated for hazardous chemical waste.
-
Liquid Waste : Collect liquid waste, including solutions containing this compound and solvent rinses, in a sealed, properly labeled, and chemically compatible container.
-
Sharps : Any contaminated sharps, such as needles or broken glass, should be placed in a puncture-resistant sharps container labeled as hazardous chemical waste.
-
Final Disposal : All this compound waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
